4-((2-Pyridinylmethyl)amino)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYZAXNHGFVBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208339 | |
| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5966-18-7 | |
| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-((2-Pyridinylmethyl)amino)benzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the reductive amination of 4-aminobenzoic acid with pyridine-2-carboxaldehyde. This method is widely applicable, generally high-yielding, and tolerant of various functional groups.
Core Synthesis Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in organic chemistry. It proceeds in two key stages: the formation of an imine from a primary amine and an aldehyde, followed by the reduction of the imine to a secondary amine. This process can be carried out in a one-pot reaction, offering efficiency and convenience.
Logical Workflow of the Synthesis
Caption: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of this compound from 4-aminobenzoic acid and pyridine-2-carboxaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Aminobenzoic acid | 137.14 | 10.0 | 1.37 g |
| Pyridine-2-carboxaldehyde | 107.11 | 10.0 | 1.07 g (0.98 mL) |
| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Acetic Acid (glacial) | 60.05 | - | 0.6 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 4-aminobenzoic acid (1.37 g, 10.0 mmol) and dichloromethane (DCM, 50 mL).
-
Stir the suspension at room temperature and add pyridine-2-carboxaldehyde (1.07 g, 10.0 mmol) followed by glacial acetic acid (0.6 mL).
-
Allow the mixture to stir for 30 minutes to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Alternative Synthetic Route: N-Alkylation
An alternative approach to the synthesis of this compound is the direct N-alkylation of 4-aminobenzoic acid with a suitable 2-pyridinylmethyl halide, such as 2-(chloromethyl)pyridine hydrochloride. This reaction is typically performed in the presence of a base to neutralize the generated acid.
N-Alkylation Reaction Pathway
Caption: N-Alkylation pathway for the synthesis of the target compound.
Data Presentation
Physicochemical Properties of Starting Materials:
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 | 340 (decomposes) |
| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | - | 181 |
| 2-(Chloromethyl)pyridine HCl | C₆H₇Cl₂N | 164.04 | 120-125 | - |
Expected Product Characterization:
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the benzoic acid ring, the pyridine ring, the methylene bridge (-CH₂-), and the amine proton (-NH-). The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the carboxylic acid carbon, and the aromatic and methylene carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₂N₂O₂), which is 228.0899 g/mol . |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. |
| Melting Point | A sharp melting point, indicating the purity of the synthesized compound. |
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard safety precautions should be followed when handling all chemicals.
An In-Depth Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of 4-((2-pyridinylmethyl)amino)benzoic acid. The information is curated for researchers and professionals in drug development and medicinal chemistry, presenting key data in a structured and accessible format.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [Calculated] |
| Molecular Weight | 228.25 g/mol | [Calculated] |
| CAS Number | 5966-18-7 | ChemSrc[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 429 °C at 760 mmHg | ChemSrc[1] |
| Flash Point | 213.2 °C | ChemSrc[1] |
| Density | 1.301 g/cm³ | ChemSrc[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents (predicted) | - |
| pKa | (Predicted values) ~4-5 for the carboxylic acid, ~5 for the pyridine nitrogen | - |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established synthetic methodologies for analogous N-substituted aminobenzoic acids, two primary synthetic routes are proposed: Reductive Amination and Buchwald-Hartwig Amination.
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds. This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.
Experimental Protocol (Proposed):
-
Imine Formation: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and 2-pyridinecarboxaldehyde (1.1 equivalents) in a suitable solvent such as methanol or ethanol. The reaction can be catalyzed by the addition of a catalytic amount of a weak acid, like acetic acid. The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the reaction mixture containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise while maintaining the temperature at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to ~7. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Alternative Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method could be employed by coupling a protected 4-aminobenzoic acid derivative with a suitable 2-pyridinylmethyl halide.
Experimental Protocol (Proposed):
-
Reactant Preparation: A protected form of 4-aminobenzoic acid, such as methyl 4-aminobenzoate, would be used to avoid side reactions with the carboxylic acid group. 2-(Chloromethyl)pyridine or 2-(bromomethyl)pyridine would serve as the coupling partner.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with the protected 4-aminobenzoic acid (1 equivalent), 2-(halomethyl)pyridine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 2-3 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Deprotection: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).
-
Purification: The crude product is purified by recrystallization or column chromatography.
Biological Activities and Potential Applications
While specific biological studies on this compound are limited, the broader class of PABA derivatives has been extensively investigated for various pharmacological activities. These compounds are known to exhibit antimicrobial, antifungal, and cytotoxic properties.
The primary mechanism of antibacterial action for many PABA analogs is the inhibition of folate synthesis. In many bacteria, PABA is a crucial precursor for the synthesis of dihydrofolic acid, a key component in the production of nucleotides and certain amino acids. By acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), PABA analogs can disrupt this essential metabolic pathway, leading to bacteriostasis.
Derivatives of PABA have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of different substituents on the PABA scaffold can modulate the potency and spectrum of antimicrobial activity. Furthermore, some PABA derivatives have demonstrated notable cytotoxicity against cancer cell lines, such as HepG2.
Table 2: Potential Biological Activities of PABA Derivatives
| Activity | Description |
| Antibacterial | Inhibition of bacterial growth, often through interference with folate synthesis. |
| Antifungal | Efficacy against various fungal strains. |
| Cytotoxic | Inhibition of cancer cell proliferation. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
General Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated at the optimal growth temperature for the microorganism for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
Cytotoxicity Assay (MTT Assay):
-
Cancer cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
References
In-Depth Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid (CAS Number: 5966-18-7)
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 4-((2-pyridinylmethyl)amino)benzoic acid
This compound, identified by the CAS number 5966-18-7, is a heterocyclic compound belonging to the broader class of para-aminobenzoic acid (PABA) derivatives. Its structure features a benzoic acid moiety linked to a pyridine ring through a methylamino bridge. This unique arrangement of functional groups suggests potential for diverse biological activities and applications in medicinal chemistry and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |
| Molecular Weight | 228.247 g/mol | [1] |
| Density | 1.301 g/cm³ | [1] |
| Boiling Point | 429 °C at 760 mmHg | [1] |
| Flash Point | 213.2 °C | [1] |
| Exact Mass | 228.09000 u | [1] |
| LogP | 2.46490 | [1] |
| Refractive Index | 1.668 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area (PSA) | 62.2 Ų | [2] |
Spectral Data
¹H NMR, ¹³C NMR, and Mass Spectrometry data for the isomer 4-[(4-Pyridinylmethyl)amino]benzoic acid are available in the PubChem database (CID 935163).[3] Researchers are advised to consult this entry as a reference for predicting the spectral characteristics of the 2-pyridinylmethyl isomer.
Synthesis and Experimental Protocols
A detailed, experimentally validated synthesis protocol for this compound is not explicitly described in the reviewed literature. However, based on general synthetic strategies for analogous para-aminobenzoic acid derivatives, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
A common method for the synthesis of N-substituted aminobenzoic acids involves the reductive amination of a carbonyl compound with an amine or a nucleophilic substitution reaction. In the case of this compound, a likely approach would be the reaction of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde, followed by reduction of the resulting imine.
Logical Flow of the Proposed Synthesis:
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol for Synthesis of PABA Derivatives
While a specific protocol for the target compound is unavailable, a general procedure for the synthesis of similar PABA derivatives via reductive amination is provided below. This can be adapted and optimized by researchers.
Materials:
-
4-Aminobenzoic acid
-
2-Pyridinecarboxaldehyde
-
Methanol (or another suitable solvent)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent
-
Glacial acetic acid (as a catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis
Procedure:
-
Imine Formation:
-
Dissolve 4-aminobenzoic acid (1 equivalent) in methanol in a round-bottom flask.
-
Add 2-pyridinecarboxaldehyde (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for another 2-3 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the aqueous residue and transfer to a separatory funnel.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity, mechanism of action, and involvement in specific signaling pathways of this compound is currently lacking in the scientific literature. However, the broader class of para-aminobenzoic acid (PABA) derivatives has been extensively studied, providing a basis for potential areas of investigation.
Context from PABA Derivatives
PABA is an essential nutrient for many microorganisms as a precursor in the biosynthesis of folic acid.[4] This pathway is a well-established target for antimicrobial agents. The general mechanism involves the enzyme dihydropteroate synthase, which is inhibited by sulfonamide drugs that mimic PABA.[5]
Folate Biosynthesis Pathway in Bacteria:
Caption: Simplified bacterial folate synthesis pathway involving PABA.
Given its structural similarity to PABA, this compound could potentially act as an antagonist in this pathway, exhibiting antimicrobial properties.
Furthermore, derivatives of PABA have been investigated for a range of other biological activities, including:
-
Anticancer and Cytotoxic Effects: Some PABA derivatives have shown cytotoxic activity against cancer cell lines.[6]
-
Anti-inflammatory Properties: PABA and its analogs may modulate inflammatory responses.[7]
-
Antioxidant Activity: The aminobenzoic acid scaffold can contribute to antioxidant effects by scavenging free radicals.[7]
Potential Research Directions
Based on the known activities of related compounds, future research on this compound could explore its potential as:
-
An antimicrobial agent by investigating its inhibitory effects on bacterial growth and folate biosynthesis.
-
An enzyme inhibitor , targeting kinases, proteases, or other enzymes where the aminopyridine and benzoic acid moieties could interact with the active site.
-
A modulator of cell signaling pathways implicated in cancer or inflammation, such as the PI3K/AKT or NF-κB pathways.
Experimental Workflow for Biological Screening:
Caption: A logical workflow for the biological evaluation of the target compound.
Conclusion
This compound (CAS 5966-18-7) is a compound with potential for biological activity, stemming from its structural relationship to para-aminobenzoic acid. While its physicochemical properties are documented, a significant gap exists in the literature regarding its specific synthesis protocols, spectral characterization, and biological functions. The information and proposed methodologies presented in this guide are intended to provide a foundational resource for researchers to design and execute further studies to elucidate the properties and potential therapeutic applications of this compound. Future investigations into its antimicrobial, anticancer, and enzyme inhibitory activities are warranted.
References
- 1. This compound | CAS#:5966-18-7 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
A Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-((2-pyridinylmethyl)amino)benzoic acid, including its chemical identity, physicochemical properties, a proposed synthetic protocol, and relevant experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in chemical synthesis and drug discovery.
Nomenclature and Chemical Identity
The compound with the common name this compound is systematically named according to IUPAC nomenclature.
-
IUPAC Name: 4-(pyridin-2-ylmethylamino)benzoic acid[1]
-
CAS Number: 5966-18-7[1]
-
Molecular Weight: 228.25 g/mol [3]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C13H12N2O2 | [1] |
| Molecular Weight | 228.25 g/mol | [3] |
| Exact Mass | 228.089877630 Da | [1] |
| XLogP3 | 2.46 | [1] |
| Density | 1.301 g/cm³ | [1] |
| Boiling Point | 429 °C | [1] |
| Flash Point | 213.2 °C | [1] |
Synthesis and Experimental Protocols
This protocol describes a two-step, one-pot reaction involving the formation of a Schiff base intermediate, followed by its in-situ reduction.
Materials:
-
4-aminobenzoic acid
-
2-pyridinecarboxaldehyde
-
Methanol (or another suitable alcohol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Glacial acetic acid (if using STAB)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in methanol.
-
Add 2-pyridinecarboxaldehyde (1.0-1.2 eq) to the solution at room temperature.
-
If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions. Caution: Hydrogen gas evolution will occur.
-
Allow the reaction to warm to room temperature and stir for an additional 8-12 hours, or until TLC analysis indicates the complete conversion of the imine to the desired secondary amine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of methanol under reduced pressure.
-
Adjust the pH of the aqueous residue to be slightly basic (pH 8-9) using a saturated sodium bicarbonate solution to ensure the product is not protonated, which would increase its water solubility.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-(pyridin-2-ylmethylamino)benzoic acid.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow.
Caption: Proposed synthesis of 4-(pyridin-2-ylmethylamino)benzoic acid.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C13H12N2O2 | CID 151392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((2-pyridinylmethyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), represents a class of compounds with significant potential in medicinal chemistry. PABA and its analogues have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a generalized synthesis approach for this compound. Due to the limited availability of specific experimental data for this particular molecule, this document also presents data for closely related compounds to serve as a valuable reference for researchers. The guide outlines a conceptual experimental workflow for the synthesis and characterization of this and similar molecules, aiming to facilitate further investigation into its potential therapeutic applications.
Molecular Structure and Properties
This compound possesses a molecular structure characterized by a benzoic acid moiety linked to a 2-pyridinylmethyl group via a secondary amine. This structure provides a foundation for potential biological activity, combining the features of both p-aminobenzoic acid and pyridine derivatives.
Table 1: Physicochemical and Computed Properties of this compound [1]
| Property | Value |
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| CAS Number | 5966-18-7 |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 228.089877 g/mol |
| Topological Polar Surface Area | 62.2 Ų |
| Density (computed) | 1.301 g/cm³ |
| Boiling Point (computed) | 429 °C at 760 mmHg |
| Flash Point (computed) | 213.2 °C |
Synthesis and Experimental Protocols
Proposed Synthesis via Nucleophilic Substitution
A probable synthetic method involves the reaction of methyl 4-aminobenzoate with 2-(chloromethyl)pyridine hydrochloride in the presence of a base, followed by hydrolysis of the resulting ester.
Experimental Protocol (General Procedure):
-
Esterification of 4-aminobenzoic acid: To a solution of 4-aminobenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 4-aminobenzoate.
-
N-alkylation: Dissolve methyl 4-aminobenzoate and 2-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add a non-nucleophilic base, for example, potassium carbonate, to the mixture. Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified methyl 4-((2-pyridinylmethyl)amino)benzoate in a mixture of methanol and a solution of sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Isolation of the final product: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash it with water, and dry it under vacuum to obtain this compound.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis, purification, and characterization of this compound.
Caption: Conceptual workflow for the synthesis and evaluation of this compound.
Spectroscopic Data (Reference Data)
As of the latest literature search, specific, experimentally verified spectroscopic data for this compound is not available. However, data for the isomeric compound, 4-((4-pyridinylmethyl)amino)benzoic acid (CAS 5966-20-1) , is available and can serve as a useful reference for researchers.[2]
Table 2: Spectroscopic Data for 4-((4-pyridinylmethyl)amino)benzoic acid [2]
| Spectroscopy | Data |
| ¹H NMR | Data available but not detailed in the provided search results. |
| ¹³C NMR | Data available but not detailed in the provided search results. |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 150, m/z 2nd Highest: 228. |
Note: Researchers should perform their own full characterization of this compound upon synthesis.
Biological Activity and Potential Signaling Pathways
While no specific studies on the biological activity of this compound have been identified, the broader class of p-aminobenzoic acid derivatives has been extensively studied. These compounds are known to exhibit a range of biological effects.
Derivatives of PABA have been investigated for their antimicrobial properties .[3] The mechanism often involves the inhibition of folate synthesis in bacteria, a pathway essential for their growth and replication. Furthermore, various PABA analogs have been explored for their anticancer activities .[4]
Given the structural similarity to other biologically active molecules, potential mechanisms of action for this compound could involve the modulation of various signaling pathways. However, without experimental data, any proposed pathway would be purely speculative. A logical starting point for investigation would be to screen the compound for activity in assays related to cell proliferation, apoptosis, and inflammation.
The following diagram illustrates a generalized signaling pathway that is often implicated in cancer and could be a potential area of investigation for novel PABA derivatives.
Caption: A generalized MAPK/PI3K-Akt signaling pathway, a common target for cancer drug development.
Conclusion
This compound is a compound of interest due to its structural relationship to biologically active p-aminobenzoic acid derivatives. While there is a lack of specific experimental data in the current body of scientific literature, this guide provides a foundational understanding of its properties and a roadmap for its synthesis and characterization. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for future therapeutic applications. The provided conceptual frameworks and reference data for related molecules are intended to aid researchers in this endeavor.
References
- 1. echemi.com [echemi.com]
- 2. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 881441-03-8|4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 4-((2-Pyridinylmethyl)amino)benzoic Acid
Introduction
4-((2-Pyridinylmethyl)amino)benzoic acid is a chemical compound that incorporates the structural motifs of both 4-aminobenzoic acid (PABA) and a 2-picolylamine moiety. As a derivative of PABA, a well-known building block in medicinal chemistry, this compound holds potential for investigation in various therapeutic areas. Its structure, featuring a flexible secondary amine linker between two aromatic rings—one of which is a pyridine ring—offers multiple points for molecular interaction, including hydrogen bonding and metal coordination. The presence of both a carboxylic acid group and a basic pyridine nitrogen makes it an interesting candidate for zwitterionic studies and as a ligand in coordination chemistry.
This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, its synthesis, and detailed experimental protocols for its characterization.
Compound Identification:
-
Molecular Formula: C₁₃H₁₂N₂O₂
-
Molecular Weight: 228.25 g/mol
-
CAS Number: 5966-18-7
Synthesis and Characterization Workflow
The most common and efficient synthesis of this compound is achieved through reductive amination. This process involves the condensation of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the target secondary amine.
Caption: Synthesis workflow via reductive amination.
Spectroscopic Data Analysis
This section details the key spectroscopic data for this compound. While comprehensive public data for this specific isomer is limited, the following tables are compiled from available sources and established principles of spectroscopic interpretation for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to solubilize the compound and observe exchangeable protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | br s | 1H | Carboxylic Acid (-COOH) |
| ~8.5 | d | 1H | Pyridine H-6 |
| ~7.8 | d | 2H | Benzoic Acid H-2, H-6 (ortho to -COOH) |
| ~7.7 | t | 1H | Pyridine H-4 |
| ~7.4 | d | 1H | Pyridine H-3 |
| ~7.2 | t | 1H | Pyridine H-5 |
| ~6.8 | t | 1H | Amine (-NH) |
| ~6.6 | d | 2H | Benzoic Acid H-3, H-5 (ortho to -NH) |
| ~4.5 | d | 2H | Methylene (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.5 | Carboxylic Acid (-COOH) |
| ~158.0 | Pyridine C-2 |
| ~152.0 | Benzoic Acid C-4 (C-NH) |
| ~149.0 | Pyridine C-6 |
| ~137.0 | Pyridine C-4 |
| ~131.5 | Benzoic Acid C-2, C-6 |
| ~122.5 | Pyridine C-5 |
| ~121.0 | Pyridine C-3 |
| ~118.0 | Benzoic Acid C-1 (C-COOH) |
| ~112.0 | Benzoic Acid C-3, C-5 |
| ~46.0 | Methylene (-CH₂) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
|---|---|---|
| 3500 - 3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3300 - 2500 | Broad | O-H Stretch (Carboxylic Acid, H-bonded) |
| ~1680 | Strong | C=O Stretch (Carboxylic Acid Dimer) |
| 1610 - 1580 | Strong | N-H Bend / Aromatic C=C Stretch |
| 1550 - 1450 | Medium | Aromatic C=C Ring Stretch (Pyridine & Benzene) |
| 1300 - 1200 | Strong | C-O Stretch / O-H Bend (Carboxylic Acid) |
| ~1250 | Strong | C-N Stretch (Aryl Amine) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-systems of the molecule. Data for the ethyl ester of a similar compound, p-{[(2-pyridyl)methyl]amino}benzoic acid, shows strong absorption in the UV region, and the free acid is expected to behave similarly. The parent compound, 4-aminobenzoic acid, exhibits absorption maxima around 194, 226, and 278 nm.
Table 4: Expected UV-Vis Absorption Data (in Methanol or Ethanol)
| λₘₐₓ (nm) | Electronic Transition |
|---|---|
| ~220 - 240 | π → π* (Benzene Ring) |
| ~270 - 290 | π → π* (Pyridine Ring) |
| ~300 - 340 | n → π* / Charge Transfer |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides structural information based on fragmentation patterns. The exact mass is 228.09000 Da.
Table 5: Expected Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z Value | Proposed Fragment Assignment |
|---|---|
| 228 | [M]⁺˙: Molecular Ion |
| 211 | [M - OH]⁺: Loss of hydroxyl radical from the carboxylic acid |
| 183 | [M - COOH]⁺: Loss of the carboxyl group |
| 92 / 93 | [C₅H₄N-CH₂]⁺ / [C₅H₄N-CH₃]⁺: Pyridylmethyl cation (tropylium analogue) |
Experimental Protocols
Synthesis: Reductive Amination
-
Reactant Dissolution: Dissolve 1.0 equivalent of 4-aminobenzoic acid and 1.1 equivalents of 2-pyridinecarboxaldehyde in a suitable solvent such as methanol or ethanol.
-
Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC indicates the consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to ~6-7 using a dilute acid (e.g., 1M HCl). This will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize from an ethanol/water mixture to obtain the pure compound. Dry the final product under vacuum.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard pulse programs should be used.
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample holder or clean ATR crystal prior to sample analysis.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.
-
Data Acquisition: Record the absorption spectrum from 200 to 600 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference blank.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for detecting [M+H]⁺ or Electron Ionization (EI) for observing the molecular ion [M]⁺˙ and its fragments. Acquire data over a relevant m/z range (e.g., 50-500 amu).
In-Depth Technical Guide to the 1H NMR Spectrum of 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-((2-pyridinylmethyl)amino)benzoic acid. Due to the limited and potentially inconsistent experimental data available in the public domain, this guide presents a predicted spectrum based on established NMR principles and spectral data of analogous structures. This approach aims to offer a more accurate and reliable reference for researchers working with this and similar compounds.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the protons of the pyridinyl, aminobenzoic acid, and methylene bridge moieties. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' (pyridinyl) | ~8.50 | Doublet (d) | ~4.8 | 1H |
| H-4' (pyridinyl) | ~7.75 | Triplet of doublets (td) | ~7.7, 1.8 | 1H |
| H-2, H-6 (benzoic acid) | ~7.70 | Doublet (d) | ~8.8 | 2H |
| H-3' (pyridinyl) | ~7.40 | Doublet (d) | ~7.8 | 1H |
| H-5' (pyridinyl) | ~7.25 | Doublet of doublets (dd) | ~7.5, 4.8 | 1H |
| H-3, H-5 (benzoic acid) | ~6.60 | Doublet (d) | ~8.8 | 2H |
| Methylene (-CH₂-) | ~4.50 | Doublet (d) | ~6.0 | 2H |
| Amine (-NH-) | Variable (broad) | Singlet (s) or Triplet (t) | - | 1H |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet (s) | - | 1H |
Note: The chemical shifts of NH and COOH protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in the presence of D₂O.
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound and the key through-bond (J-coupling) interactions that give rise to the predicted splitting patterns in the ¹H NMR spectrum.
Caption: Chemical structure and key ¹H-¹H J-coupling interactions.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of the compound and its ability to resolve labile protons like those of the carboxylic acid and amine groups. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient for a routine ¹H NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) should be adequate to cover all expected proton signals.
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at ~2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR spectral analysis.
Mass Spectrometry of 4-((2-pyridinylmethyl)amino)benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of 4-((2-pyridinylmethyl)amino)benzoic acid. Lacking direct, comprehensive experimental data in publicly accessible literature, this document synthesizes information from analogous structures and theoretical fragmentation principles to present a robust analytical framework. It includes proposed fragmentation patterns under electrospray ionization (ESI), detailed experimental protocols for reproducible analysis, and quantitative data presented in clear, tabular format. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and molecular fragmentation pathways, offering a practical resource for researchers engaged in the characterization of this and related small molecules.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science. Its structural motifs, a pyridine ring and a benzoic acid group, are common in pharmacologically active compounds and functional materials. Mass spectrometry is a critical tool for the structural elucidation and quantification of such molecules. This guide focuses on the application of electrospray ionization mass spectrometry (ESI-MS) for the analysis of this compound, providing predicted fragmentation data and standardized protocols to aid in its identification and characterization.
Predicted Mass Spectrometry Data
The exact mass of this compound (C13H12N2O2) is 228.0899 Da.[1][2] Under positive mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule, [M+H]+, at an m/z of 229.0972.
Table 1: Predicted m/z Values for Major Ions of this compound in Positive ESI-MS/MS
| Ion | Formula | m/z (calculated) | Proposed Structure/Origin |
| [M+H]+ | [C13H13N2O2]+ | 229.0972 | Protonated parent molecule |
| Fragment 1 | [C7H6NO2]+ | 136.0393 | Loss of pyridinylmethyl radical |
| Fragment 2 | [C6H7N2]+ | 107.0604 | Benzoic acid moiety after decarboxylation and rearrangement |
| Fragment 3 | [C6H8N]+ | 94.0651 | Pyridinylmethyl cation |
| Fragment 4 | [C5H5N]+ | 79.0420 | Pyridine after fragmentation of the side chain |
Proposed Fragmentation Pathways
The fragmentation of protonated this compound is anticipated to proceed through several key pathways, initiated by collision-induced dissociation (CID) in the mass spectrometer. The secondary amine linkage and the carboxylic acid group are the most probable sites of initial fragmentation.
A primary fragmentation event is the cleavage of the C-N bond between the benzoic acid moiety and the pyridinylmethyl group. This can result in the formation of a pyridinylmethyl cation (m/z 94.0651) and a neutral 4-aminobenzoic acid radical, or a protonated 4-aminobenzoic acid (m/z 138.0555) and a neutral pyridinylmethyl radical. Subsequent loss of CO2 from the protonated 4-aminobenzoic acid fragment would yield an aniline-derived ion.
Another significant fragmentation pathway likely involves the loss of the entire pyridinylmethyl group, leading to a fragment ion corresponding to protonated 4-aminobenzoic acid. Further fragmentation of this ion is well-characterized and would involve the loss of water and carbon monoxide.
The pyridinylmethyl cation itself can undergo further fragmentation, potentially losing a hydrogen molecule to form a stable aromatic pyridinium ion.
Figure 1. Proposed fragmentation pathway for this compound.
Experimental Protocols
The following protocols are provided as a starting point for the mass spectrometric analysis of this compound. Instrument parameters may require optimization for specific mass spectrometers.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N2): 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV for MS/MS experiments to observe a range of fragment ions.
Figure 2. Experimental workflow for the mass spectrometric analysis.
Data Presentation and Interpretation
The primary ion observed in the full scan mass spectrum is expected to be the protonated molecule [M+H]+ at m/z 229.0972. The MS/MS spectrum of this precursor ion will provide the fragmentation pattern. The relative abundances of the fragment ions will be dependent on the collision energy. By comparing the observed m/z values with the predicted values in Table 1 and analyzing the fragmentation logic depicted in Figure 1, the structure of the molecule can be confirmed.
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of known concentrations. The peak area of the [M+H]+ ion can then be used to determine the concentration of this compound in unknown samples.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. While based on theoretical predictions and data from related compounds, the proposed fragmentation pathways, experimental protocols, and data interpretation strategies offer a valuable resource for researchers. The provided workflows and diagrams serve as a practical starting point for the structural elucidation and quantification of this compound, facilitating its further study in various scientific and developmental contexts. Direct experimental verification of the proposed fragmentation is recommended for definitive structural confirmation.
References
Potential Biological Activity of 4-((2-pyridinylmethyl)amino)benzoic acid: A Technical Guide for Researchers
Abstract
This technical guide explores the potential biological activities of the novel compound 4-((2-pyridinylmethyl)amino)benzoic acid. While direct experimental data for this specific molecule is not yet available in published literature, a comprehensive analysis of structurally analogous compounds strongly suggests potential anticancer and antimicrobial properties. This document provides a detailed overview of the rationale for these predicted activities, summaries of quantitative data from related molecules, and detailed experimental protocols to facilitate future research and drug discovery efforts. The provided signaling pathway and workflow diagrams serve as a visual guide for researchers investigating the mechanism of action and for planning experimental procedures.
Introduction
This compound is a small molecule featuring a para-aminobenzoic acid (PABA) scaffold linked to a 2-pyridinylmethyl group. The PABA core is a well-established pharmacophore present in numerous bioactive compounds, while the pyridinyl moiety is a common feature in kinase inhibitors and other therapeutic agents. The unique combination of these two structural motifs suggests that this compound may exhibit interesting biological properties. This guide synthesizes the available information on structurally similar compounds to postulate the most likely therapeutic applications and provides the necessary technical information to validate these hypotheses.
Postulated Biological Activities and Rationale
Based on the biological activities of structurally related compounds, two primary areas of potential therapeutic application for this compound are proposed: anticancer and antimicrobial activity.
Anticancer Activity
The pyridine and aminobenzoic acid moieties are present in several known anticancer agents that function as kinase inhibitors. For instance, the structurally similar compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is an intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor.[1] Another related molecule, 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][4]triazolo[4,3-b][2][3][4]triazin-6-yl)phenol, has demonstrated significant anticancer activity against hepatocellular carcinoma through the inhibition of the c-Met kinase pathway.
These examples suggest that this compound could potentially inhibit key kinases involved in cancer cell proliferation and survival. The hypothesized mechanism of action would involve the compound binding to the ATP-binding site of a kinase, thereby blocking downstream signaling pathways that promote tumor growth.
Antimicrobial Activity
Derivatives of p-aminobenzoic acid have been reported to possess antimicrobial properties. Furthermore, compounds incorporating a pyridinylmethylamine moiety have been investigated for their antimycobacterial effects. This suggests that this compound may have potential as an antimicrobial agent, possibly through the inhibition of essential bacterial enzymes.
Quantitative Data from Structurally Analogous Compounds
To provide a benchmark for potential efficacy, the following tables summarize the quantitative biological data for structurally related compounds.
Table 1: Anticancer Activity of Structurally Similar Kinase Inhibitors
| Compound Name | Cancer Cell Line | IC50 (µM) | Target Kinase |
| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | K562 (Leukemia) | ~2.27 | BCR-ABL Tyrosine Kinase |
| 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][4]triazolo[4,3-b][2][3][4]triazin-6-yl)phenol | HepG2 (Hepatocellular Carcinoma) | 3.06 | c-Met Kinase |
Table 2: Antimycobacterial Activity of a Structurally Similar Compound
| Compound Class | Mycobacterial Strain | MIC90 (µg/mL) |
| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis H37Rv | Not specified, but potent inhibition reported |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the potential biological activities of this compound.
In Vitro Tyrosine Kinase Inhibition Assay
This protocol is designed to determine the inhibitory activity of the test compound against a specific tyrosine kinase.
-
Reagents and Materials:
-
Purified recombinant tyrosine kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the enzyme solution to each well.[5]
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]
-
Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent.[5]
-
Incubate for 30 minutes at room temperature and measure the luminescence.
-
Calculate the IC50 value from the dose-response curve.
-
In Vitro c-Met Kinase Inhibition Assay
This protocol is specific for determining the inhibitory effect of the test compound on c-Met kinase activity.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the kinase reaction by combining the c-Met enzyme, peptide substrate, and test compound in the kinase buffer.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Antimycobacterial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against Mycobacterium tuberculosis.
-
Reagents and Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Test compound (dissolved in DMSO)
-
96-well microtiter plates
-
Resazurin solution
-
-
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:20 in 7H9 broth.
-
Prepare two-fold serial dilutions of the test compound in a 96-well plate.[2]
-
Inoculate each well with the diluted bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.
-
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action via Receptor Tyrosine Kinase inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Workflow for Antimycobacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct biological data on this compound is currently lacking, the structural similarities to known kinase inhibitors and antimicrobial compounds provide a strong rationale for investigating its potential in these therapeutic areas. This technical guide offers a foundational framework for researchers to initiate such investigations. The provided experimental protocols and reference data from analogous compounds will aid in the design and interpretation of future studies. The exploration of this and similar novel chemical entities is crucial for the continued development of new and effective treatments for cancer and infectious diseases.
References
- 1. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 2. 3.6. In Vitro Antimycobacterial Assay [bio-protocol.org]
- 3. 3.3. Determination of Anti-Mycobacterial Activity [bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
In Vitro Profile of 4-((2-Pyridinylmethyl)amino)benzoic Acid: A Review of Available Scientific Literature
Despite a comprehensive search of scientific databases and literature, no specific in vitro studies detailing the biological activity, experimental protocols, or signaling pathway interactions of 4-((2-pyridinylmethyl)amino)benzoic acid were identified. This suggests that the compound may be a novel chemical entity that has not yet been extensively characterized in the public domain or is referred to by a different nomenclature in existing research.
While direct data on the target compound is unavailable, the broader class of molecules to which it belongs, para-aminobenzoic acid (PABA) derivatives, has been the subject of extensive research. These studies reveal a wide range of potential biological activities and therapeutic applications. This technical guide will, therefore, provide a generalized overview of the in vitro methodologies and potential biological activities that could be relevant for the future study of this compound, based on the characterization of its structural analogs.
General Biological Activities of PABA Derivatives
Derivatives of PABA are recognized for a variety of biological effects, which are largely dependent on the nature of the substituent at the amino or carboxyl group. Commonly reported activities in in vitro settings include:
-
Antimicrobial Activity: PABA is an essential precursor in the folate synthesis pathway of many bacteria. Analogs of PABA can act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folic acid production, thereby exhibiting antibacterial effects.
-
Anticancer Activity: Numerous PABA derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation, induction of apoptosis, and interference with cell signaling pathways.
-
Enzyme Inhibition: Beyond folate synthesis, PABA analogs have been designed to target other enzymes implicated in disease, such as soluble epoxide hydrolase and protein kinases.
-
Antioxidant and Anti-inflammatory Properties: Some PABA derivatives have demonstrated the ability to scavenge free radicals and modulate inflammatory pathways in cellular assays.
Standard In Vitro Experimental Protocols for PABA Derivatives
Should this compound be investigated in the future, the following standard in vitro assays would likely be employed to characterize its biological profile.
Cytotoxicity and Cell Viability Assays
These assays are fundamental in determining the effect of a compound on cell survival and proliferation.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The intensity of the color is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant provides an indicator of cytotoxicity.
Antimicrobial Susceptibility Testing
To assess the potential antimicrobial properties of the compound, the following methods are standard:
-
Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Disk Diffusion Assay: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the susceptibility of the microorganism to the compound.
Enzyme Inhibition Assays
To investigate the inhibitory potential of the compound against specific enzymes, various tailored assays are used. For example, if targeting a kinase, a typical protocol might involve:
-
Kinase Activity Assay: These assays measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. The amount of phosphorylation can be quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
Potential Signaling Pathways for Investigation
Based on the activities of related PABA derivatives, future in vitro studies on this compound could explore its effects on various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the anticancer potential of a novel PABA derivative.
Figure 1: A generalized workflow for the in vitro investigation of a novel PABA derivative's anticancer properties.
Conclusion
While there is a current absence of specific in vitro data for this compound, the extensive research on related PABA derivatives provides a solid framework for its future investigation. The established methodologies for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition, coupled with analyses of relevant signaling pathways, will be crucial in elucidating the biological profile and potential therapeutic applications of this compound. Further research is warranted to synthesize and characterize this compound and subject it to a comprehensive battery of in vitro assays.
Homologs of 4-((2-pyridinylmethyl)amino)benzoic acid: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Synthesis, Biological Evaluation, and Potential Mechanisms of Action of Novel Anticancer Agents
Introduction
The chemical scaffold of 4-((2-pyridinylmethyl)amino)benzoic acid presents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential signaling pathways associated with homologs of this core structure, with a particular focus on their anticancer properties. The strategic combination of a pyridine ring, an amino benzoic acid moiety, and the flexibility for substitution offers a rich chemical space for structure-activity relationship (SAR) studies aimed at identifying potent and selective drug candidates. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities for oncology.
Data Presentation: Anticancer Activity of Related Analogs
The following table summarizes the in vitro anticancer activity of various compounds structurally related to this compound. The data, collected from multiple studies, highlights the potential of this scaffold against a range of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [1] |
| 2 | 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | 60 cancer cell lines | Growth inhibition >50% at 10µM | [1] |
| 3 | N-(4-chlorophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | Various | Broad antitumor activity | [2] |
| 4 | N-(4-methoxyphenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | Various | Broad and moderate antitumor activity | [2] |
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [3][4] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [3][4] |
| 7b | 2-amino-4-aryl-pyrimidine derivative of ursolic acid | MCF-7 (Breast) | 0.48 | [5] |
| 7b | 2-amino-4-aryl-pyrimidine derivative of ursolic acid | HeLa (Cervical) | 0.74 | [5] |
Experimental Protocols
General Synthesis of N-(Pyridin-2-ylmethyl)aniline Derivatives
A common method for the synthesis of N-(pyridin-2-ylmethyl)aniline and its derivatives involves the reductive amination of a substituted aniline with pyridine-2-carboxaldehyde.
Materials:
-
Substituted aniline
-
Pyridine-2-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium borohydride (NaBH4)
-
Dichloromethane (DCM) or Methanol (MeOH) as solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and pyridine-2-carboxaldehyde (1.1 eq) in the chosen solvent, a catalytic amount of acetic acid is added.
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
The reducing agent (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-(pyridin-2-ylmethyl)aniline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plate is incubated for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathway
The search results suggest that many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. A common target for such inhibitors is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel anticancer compounds based on the this compound scaffold.
Caption: Drug discovery workflow for novel anticancer agents.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The available data on related analogs indicate that compounds derived from this core structure can exhibit potent cytotoxic activity against a variety of cancer cell lines. The likely mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are critical for cancer cell proliferation and survival. The experimental protocols and workflows outlined in this guide provide a solid foundation for the systematic exploration of this chemical space. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this promising class of compounds.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization of some benzazoles bearing pyridine moiety: search for novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of 4-((2-Pyridinylmethyl)amino)benzoic Acid for Researchers and Drug Development Professionals
Introduction: The isomers of pyridinylmethyl-aminobenzoic acid represent a class of compounds with significant potential in drug discovery and development. Their structural diversity, arising from the positional variations of the substituent groups on both the pyridine and benzoic acid rings, allows for a nuanced exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the known isomers of 4-((2-pyridinylmethyl)amino)benzoic acid, including their physicochemical properties, synthesis methodologies, and potential biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of medicinal chemistry and drug development.
Physicochemical Properties of Pyridinylmethyl-aminobenzoic Acid Isomers
The physicochemical properties of these isomers are critical for predicting their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are summarized below. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics.
Nine potential positional isomers can be envisioned by varying the attachment point of the methylamino-benzoic acid moiety on the pyridine ring (positions 2, 3, and 4) and the position of the amino group on the benzoic acid ring (positions 2, 3, and 4).
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | |---|---|---|---|---|---| | this compound | C₁₃H₁₂N₂O₂ | 228.25 | 2.5 | 62.22 | 2 | 4 | | 3-((2-Pyridinylmethyl)amino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 2.5 | 62.22 | 2 | 4 | | 2-((2-Pyridinylmethyl)amino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 2.5 | 62.22 | 2 | 4 | | 4-((3-Pyridinylmethyl)amino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 2.2 | 62.22 | 2 | 4 | | 3-((3-Pyridinylmethyl)amino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 2.2 | 62.22 | 2 | 4 | | 2-((3-Pyridinylmethyl)amino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 2.2 | 62.22 | 2 | 4 | | 4-((4-Pyridinylmethyl)amino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 1.9 | 62.22 | 2 | 4 | | 3-((4-Pyridinylmethyl)amino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 1.9 | 62.22 | 2 | 4 | | 2-((4-Pyridinylmethyl)amino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 1.9 | 62.22 | 2 | 4 |
Note: The XLogP3 and TPSA values are predicted values and may vary slightly from experimental data.
Synthesis of Pyridinylmethyl-aminobenzoic Acid Isomers
The synthesis of these isomers typically involves the coupling of an aminobenzoic acid with a corresponding pyridyl-carboxaldehyde followed by reduction, or a direct nucleophilic substitution reaction between an aminobenzoic acid and a pyridylmethyl halide. The general synthetic approach is outlined below.
General Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of the appropriate aminobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add the corresponding pyridinecarboxaldehyde (1-1.2 equivalents).
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise.
-
Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 5-6.
-
Isolation and Purification: The product may precipitate out of the solution upon neutralization or after concentration of the solvent under reduced pressure. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
While specific biological data for all isomers of this compound is not extensively available in the public domain, the structural motifs present in these molecules suggest potential interactions with various biological targets. Aminobenzoic acid derivatives are known to exhibit a wide range of biological activities, including anticancer and enzyme inhibitory effects. The pyridine ring is a common feature in many pharmacologically active compounds.
Potential as Kinase Inhibitors
The general structure of these isomers, featuring a heterocyclic ring system linked to a substituted aromatic ring, is reminiscent of many known kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
A hypothetical signaling pathway that could be targeted by these isomers is the receptor tyrosine kinase (RTK) pathway. RTKs are key regulators of cellular processes such as proliferation, differentiation, and survival. Inhibition of RTK signaling is a well-established strategy in cancer therapy.
Experimental Workflow for Biological Evaluation
To assess the potential of these isomers as therapeutic agents, a systematic experimental workflow is recommended.
-
In Vitro Enzyme Inhibition Assays:
-
Objective: To determine the inhibitory activity of the synthesized isomers against a panel of relevant protein kinases.
-
Protocol:
-
Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, a fluorescently labeled substrate, and ATP.
-
Add varying concentrations of the test isomer to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for each active compound.
-
-
-
Cell-Based Proliferation Assays:
-
Objective: To evaluate the cytotoxic or cytostatic effects of the isomers on cancer cell lines.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test isomers.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence.
-
Determine the GI₅₀ (the concentration that causes 50% growth inhibition).
-
-
An In-depth Technical Guide to the Thermodynamic Properties of 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-pyridinylmethyl)amino)benzoic acid is a derivative of 4-aminobenzoic acid, a molecule of significant interest in pharmaceutical and materials science. Understanding the thermodynamic properties of this compound is crucial for its development as a potential therapeutic agent or functional material. These properties, including melting point, solubility, and dissociation constant (pKa), govern its behavior in various environments and are critical for formulation, bioavailability, and stability assessments.
This technical guide outlines the key thermodynamic properties of interest, provides detailed experimental protocols for their determination, and presents available data for the parent compound, 4-aminobenzoic acid, as a reference.
Core Thermodynamic Properties
The fundamental thermodynamic properties that are essential for the characterization of a solid-state active pharmaceutical ingredient (API) like this compound are summarized below.
Data Presentation
The following tables summarize the available computed data for this compound and the experimental data for the parent compound, 4-aminobenzoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₂ | PubChem |
| Molecular Weight | 228.25 g/mol | PubChem |
| XLogP3 | 1.9 | ECHEMI[1] |
| Hydrogen Bond Donor Count | 2 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 4 | ECHEMI[1] |
| Topological Polar Surface Area | 62.2 Ų | ECHEMI[1] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Aqueous Solubility | Not Available | - |
| pKa (acidic) | Not Available | - |
| pKa (basic) | Not Available | - |
Table 2: Experimental Thermodynamic Properties of 4-Aminobenzoic Acid (PABA)
| Property | Value | Conditions | Source |
| Melting Point | 187-189 °C | - | Wikipedia |
| Boiling Point | 340 °C | - | Wikipedia |
| Aqueous Solubility | 1 g / 170 mL | 25 °C | Wikipedia |
| 1 g / 90 mL | 90 °C | Wikipedia | |
| pKa (amino group) | 2.42 | H₂O | Wikipedia |
| pKa (carboxyl group) | 4.88 | H₂O | Wikipedia |
Experimental Protocols
Detailed methodologies for determining the key thermodynamic properties are provided below. These protocols are standard in the field and can be readily adapted for the characterization of this compound.
3.1. Melting Point Determination
The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure substance.
-
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
-
Purity Assessment: A narrow melting range (typically < 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range[2].
-
3.2. Aqueous Solubility Determination
Solubility is a critical parameter for drug absorption and formulation. The equilibrium solubility is determined when a solution is saturated with the solute and is in equilibrium with the solid phase.
-
Methodology: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic physiological conditions.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of each buffer in a sealed flask.
-
The flasks are agitated in a constant temperature water bath (e.g., 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Samples are withdrawn at various time points and filtered through a non-adsorbing filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements of the solute concentration are consistent[3][4].
-
3.3. Dissociation Constant (pKa) Determination
The pKa is a measure of the strength of an acid or base in solution. For a compound with both acidic (carboxylic acid) and basic (amino) functional groups, there will be at least two pKa values.
-
Methodology: Potentiometric Titration
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for titrant delivery.
-
Procedure for Acidic pKa:
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Procedure for Basic pKa:
-
The solution is first acidified with a strong acid (e.g., 0.1 M HCl) and then titrated with a standardized solution of a strong base.
-
-
Data Analysis:
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. The parent compound, 4-aminobenzoic acid, is a precursor for folate synthesis in bacteria, and its derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties[7][8]. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
Conclusion
The thermodynamic properties of this compound are critical for its potential development in pharmaceutical applications. While experimental data for this specific molecule is currently unavailable, this guide provides the necessary framework and detailed protocols for its comprehensive characterization. By following the outlined experimental procedures for melting point, solubility, and pKa determination, researchers can generate the essential data required for informed decision-making in drug development and materials science. The provided data for the parent compound, 4-aminobenzoic acid, serves as a valuable benchmark for these future studies.
References
- 1. echemi.com [echemi.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. who.int [who.int]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid, a key building block in medicinal chemistry and drug discovery. The outlined method is based on a reductive amination reaction, a widely used and efficient strategy for the formation of C-N bonds.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The structural motif, combining a benzoic acid moiety with a pyridinylmethylamine, serves as a versatile scaffold for the development of novel therapeutic agents. The synthesis protocol described herein is a reliable and reproducible method for obtaining this compound in good yield and purity.
Reaction Scheme
The synthesis proceeds via a one-pot reductive amination of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde using sodium borohydride as the reducing agent.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
4-Aminobenzoic acid (PABA)
-
2-Pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.37 g, 10 mmol) and anhydrous methanol (50 mL). Stir the mixture at room temperature until the solid is partially dissolved.
-
Addition of Aldehyde: To the stirring suspension, add 2-pyridinecarboxaldehyde (1.07 g, 10 mmol) dropwise over 5 minutes. Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 20 mL of deionized water.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Acidification and Basification: To the remaining aqueous solution, add 1 M HCl dropwise until the pH is approximately 2. This will protonate the pyridine nitrogen and the amino group. Then, carefully add saturated sodium bicarbonate solution until the pH is approximately 8 to precipitate the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol [1] |
| Theoretical Yield | 2.28 g (for 10 mmol scale) |
| Experimental Yield | ~1.82 g (Representative) |
| Percent Yield | ~80% (Representative) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 215-218 °C (Representative) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, COOH), 8.5 (d, 1H), 7.8 (d, 2H), 7.7 (t, 1H), 7.3 (d, 1H), 7.2 (t, 1H), 6.7 (d, 2H), 6.5 (t, 1H, NH), 4.5 (d, 2H, CH₂) |
| Purity (by HPLC) | >98% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-((2-pyridinylmethyl)amino)benzoic acid. The methods outlined below are based on established chemical principles for the purification of aromatic carboxylic acids and amines, offering robust strategies to achieve high purity of the target compound.
Introduction
This compound is a molecule of interest in pharmaceutical research and drug development. Its synthesis can result in various impurities, including unreacted starting materials, by-products, and residual solvents. Therefore, effective purification is a critical step to ensure the compound's quality and suitability for downstream applications. This document details two primary purification techniques: recrystallization and column chromatography, providing theoretical background, practical protocols, and a comparative analysis.
Purification Methodologies
The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. Below are protocols for two common and effective techniques.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. For a successful recrystallization, the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Based on the structure of this compound, which possesses both polar (carboxylic acid, amine, pyridine) and non-polar (benzene ring) functionalities, suitable solvents could include water, ethanol, or a mixture of solvents like n-hexane/acetone.[1][2][3]
-
To determine the optimal solvent, perform small-scale solubility tests. Place a small amount of the crude product in separate test tubes and add a few drops of each potential solvent. A good solvent will dissolve the compound when heated but show low solubility at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.
Experimental Protocol: Column Chromatography
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for compounds with moderate polarity.[4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen mobile phase.
-
Pour the slurry into a glass chromatography column with a cotton or glass wool plug at the bottom.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Add the mobile phase continuously to the top of the column.
-
Apply gentle pressure (e.g., using a pump or compressed air) to maintain a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes or small flasks).
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Purification Method | Principle of Separation | Typical Solvents/Phases | Advantages | Disadvantages | Expected Purity |
| Recrystallization | Differential solubility at varying temperatures | Water, Ethanol, n-Hexane/Acetone[1][2][3] | Simple, inexpensive, good for removing small amounts of impurities, can yield high-purity crystalline solids. | May not be effective for impurities with similar solubility profiles, potential for product loss in the mother liquor. | High (>98%) if a suitable solvent is found. |
| Column Chromatography | Differential adsorption to a stationary phase | Stationary: Silica Gel; Mobile: Hexane/Ethyl Acetate, Petroleum Ether/Acetone[4][5] | Highly versatile, can separate complex mixtures, applicable to a wide range of compounds. | More time-consuming and requires more solvent than recrystallization, can be more expensive. | Very High (>99%) with proper optimization. |
Visualization of Workflows
Caption: General workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Recrystallization of 4-((2-pyridinylmethyl)amino)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-((2-pyridinylmethyl)amino)benzoic acid is a molecule of interest in pharmaceutical research. The purification of this compound is crucial to ensure the accuracy of experimental results and the safety and efficacy of potential drug candidates. Recrystallization is a fundamental technique for purifying solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a suitable solvent system. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the target compound forms pure crystals, leaving the impurities dissolved in the mother liquor. This document provides a detailed protocol for the recrystallization of this compound, based on established principles of organic chemistry and data from structurally similar compounds.
Physicochemical Data
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C13H12N2O2 | [1][2][3] |
| Molecular Weight | 228.25 g/mol | [1] |
| Boiling Point | 429°C at 760 mmHg | [1][2] |
| Density | 1.301 g/cm³ | [1] |
| Flash Point | 213.2°C | [1][2] |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure, which contains both a polar carboxylic acid group and a pyridine ring, polar solvents are a suitable starting point. Ethanol, methanol, or a mixture of ethanol and water are likely to be effective. The following protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Begin by determining the appropriate solvent. Test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated. For this compound, start with ethanol.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the activated charcoal. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Once the solid is fully dissolved (and filtered, if necessary), cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for a period.
-
For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry them under vacuum.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Logical Relationship of Recrystallization Steps
The success of recrystallization depends on a logical sequence of steps, each with a specific purpose. The following diagram illustrates these relationships.
Caption: Logical flow of the recrystallization process for purification.
References
Application Notes and Protocols for 4-((2-Pyridinylmethyl)amino)benzoic Acid as a Ligand in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-Pyridinylmethyl)amino)benzoic acid is a versatile ligand that has garnered interest in the field of medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a secondary amine linker, and a benzoic acid moiety, allows for the formation of stable coordination complexes with a variety of metal ions. These metal complexes have shown promise in several therapeutic areas, including oncology and microbiology, primarily through mechanisms such as the generation of reactive oxygen species (ROS), DNA interaction, and enzyme inhibition. This document provides an overview of the applications of this ligand and detailed protocols for its synthesis and the preparation and analysis of its metal complexes.
Applications
The primary application of this compound in a research and drug development context is as a ligand for the formation of metal complexes with potential therapeutic properties. The coordination of this ligand to metal centers can enhance the biological activity of both the ligand and the metal, leading to novel compounds with unique mechanisms of action.
Anticancer Activity
Metal complexes of pyridine-containing ligands have demonstrated significant potential as anticancer agents.[1][2] The proposed mechanisms of action often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.[2] Furthermore, these complexes can interact with DNA, potentially through intercalation or groove binding, interfering with DNA replication and transcription.[1][2] Some pyridine-based metal complexes have also been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase.[3]
Antimicrobial Activity
The coordination of ligands like this compound with transition metals can lead to compounds with significant antimicrobial properties. While the exact mechanisms are still under investigation, it is believed that these complexes can disrupt microbial cell membranes, interfere with essential enzymatic processes, or generate cytotoxic ROS within the microbial cells.
Quantitative Data
The following tables summarize the biological activity of metal complexes containing ligands structurally similar to this compound. This data is provided to illustrate the potential efficacy of complexes derived from the target ligand.
Table 1: Anticancer Activity of a Structurally Similar Copper(II) Complex
| Compound | Cell Line | IC50 (µM) | Reference |
| CuCl2(2-(2-pyridyl)benzimidazole) | A549 (Lung Carcinoma) | 5-10 | [2] |
Table 2: Antimicrobial Activity of Various Metal Complexes (Illustrative)
| Metal Complex Type | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Pyridine-based Ru(II) Complexes | M. smegmatis | 2 µg/mL | General background |
| Various Transition Metal Complexes | Gram-positive & Gram-negative bacteria | Varies | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar N-substituted aminobenzoic acids.
Materials:
-
4-Aminobenzoic acid
-
2-Pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and 2-pyridinecarboxaldehyde (1 equivalent) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of Metal Complexes
This protocol provides a general procedure for the synthesis of metal complexes with this compound. The specific metal salt and stoichiometry may need to be optimized.
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂, CoCl₂)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Standard reflux apparatus
Procedure:
-
Dissolve the ligand (2 equivalents) in methanol or ethanol in a round-bottom flask.
-
If the carboxylic acid needs to be deprotonated for coordination, add a stoichiometric amount of a base like triethylamine.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Reflux the reaction mixture for 4-6 hours. A change in color or the formation of a precipitate may be observed.
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation and cool the solution to induce crystallization.
-
Characterize the resulting metal complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxicity of the synthesized metal complexes against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complexes dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the metal complexes in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of metal complexes.
Caption: Proposed signaling pathways for the anticancer activity of pyridine-based metal complexes.
References
- 1. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer copper pyridine benzimidazole complexes: ROS generation, biomolecule interactions, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Coordination Chemistry of 4-((2-pyridinylmethyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 4-((2-pyridinylmethyl)amino)benzoic acid (Hpmba), a versatile ligand for the synthesis of novel metal complexes. This document details the synthetic protocols for the ligand and its coordination compounds, methods for their characterization, and protocols for evaluating their potential biological applications, particularly as antimicrobial agents.
Introduction
This compound is a bifunctional organic ligand incorporating a pyridine ring, a secondary amine, and a carboxylic acid moiety. This unique combination of donor atoms (N, N, O) allows it to act as a versatile chelating agent for a wide range of transition metal ions. The resulting coordination complexes are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry. The presence of both a flexible aminomethylpyridinyl group and a potentially bridging carboxylate group allows for the formation of diverse structural motifs, from discrete mononuclear complexes to multidimensional coordination polymers. The inherent biological activity of pyridine and benzoic acid derivatives further suggests that their metal complexes could exhibit enhanced pharmacological properties, such as antimicrobial or anticancer activities.
Experimental Protocols
Protocol for Synthesis of Ligand: this compound (Hpmba)
This protocol describes the synthesis of Hpmba via reductive amination of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde.
Materials:
-
4-aminobenzoic acid
-
2-pyridinecarboxaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Schiff Base Formation: In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in 100 mL of anhydrous methanol. To this solution, add 2-pyridinecarboxaldehyde (1 equivalent).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the Schiff base intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the flask in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Quenching and Neutralization: Carefully add 50 mL of distilled water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~2 with 1 M HCl. This will protonate the amines and hydrolyze any remaining imine.
-
Remove the methanol using a rotary evaporator.
-
Neutralize the remaining aqueous solution to pH ~7-8 with a saturated NaHCO₃ solution. The product should precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water, followed by a small amount of cold diethyl ether.
-
Dry the solid product under vacuum. The purity can be checked by NMR and melting point determination. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol for Synthesis of a Generic M(II)-pmba Complex (e.g., M = Cu(II), Zn(II), Co(II))
This protocol outlines a general method for the synthesis of metal(II) complexes of the Hpmba ligand.
Materials:
-
This compound (Hpmba)
-
Metal(II) salt (e.g., Cu(OAc)₂·H₂O, ZnCl₂, Co(NO₃)₂·6H₂O)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Ligand Solution: Dissolve Hpmba (2 equivalents) in 50 mL of ethanol in a 100 mL round-bottom flask. If necessary, gently heat the mixture to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 equivalent) in 20 mL of ethanol.
-
Reaction: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
If the deprotonated form of the ligand is desired for coordination, add a slight excess of a base like triethylamine (2 equivalents) to the ligand solution before adding the metal salt.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. A color change or precipitation of the complex may be observed.
-
Isolation: After reflux, allow the mixture to cool slowly to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and allow the solution to stand for crystallization.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator. Characterize the product using IR, UV-Vis spectroscopy, and elemental analysis.
Protocol for Antimicrobial Activity Testing: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of the synthesized complexes.[1]
Materials:
-
Nutrient agar plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized metal complexes and free ligand
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic (e.g., Gentamicin) as a positive control
-
Sterile cork borer (6 mm diameter)
-
Micropipette
-
Incubator
Procedure:
-
Inoculation: Prepare a fresh inoculum of the test bacteria in sterile saline, adjusted to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of a nutrient agar plate to create a lawn.
-
Well Preparation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar plate.
-
Sample Loading: Prepare solutions of the test compounds (ligand and complexes) and the standard antibiotic in DMSO at a known concentration (e.g., 1 mg/mL).
-
Using a micropipette, add a fixed volume (e.g., 100 µL) of each test solution into separate wells. Add the same volume of pure DMSO to one well as a negative control.
-
Incubation: Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger diameter indicates greater antimicrobial activity.
Data Presentation
Spectroscopic Characterization Data
The coordination of the Hpmba ligand to a metal center can be confirmed by shifts in characteristic spectroscopic bands. The following table summarizes typical data.
| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) (Carboxylate) | ν(C=N) (cm⁻¹) (Pyridine Ring) | λ_max (nm) (UV-Vis) |
| Hpmba (Ligand) | ~3350 | ~1680 (as -COOH) | ~1590 | ~280-320 (π→π*) |
| [M(pmba)₂] | ~3250-3300 (Shift to lower ν) | ~1600 (asym), ~1400 (sym) | ~1600-1610 (Shift to higher ν) | ~350-450 (L→MCT), >600 (d-d, for colored complexes) |
Note: The values presented are illustrative and based on typical shifts observed in similar coordination complexes. Actual values must be determined experimentally.
Antimicrobial Activity Data
The results from the agar well diffusion assay can be tabulated for clear comparison.
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Hpmba (Ligand) | 1 | Low activity (e.g., 8-10 mm) | Low activity (e.g., 7-9 mm) |
| [Cu(pmba)₂] | 1 | Moderate activity (e.g., 15-18 mm) | Moderate activity (e.g., 14-17 mm) |
| [Zn(pmba)₂] | 1 | Moderate activity (e.g., 13-16 mm) | Moderate activity (e.g., 12-15 mm) |
| Gentamicin (Std.) | 1 | High activity (e.g., 22-25 mm) | High activity (e.g., 20-23 mm) |
| DMSO (Control) | - | 0 | 0 |
Note: These values are hypothetical examples. According to chelation theory, complexes are often more potent than the free ligand.[1]
Visualizations
Synthesis and Characterization Workflow
References
Application Notes and Protocols for Metal Complexes of a 4-((Pyridinylmethyl)amino)benzoic Acid Analogue
Disclaimer: Extensive literature searches for "metal complexes of 4-((2-pyridinylmethyl)amino)benzoic acid" did not yield specific documented applications or detailed experimental protocols. Therefore, these application notes are based on a closely related and structurally similar Schiff base analogue: 3-hydroxy-4-((pyridin-2-ylmethylene)amino)benzoic acid and its documented metal complexes. The primary difference lies in the linkage to the benzoic acid moiety (an imine [-CH=N-] bond in the analogue versus a secondary amine [-CH₂-NH-] bond in the requested molecule). The methodologies and potential applications are expected to share similarities due to the conserved pyridine and benzoic acid functional groups.
Application Notes
This document provides an overview of the synthesis, characterization, and potential antimicrobial applications of metal complexes derived from the Schiff base ligand 3-hydroxy-4-((pyridin-2-ylmethylene)amino)benzoic acid (HL). The coordination of this ligand with transition metals such as Copper(II) and Nickel(II) has been shown to enhance its biological activity. These complexes present potential applications in the development of novel antimicrobial agents.
1.1 Potential Applications:
-
Antimicrobial Agents: The metal complexes of HL have demonstrated significant inhibitory activity against various bacterial and fungal strains, suggesting their potential use in the development of new antibiotics and antifungals.[1][2] The chelation of the metal ion to the ligand is believed to enhance its antimicrobial properties.
-
Catalysis: The coordinated metal ions in these complexes can potentially serve as catalytic centers for various organic reactions.
-
Material Science: The ability of the ligand to form stable complexes with different metal ions could be exploited in the design of novel coordination polymers and materials with interesting magnetic or optical properties.
1.2 Summary of Quantitative Data:
The following tables summarize the key quantitative data for the Schiff base ligand (HL) and its Cu(II) and Ni(II) complexes as reported in the literature.
Table 1: Elemental Analysis and Molar Conductivity Data [2]
| Compound | Formula | Formula Weight ( g/mol ) | C% (Found/Calcd) | H% (Found/Calcd) | N% (Found/Calcd) | M% (Found/Calcd) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |
| HL | C₁₃H₁₀N₂O₃ | 242.23 | 64.45 / 64.46 | 4.15 / 4.16 | 11.56 / 11.57 | - | - |
| [Cu(L)(OAc)] | C₁₅H₁₂CuN₂O₅ | 379.81 | 47.42 / 47.44 | 3.18 / 3.19 | 7.37 / 7.38 | 16.72 / 16.73 | 12.5 |
| [Ni(L)(OAc)] | C₁₅H₁₂NiN₂O₅ | 374.96 | 48.04 / 48.06 | 3.22 / 3.23 | 7.47 / 7.48 | 15.65 / 15.66 | 10.8 |
Table 2: Antimicrobial Activity (Zone of Inhibition in mm) [2]
| Compound | E. coli | P. aeruginosa | S. aureus | B. subtilis | A. niger | R. solani |
| HL | 10 | 12 | 14 | 12 | 11 | 13 |
| [Cu(L)(OAc)] | 18 | 20 | 22 | 20 | 18 | 21 |
| [Ni(L)(OAc)] | 16 | 18 | 20 | 18 | 16 | 19 |
Experimental Protocols
The following are detailed protocols for the synthesis of the Schiff base ligand, its metal complexes, and the evaluation of their antimicrobial activity, based on published literature.[1][2]
2.1 Protocol for Synthesis of the Schiff Base Ligand (HL)
This protocol describes the condensation reaction between 4-amino-3-hydroxybenzoic acid and 2-pyridinecarboxaldehyde.
-
Materials:
-
4-amino-3-hydroxybenzoic acid
-
2-pyridinecarboxaldehyde
-
Methanol
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 4-amino-3-hydroxybenzoic acid (0.01 mol) in 25 mL of methanol in a round-bottom flask.
-
Add 2-pyridinecarboxaldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-5 hours.
-
Cool the mixture to room temperature.
-
The resulting solid product is filtered, washed with methanol, and dried in a desiccator.
-
2.2 Protocol for Synthesis of Metal Complexes
This protocol outlines the general procedure for the synthesis of Cu(II) and Ni(II) complexes of the Schiff base ligand.
-
Materials:
-
Schiff base ligand (HL)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Methanol
-
-
Procedure:
-
Dissolve the Schiff base ligand (HL) (0.01 mol) in 20 mL of methanol in a round-bottom flask, heating gently if necessary.
-
In a separate flask, dissolve the respective metal salt (0.01 mol) in 20 mL of methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution to room temperature.
-
The precipitated metal complex is collected by filtration, washed with methanol, and dried.
-
2.3 Protocol for Antimicrobial Screening (Disc Diffusion Method)
This protocol describes the procedure for evaluating the antimicrobial activity of the synthesized compounds.
-
Materials:
-
Synthesized compounds (Ligand and Metal Complexes)
-
Bacterial strains (E. coli, P. aeruginosa, S. aureus, B. subtilis)
-
Fungal strains (A. niger, R. solani)
-
Nutrient agar medium
-
Potato dextrose agar medium
-
Sterile filter paper discs (6 mm)
-
Dimethylformamide (DMF)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
-
-
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Spread the microbial inoculum uniformly over the surface of the solidified agar plates.
-
Dissolve the test compounds in DMF to a concentration of 1 mg/mL.
-
Impregnate sterile filter paper discs with equal volumes (e.g., 10 µL) of the test compound solutions.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a standard antibiotic disc and a DMF-only disc (negative control) on each plate.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
-
Visualizations
The following diagrams illustrate the synthesis workflow, proposed coordination, and the antimicrobial screening process.
Caption: Synthesis workflow for the Schiff base ligand and its metal complexes.
Caption: Proposed coordination of the Schiff base ligand and acetate to the metal center (M = Cu, Ni).
Caption: Experimental workflow for the disc diffusion antimicrobial susceptibility test.
References
Application Notes and Protocols: Synthesis and Potential Applications of 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA). PABA and its derivatives are known to possess a range of biological activities, including antimicrobial and cytotoxic effects. This document outlines a robust synthesis protocol via reductive amination, presents key characterization data, and discusses potential applications based on the known bioactivities of related compounds. The provided information is intended to facilitate further research and development of novel therapeutics based on this chemical scaffold.
Introduction
Para-aminobenzoic acid (PABA) is a well-established building block in medicinal chemistry due to its structural versatility and the diverse biological activities exhibited by its derivatives. The modification of the amino and carboxyl groups of PABA has led to the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates a pyridinylmethyl group, a common moiety in pharmacologically active compounds, suggesting it may possess unique biological properties. This document details a reproducible synthesis method and provides a starting point for the biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a one-pot reductive amination reaction between 4-aminobenzoic acid and 2-pyridinecarboxaldehyde. This method is advantageous due to its simplicity, mild reaction conditions, and generally good yields.[1][2]
Reaction Scheme:
Experimental Protocol
Materials:
-
4-aminobenzoic acid
-
2-pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of 4-aminobenzoic acid (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 10:1 v/v), add 2-pyridinecarboxaldehyde (1.1 eq).
-
If necessary, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the formation of the intermediate imine.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).
-
Once the imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| CAS Number | 5966-18-7 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| Boiling Point | 429 °C at 760 mmHg |
| Flash Point | 213.2 °C |
| Density | 1.301 g/cm³ |
| pKa | (Predicted) |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons from both benzoic acid and pyridine rings, a singlet for the methylene bridge (-CH₂-), and a broad singlet for the amine proton (-NH-). |
| ¹³C NMR | Resonances corresponding to the carboxylic acid carbon, aromatic carbons, and the methylene bridge carbon. |
| IR (Infrared) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Experimental Workflows and Diagrams
Synthesis Workflow
The synthesis of this compound follows a straightforward workflow that can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the known biological activities of PABA derivatives, which include antimicrobial and cytotoxic effects, a hypothetical signaling pathway that could be modulated by this compound is the folate biosynthesis pathway in bacteria or apoptosis pathways in cancer cells.[5][6]
Hypothetical Inhibition of Bacterial Folate Synthesis:
Sulfonamide drugs, which are structurally similar to PABA, act by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway. It is plausible that this compound could act as an antagonist of this pathway.
Caption: Hypothetical inhibition of the bacterial folate synthesis pathway.
Applications and Future Directions
Given the structural similarity to other biologically active PABA derivatives, this compound holds promise for several applications:
-
Antimicrobial Drug Development: The compound could be screened for its activity against a panel of pathogenic bacteria, potentially acting as an inhibitor of folate biosynthesis.[5]
-
Anticancer Research: Many PABA derivatives have shown cytotoxic effects against various cancer cell lines.[6] This compound could be evaluated for its potential to induce apoptosis or inhibit cell proliferation in cancer cells.
-
Chemical Probe Development: The molecule could serve as a scaffold for the development of more potent and selective inhibitors of specific enzymes or protein-protein interactions.
Further research should focus on the detailed biological evaluation of this compound, including in vitro and in vivo studies to determine its efficacy and mechanism of action. Elucidation of its specific molecular targets will be crucial for its development as a therapeutic agent.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS#:5966-18-7 | Chemsrc [chemsrc.com]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-((2-pyridinylmethyl)amino)benzoic acid in Medicinal Chemistry
Disclaimer: Publicly available information, including specific experimental protocols and quantitative biological data for 4-((2-pyridinylmethyl)amino)benzoic acid, is limited. The following application notes and protocols are based on the known medicinal chemistry of para-aminobenzoic acid (PABA) derivatives and structurally related compounds. These should be considered as a general guide and a starting point for research.
Application Notes
Compound: this compound
Structure:
amino)benzoic+acid+Structure)
Background: this compound belongs to the family of N-substituted para-aminobenzoic acid (PABA) derivatives. PABA is a well-established building block in medicinal chemistry, known for its role in folate biosynthesis in bacteria and its diverse biological activities. The incorporation of a pyridinylmethyl group introduces a heterocyclic motif often found in kinase inhibitors and other targeted therapies, suggesting potential applications in oncology, inflammation, and infectious diseases.
Potential Applications:
-
Kinase Inhibition: The pyridine and benzoic acid moieties are common pharmacophores in kinase inhibitors. This compound could potentially target protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. Further screening against a panel of kinases is warranted to identify specific targets.
-
Antimicrobial Activity: PABA derivatives have been extensively studied for their antimicrobial properties. The structural similarity to PABA, a key metabolite for many bacteria, suggests that this compound could act as an antimetabolite, interfering with essential metabolic pathways.
-
Anti-inflammatory Effects: Certain PABA derivatives have demonstrated anti-inflammatory activity. The pyridinyl moiety is also present in some anti-inflammatory agents. This compound could potentially modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenases or by affecting cytokine signaling.
-
Anticancer Activity: Beyond kinase inhibition, PABA derivatives have been explored as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.
Data Summary:
Due to the limited specific data for this compound, the following table summarizes biological activities of structurally related PABA derivatives to provide a comparative context.
| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action | IC50/MIC Values | Reference |
| Schiff bases of PABA | Antibacterial (MRSA) | Not specified | MIC: from 15.62 µM | |
| Schiff bases of PABA | Cytotoxicity (HepG2 cells) | Not specified | IC50: ≥ 15.0 µM | |
| Benzoic acid derivatives | HDAC Inhibition | Histone Deacetylases | Not specified | |
| Pyrazine-based derivatives | Kinase Inhibition (FLT3, AXL) | FLT3/AXL Kinases | IC50: 0.29 nM (FLT3), 0.73 nM (AXL) | |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Antimicrobial | Not specified | MIC: 3.9 µg/mL to 250 µg/mL |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general representation based on common synthetic routes for similar N-substituted aminobenzoic acids.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
4-aminobenzoic acid
-
Pyridine-2-carbaldehyde
-
Methanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Sodium borohydride (NaBH4) or Hydrogen gas and Palladium on carbon (Pd/C)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Schiff Base Formation:
-
Dissolve 4-aminobenzoic acid (1 eq) and pyridine-2-carbaldehyde (1.1 eq) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude Schiff base intermediate.
-
-
Reduction to the Amine:
-
Method A (Sodium Borohydride):
-
Dissolve the crude Schiff base in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Method B (Catalytic Hydrogenation):
-
Dissolve the crude Schiff base in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. In vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method to screen the compound for its potential as a kinase inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
This compound (test compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit instructions.
-
Add the detection reagent to measure the amount of phosphorylated substrate or ADP produced.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
3. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Signaling Pathway Visualization
Given the potential of this compound to act as a kinase inhibitor, the following diagram illustrates a generic kinase signaling pathway that could be a target.
Caption: Potential inhibition of a generic kinase signaling pathway.
The Versatile Scaffold: 4-((2-Pyridinylmethyl)amino)benzoic Acid in Drug Discovery
Application Note & Protocols
Introduction:
The 4-((2-pyridinylmethyl)amino)benzoic acid scaffold is a valuable building block for the synthesis of diverse compound libraries in drug discovery. This structural motif, combining a flexible pyridinylmethylamine linker with a rigid para-aminobenzoic acid (PABA) core, offers opportunities for substitution and modification to explore a wide chemical space and interact with various biological targets. While specific data for the parent compound, this compound, is limited in publicly available research, numerous analogs incorporating the N-(pyridin-2-ylmethyl)amino moiety have demonstrated significant potential across multiple therapeutic areas, including as enzyme inhibitors and antimicrobial agents. This document provides an overview of the applications of this scaffold, along with representative protocols for the synthesis and biological evaluation of its derivatives, based on published research on closely related compounds.
Key Applications in Drug Discovery
Derivatives of the this compound scaffold have shown promise in targeting a range of biological pathways implicated in various diseases. The inherent features of this scaffold, such as its hydrogen bond donors and acceptors, aromatic rings for π-stacking interactions, and the conformational flexibility of the linker, contribute to its ability to bind to diverse protein targets.
Enzyme Inhibition: A prominent application of this scaffold is in the development of enzyme inhibitors. The pyridinylmethylamino moiety can interact with the active sites of various enzymes. For instance, analogs have been investigated as:
-
Glycine Transporter 1 (GlyT1) Inhibitors: N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides have been identified as potent and selective GlyT1 inhibitors, which are of interest for treating schizophrenia[1].
-
Urate Transporter 1 (URAT-1) Inhibitors: A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids were synthesized and evaluated as URAT-1 inhibitors for the potential treatment of hyperuricemic nephropathy[2].
-
Kinase Inhibitors: The N-pyridinyl amide scaffold has been utilized in the design of potent PIM kinase inhibitors for acute myeloid leukemia[3]. Additionally, N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent inhibitors of KDR kinase[4].
Antimicrobial Activity: The PABA backbone is a well-known component of antimicrobial agents, and its derivatives continue to be explored for this purpose. The addition of the pyridinylmethylamino group can enhance the antimicrobial spectrum and potency. For example, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have shown potent anti-mycobacterial activity[5].
Data Presentation
The following tables summarize quantitative data for representative analogs of this compound, demonstrating their biological activities.
Table 1: Enzyme Inhibition Data for Analogs
| Compound/Analog Class | Target Enzyme | IC50 Value | Reference |
| N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides | GlyT1 | Potent | [1] |
| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids (e.g., Compound 18) | URAT-1 | 3.36 µM | [2] |
| N-(pyridin-3-yl)benzamides | CYP11B2 | 53-166 nM | [6] |
| FD1024 (N-pyridinyl amide scaffold) | PIM kinase | Potent | [3] |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR kinase | Potent | [4] |
Table 2: Antimicrobial Activity Data for Analogs
| Compound/Analog Class | Target Organism | MIC Value | Reference |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | Potent | [5] |
| N,N-disubstituted 2-aminobenzothiazoles (related scaffold) | Staphylococcus aureus | 2.9 µM | [7] |
| Schiff bases of p-amino benzoic acid | S. aureus, B. subtilis, E. coli | 1.82 - 2.11 µM/ml | [8] |
| 1-phenyl-5-oxopyrrolidine derivatives with benzimidazole and azole moieties | Listeria monocytogenes | 15.62 µg/mL | [9] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported for analogous compounds.
Protocol 1: General Synthesis of N-(Pyridin-2-ylmethyl)aminobenzoic Acid Derivatives
This protocol describes a general method for the synthesis of the target scaffold via reductive amination.
Workflow for Synthesis:
Caption: General synthetic workflow for this compound and its derivatives.
Materials:
-
4-aminobenzoic acid
-
Pyridine-2-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if using NaBH(OAc)₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-aminobenzoic acid (1 equivalent) and pyridine-2-carboxaldehyde (1.1 equivalents) in DCM or MeOH.
-
If using NaBH(OAc)₃, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. If using NaBH₄, cool the reaction to 0°C before addition.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of concentrations.
-
In a microplate, add the diluted test compound and the recombinant kinase.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Logical Relationships
The diverse biological activities of this compound analogs suggest their interaction with multiple signaling pathways. For instance, kinase inhibitors derived from this scaffold would modulate intracellular signaling cascades critical for cell proliferation, survival, and differentiation.
Example: Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical analog.
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the demonstrated biological activities of its analogs in diverse areas such as oncology, neuroscience, and infectious diseases highlight its potential in drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation therapeutics. Further exploration of the structure-activity relationships within this chemical class will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Bioassays Involving 4-((2-Pyridinylmethyl)amino)benzoic Acid and Its Analogs
Introduction
4-((2-Pyridinylmethyl)amino)benzoic acid belongs to the broad class of para-aminobenzoic acid (PABA) derivatives. PABA and its analogs are recognized as versatile building blocks in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a pyridinylmethyl moiety introduces structural diversity that may lead to novel interactions with biological targets. These application notes provide an overview of potential bioassays and detailed protocols relevant for evaluating the biological activity of this compound and similar compounds.
Potential Biological Activities and Targets
Based on the known activities of PABA derivatives, this compound could be investigated for several biological effects. PABA derivatives have been reported to act as:
-
Enzyme Inhibitors: Notably, some derivatives inhibit cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and dihydropteroate synthase.[1][3]
-
Anticancer Agents: Cytotoxic effects against various cancer cell lines have been observed for certain PABA analogs.[2]
-
Antimicrobial Agents: PABA derivatives have shown antibacterial and antifungal activity.[2]
-
Anti-inflammatory Agents: Some analogs possess anti-inflammatory properties.
Data Presentation: Bioactivity of Structurally Related PABA Derivatives
The following table summarizes the bioactivity of various PABA derivatives to provide a reference for potential assay development.
| Compound Class | Assay Type | Target/Cell Line | Measured Activity (IC50/MIC) | Reference |
| Schiff bases of PABA | Cytotoxicity Assay | HepG2 (Human liver cancer cell line) | IC50 ≥ 15.0 µM | [2] |
| Schiff bases of PABA | Antimicrobial Assay | Staphylococcus aureus (MRSA) | MIC from 15.62 µM | [2] |
| Benzylaminobenzoic acid | Enzyme Inhibition | Butyrylcholinesterase (BChE) | IC50 = 2.67 ± 0.05 µM | [1] |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 7.49 ± 0.16 µM | [1] |
| PABA-substituted pyrimidine derivatives | in silico Binding Assay | Mutant p53 | Binding Affinity = -8.8 kcal/mol | [4] |
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay
This protocol is adapted from methodologies used for other PABA derivatives and is designed to assess the inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Objective: To determine the IC50 value of the test compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HepG2).
Objective: To determine the IC50 value of the test compound in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: Workflow for the MTT-based cell viability assay.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a PABA derivative targeting mutant p53, a protein implicated in cancer progression.
Hypothetical Signaling Pathway: Inhibition of Mutant p53
Caption: Potential mechanism of action via inhibition of mutant p53.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-((2-pyridinylmethyl)amino)benzoic acid
These application notes provide detailed methodologies for the quantitative analysis of 4-((2-pyridinylmethyl)amino)benzoic acid in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals. The described techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of different analytical techniques applicable for the analysis of this compound and its structural analogs. These values can be used as a reference for method selection and development.
| Analytical Technique | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| HPLC-UV | 4-Aminobenzoic Acid | 0.25 - 7 µg/mL[1][2] | - | - | 3.6057 x 10⁴[1][2] |
| LC-MS/MS | 4-Acetamidobenzoic Acid | 2.5 - 50 µg/kg | - | 10 ng/mL[3] / 2.5 µg/kg[4] | - |
| UV-Vis Spectrophotometry | 4-Aminobenzoic Acid | 5 - 90 µg/mL[5] | 0.55 µg/mL[5] | 1.67 µg/mL[5] | - |
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is adapted from established procedures for the analysis of 4-aminobenzoic acid.[6][7]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Analytical column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[7]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate.
-
Deionized water.
-
Mobile Phase: 20 mM Ammonium acetate in water:Methanol (80:20, v/v), pH adjusted to 4.0.[7]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[7]
-
Run Time: 10 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS. The methodology is based on a validated assay for a structurally related metabolite.[3]
Experimental Protocol
1. Instrumentation:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Analytical column: Atlantis T3 (3 µm, 3 x 150 mm) or equivalent.[3]
2. Reagents and Solutions:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (0.2%).
-
Mobile Phase A: 0.2% Formic acid in water.[3]
-
Mobile Phase B: 0.2% Formic acid in acetonitrile.[3]
3. Chromatographic Conditions:
-
Flow Rate: 0.40 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 20 °C.[3]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
4. Mass Spectrometer Settings (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): To be determined by infusing a standard solution of this compound (expected m/z [M+H]⁺).
-
Product Ion (Q3): To be determined from the fragmentation of the precursor ion.
-
Collision Energy: Optimize for the specific precursor-product ion transition.
5. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50% acetonitrile in water to obtain calibration standards.
-
Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex, centrifuge, and inject the supernatant.
UV-Vis Spectrophotometry
This section describes a simple and cost-effective spectrophotometric method for the quantification of this compound based on charge-transfer complexation.[5]
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer.
-
1 cm quartz cuvettes.
2. Reagents and Solutions:
-
Methanol (analytical grade).
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution (1.0 x 10⁻² M in methanol).
-
This compound standard solution (1.0 x 10⁻² M in methanol).
3. Procedure:
-
In a series of 10 mL volumetric flasks, add increasing volumes of the this compound standard solution.
-
Add 1 mL of the DDQ solution to each flask.
-
Dilute to the mark with methanol.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of the resulting colored complex at 474 nm against a reagent blank.
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus the concentration of this compound.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
Analytical Workflow Diagram
The following diagram illustrates a general workflow for the quantification of this compound using chromatographic methods.
Caption: General workflow for chromatographic analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-((2-pyridinylmethyl)amino)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-((2-pyridinylmethyl)amino)benzoic acid. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. This protocol is suitable for the determination of this compound in various sample matrices, supporting research, development, and quality control activities.
Introduction
This compound is a molecule of interest in pharmaceutical research. A reliable analytical method is crucial for its accurate quantification in different stages of drug development. This application note presents a straightforward and efficient HPLC method developed for this purpose. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate (analytical grade)
-
Purified water (18.2 MΩ·cm)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.02 M Ammonium Acetate : Acetonitrile (80:20, v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark to obtain a 100 µg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The method was validated for linearity, precision, accuracy, and sensitivity.
Quantitative Data Summary
| Parameter | Result |
| Retention Time (min) | 5.2 |
| Linearity (R²) (1-50 µg/mL) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in a quality control or research laboratory.
Application Notes and Protocols for 4-((2-pyridinylmethyl)amino)benzoic acid in Polymer Synthesis
Disclaimer: The following application notes and protocols are proposed based on established principles of polymer chemistry and analogous reactions reported in the literature. As of the latest literature review, specific experimental data for the polymerization of 4-((2-pyridinylmethyl)amino)benzoic acid is not available. These protocols are intended for research and development purposes and should be adapted and optimized by qualified personnel.
Introduction
This compound is a unique bifunctional monomer possessing a carboxylic acid group and a secondary amine, with an additional coordinating pyridine moiety. This structure offers significant potential for the synthesis of novel polymers with tailored properties. The presence of the pyridine ring is anticipated to enhance thermal stability, solubility in polar aprotic solvents, and provide sites for metal coordination, leading to applications in areas such as high-performance materials, membranes, and functional coatings.
This document outlines the proposed synthesis of the monomer and its subsequent polymerization to form polyamides. It also provides hypothetical characterization data and detailed experimental protocols to guide researchers in this area.
Monomer Synthesis: A Proposed Route
A plausible synthetic route to this compound involves the reductive amination of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde.
Reaction Scheme:
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of 4-aminobenzoic acid (1 eq.) in a suitable solvent such as methanol or ethanol, add 2-pyridinecarboxaldehyde (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base (imine) intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~6. The product is expected to precipitate.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Polymer Synthesis: Proposed Polyamidation
The synthesized this compound can be polymerized to form a polyamide via self-condensation of the corresponding amino-acid chloride hydrochloride. This method is often employed for the synthesis of aromatic polyamides.
Proposed Polymerization Workflow:
Caption: Proposed workflow for the synthesis of a polyamide from this compound.
Proposed Experimental Protocol for Polyamidation:
-
Activation of the Monomer:
-
Carefully add thionyl chloride (SOCl₂) (1.2 eq.) to a suspension of the dry this compound monomer (1 eq.) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours, then gently heat to 40-50 °C for an additional hour to ensure complete formation of the amino acid chloride hydrochloride.
-
-
Polymerization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a tertiary amine base, such as pyridine (2.2 eq.), dropwise to the stirred solution. The base neutralizes the hydrochloride and catalyzes the polymerization.
-
Allow the reaction to proceed at 0-5 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent like methanol or ethanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.
-
Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Anticipated Polymer Properties and Characterization
The resulting polyamide is expected to exhibit good thermal stability and solubility in polar aprotic solvents due to the presence of the pyridine units.
Table 1: Anticipated Polymer Properties
| Property | Anticipated Value/Characteristic |
| Appearance | Off-white to pale yellow fibrous solid |
| Solubility | Soluble in DMAc, NMP, DMSO, and concentrated sulfuric acid |
| Inherent Viscosity (ηinh) | 0.5 - 1.5 dL/g (in DMAc at 30 °C) |
| Glass Transition Temp. (Tg) | 200 - 280 °C |
| Decomposition Temp. (Td) | > 400 °C (in N₂) |
Proposed Characterization Methods:
-
FT-IR Spectroscopy: To confirm the formation of the amide linkages (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Potential Applications
Polymers derived from this compound could find applications in various fields due to their anticipated properties.
Logical Relationship of Properties to Applications:
Caption: Potential applications derived from the anticipated properties of the polyamide.
-
High-Performance Materials: The expected high thermal stability could make these polymers suitable for applications requiring resistance to high temperatures, such as in aerospace and electronics.
-
Membranes: The good solubility could facilitate the fabrication of membranes for gas separation or filtration, with the pyridine units potentially offering selective interactions.
-
Functional Coatings: The polymer's properties could be leveraged to create protective or functional coatings on various substrates.
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen provides a coordination site for metal ions, opening possibilities for the creation of novel MOFs or coordination polymers with applications in catalysis, sensing, and gas storage.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care in a well-ventilated fume hood.
-
Pyridine is a flammable and harmful liquid.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
All reactions should be carried out under an inert atmosphere where specified.
By following these proposed guidelines, researchers can begin to explore the synthesis and properties of polymers derived from this compound, potentially unlocking new materials with valuable applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid
Welcome to the technical support center for the synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the reductive amination of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde. This one-pot reaction typically utilizes a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃), which are mild enough to not reduce the aldehyde starting material but are effective in reducing the intermediate imine.[1][2][3]
Q2: Why are impurity profiling and control important for this compound?
A2: Impurity profiling is critical for ensuring the safety, efficacy, and quality of any pharmaceutical compound.[4] Even trace amounts of impurities can affect the compound's therapeutic performance, pose potential health risks, or interfere with downstream processes and analytical readouts.[4] Regulatory agencies require stringent control and characterization of all components in a drug substance.[4]
Q3: What analytical techniques are best suited for identifying and quantifying impurities in this synthesis?
A3: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection is the primary tool for separating and quantifying impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities, while Gas Chromatography (GC) can be used for analyzing volatile organic impurities like residual solvents.[4]
Troubleshooting Guide: Common Impurities & Mitigation Strategies
This guide provides solutions to specific issues related to impurity formation during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Materials
-
Symptoms: Your analytical chromatogram (e.g., HPLC) shows significant peaks corresponding to 4-aminobenzoic acid and/or 2-pyridinecarboxaldehyde.
-
Possible Causes:
-
Incomplete Reaction: Reaction time may be too short, or the temperature may be too low to drive the reaction to completion.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can leave one of the starting materials in excess.
-
Ineffective Reducing Agent: The hydride reagent (e.g., STAB) may have degraded due to improper storage or handling.
-
-
Mitigation Strategies:
-
Optimize Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC to ensure it has reached completion.
-
Stoichiometry Adjustment: Use a slight excess (e.g., 1.1-1.2 equivalents) of one reactant to ensure the complete consumption of the other.
-
Use Fresh Reagents: Ensure your reducing agent is fresh and active. Consider using a newly opened bottle or a freshly prepared solution.
-
Issue 2: Formation of a Di-alkylation By-product
-
Symptoms: Detection of a by-product with a mass corresponding to the addition of two pyridinylmethyl groups to the 4-aminobenzoic acid nitrogen, i.e., 4-((bis(2-pyridinylmethyl))amino)benzoic acid.
-
Possible Causes:
-
Excess Aldehyde: Using a large excess of 2-pyridinecarboxaldehyde can promote the secondary reaction of the desired product with another molecule of the aldehyde.
-
Reaction Conditions: Certain conditions may favor the formation of the more substituted amine.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use a molar ratio close to 1:1 for the amine and aldehyde.
-
Controlled Addition: Add the 2-pyridinecarboxaldehyde slowly or portion-wise to the reaction mixture to maintain its low concentration, thus disfavoring the di-alkylation reaction.
-
Issue 3: Presence of Oxidized or Degradation Impurities
-
Symptoms: The final product is discolored (yellow to brown), or unexpected peaks appear in the LC-MS analysis, potentially corresponding to N-oxides of the pyridine ring.
-
Possible Causes:
-
Air Exposure: The pyridine moiety can be susceptible to oxidation, especially at elevated temperatures during reaction work-up or purification if exposed to atmospheric oxygen.
-
Presence of Oxidants: Contaminants in reagents or solvents could act as oxidizing agents.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification: Utilize purification techniques such as column chromatography or recrystallization to effectively remove colored impurities and degradation products.
-
Quantitative Data Summary
The following table summarizes common impurities, their typical acceptable levels in a research setting, and methods for their detection.
| Impurity Name | Typical Level | Primary Analytical Method | Potential Origin |
| 4-Aminobenzoic Acid | < 0.5% | HPLC, LC-MS | Unreacted starting material |
| 2-Pyridinecarboxaldehyde | < 0.5% | HPLC, LC-MS | Unreacted starting material |
| 4-((bis(2-pyridinylmethyl))amino)benzoic acid | < 1.0% | HPLC, LC-MS, NMR | Side reaction (di-alkylation) |
| Oxidized By-products (e.g., N-oxides) | Variable | LC-MS, NMR | Degradation |
| Residual Solvents | Varies by solvent | GC | Manufacturing process |
Experimental Protocol: Reductive Amination
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-Aminobenzoic acid (1.0 eq)
-
2-Pyridinecarboxaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-aminobenzoic acid and the solvent (DCE or DCM).
-
Add 2-pyridinecarboxaldehyde followed by the catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride in portions over 20-30 minutes. Caution: The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Visualizations
Caption: A typical experimental workflow for the synthesis of the target compound.
Caption: Logical relationships illustrating the origins of common synthesis impurities.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-((2-pyridinylmethyl)amino)benzoic acid. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established principles of organic compound crystallization and data from the structurally similar compound, para-aminobenzoic acid (PABA), to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a crystallization protocol for this compound?
A1: The initial steps involve selecting a suitable solvent system. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1][2] Start by performing small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene).
Q2: My compound is not crystallizing upon cooling. What should I do?
A2: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved.[3] Try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the compound.[1][4]
-
Reduce solvent volume: If induction methods fail, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[3]
-
Utilize an anti-solvent: If you have a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then allow it to stand.
Q3: The compound "oils out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To remedy this, try reheating the solution and adding more solvent to make it more dilute.[3] Then, allow it to cool more slowly. Using a solvent system where the compound is less soluble can also prevent oiling out.
Q4: The resulting crystals are very small or needle-like. How can I obtain larger crystals?
A4: The formation of small or needle-like crystals is often a result of rapid crystallization.[5][6] To encourage the growth of larger crystals, slow down the cooling process.[1] Insulating the flask with glass wool or placing it in a Dewar flask can help. Using a slightly more dilute solution can also provide more time for larger crystals to form.
Q5: How do I know if I have a pure polymorph?
A5: Polymorphism is common in organic compounds, and different crystalline forms can exhibit different physical properties. The structurally similar p-aminobenzoic acid (PABA) is known to have multiple polymorphs (α, β, γ, δ).[6][7][8] The formation of a specific polymorph can be influenced by the solvent and cooling rate.[5][6] Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are typically used to identify and characterize different polymorphic forms.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is too dilute.- Supersaturation not reached. | - Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.- Evaporate some of the solvent and cool again.- Add an anti-solvent. |
| "Oiling out" | - Solution is too concentrated.- Cooling is too rapid.- Impurities are present. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Consider a preliminary purification step like column chromatography. |
| Crystallization is too rapid | - Solution is too concentrated.- Solvent has very low solubility for the compound at room temperature. | - Add a small amount of additional hot solvent.- Insulate the flask to slow down the cooling rate. |
| Poor crystal yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Evaporate some of the solvent and re-cool.- Cool the solution in an ice bath to minimize solubility.- Use a different solvent with lower solubility for the compound at cold temperatures. |
| Discolored crystals | - Colored impurities are present. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling for larger crystals, the flask can be insulated.[1]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Solvent-Antisolvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Addition of Antisolvent: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise with stirring until the solution becomes slightly turbid.
-
Crystallization: If the turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed. Crystals should form at the interface or throughout the solution.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Mole Fraction Solubility of p-Aminobenzoic Acid (PABA) Polymorphs
| Solvent | Polymorph | Temperature (°C) | Mole Fraction Solubility |
| Methanol | α | 10 | ~0.025 |
| 40 | ~0.08 | ||
| Ethanol | α | 10 | ~0.015 |
| 40 | ~0.05 | ||
| Acetic Acid | α | 10 | ~0.01 |
| 40 | ~0.04 | ||
| Ethyl Acetate | α | 10 | ~0.008 |
| 40 | ~0.03 | ||
| 2-Propanol | α | 10 | ~0.005 |
| 40 | ~0.02 | ||
| Acetonitrile | α | 10 | ~0.004 |
| 40 | ~0.015 | ||
| Water | β | 10 | ~0.0003 |
| α | 40 | ~0.001 |
Data adapted from literature on p-aminobenzoic acid and should be used as a qualitative guide for solvent screening.[9]
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Logical flow for selecting a suitable solvent system.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Polymorphism and Crystallization of p-Aminobenzoic Acid [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((2-pyridinylmethyl)amino)benzoic acid. The information provided is intended to help identify and resolve potential stability issues encountered during experimentation.
Troubleshooting Guide
| Issue | Observation | Possible Cause | Suggested Solution |
| Assay Inconsistency | Varying potency or concentration in repeat experiments. | Degradation of the compound due to improper storage or handling. | Store the compound protected from light and air, preferably in an inert atmosphere at a low temperature.[1] Use freshly prepared solutions for each experiment. |
| Discoloration of Solid | The white or off-white powder turns yellow or brown over time. | Oxidation of the aromatic amine or photodegradation.[1][2] | Store in a tightly sealed, amber-colored vial. Purge the vial with nitrogen or argon before sealing. |
| Precipitate in Solution | A solid forms in a previously clear solution, especially in aqueous acidic media. | Formation of less soluble degradation products or salts. Aromatic amines can be unstable in acidic conditions.[3] | Prepare fresh solutions before use. If acidic conditions are necessary, consider the use of a co-solvent or perform the experiment at a lower temperature to slow down degradation. |
| Unexpected HPLC Peaks | Appearance of new peaks in the chromatogram during stability studies. | Degradation of the parent compound. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and establish a stability-indicating HPLC method.[4][5] |
| Loss of Biological Activity | The compound shows diminished or no effect in a biological assay compared to previous batches. | Chemical degradation leading to inactive products. | Re-test the purity of the compound using a validated analytical method. Ensure that the storage conditions have been appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, the compound should be stored in a tightly sealed container, protected from light and air.[1] It is recommended to store it in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: Is this compound sensitive to light?
A2: Yes, similar to other p-aminobenzoic acid (PABA) derivatives and pyridine-containing compounds, it is likely susceptible to photodegradation.[1][6][7] Exposure to UV light can lead to the formation of degradation products. All work with the compound or its solutions should be carried out in a way that minimizes light exposure, for instance, by using amber glassware or covering containers with aluminum foil.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, the primary degradation pathways are likely to be:
-
Oxidation: The secondary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities.[2][8]
-
Photodegradation: The pyridine and aminobenzoic acid moieties are both known to be photoreactive.[6][7]
-
Hydrolysis: While the amide-like linkage is generally more stable than an ester, it can undergo hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 4-aminobenzoic acid and 2-(aminomethyl)pyridine.[9][10][11][12]
Q4: How can I monitor the stability of this compound in my experimental solutions?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. You can perform forced degradation studies to generate these products and ensure your method is capable of resolving them.[4][5]
Q5: Are there any known incompatibilities with common excipients or solvents?
A5: Avoid strong oxidizing agents, as they can degrade the aromatic amine functionality.[2][8] In acidic aqueous solutions, primary aromatic amines can exhibit instability.[3][13] It is advisable to perform compatibility studies with your specific formulation components.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in the mobile phase to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all samples by HPLC, comparing them to an unstressed control solution.
Expected Outcome: The chromatograms from the stressed samples will show the formation of new peaks corresponding to degradation products. This information is crucial for developing a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the compound and its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Logical relationship of stability issues.
Caption: Potential degradation pathways.
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oit.edu [oit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 4-((2-pyridinylmethyl)amino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a chemical compound with potential applications in pharmaceutical research. Its structure contains both a carboxylic acid group and a basic pyridinylmethylamino group, making it an amphoteric molecule. Poor aqueous solubility is a common challenge for many drug candidates, as it can limit oral bioavailability and the development of parenteral formulations.[1][2][3] Addressing solubility issues early in development is crucial for successful therapeutic outcomes.
Q2: What are the primary factors affecting the solubility of this compound?
The solubility of this compound is predominantly influenced by the pH of the aqueous medium due to its amphoteric nature.[4][5][6] At its isoelectric point (pI), the compound will exist primarily as a zwitterion with minimal net charge, leading to its lowest solubility. Adjusting the pH away from the pI will increase the proportion of the more soluble cationic (at low pH) or anionic (at high pH) species. Other factors include temperature, ionic strength, and the presence of other excipients in the formulation.
Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[1][2][3][7] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosuspension increase the surface area for dissolution.[1][7]
-
Chemical Modifications: Adjusting the pH to form more soluble ionized species is a key strategy for ionizable compounds.[5][8] Salt formation can also significantly improve solubility.[1][9]
-
Formulation Approaches:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.[10][11][12]
-
Surfactants: Micelle formation by surfactants can encapsulate and solubilize hydrophobic molecules.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[13][14][15][16]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[17][18][19][20]
-
Troubleshooting Guides
Issue 1: Low and Inconsistent Solubility in Aqueous Buffers
Symptoms:
-
You observe very low concentrations of the dissolved compound in your aqueous buffer system.
-
Replicate experiments yield highly variable solubility values.
-
Precipitation is observed upon addition of the compound to the buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH is near the isoelectric point (pI) | The compound is amphoteric and will exhibit its lowest solubility at its pI.[4][8][21] Systematically vary the pH of your buffer system (e.g., from pH 2 to 10) to determine the pH-solubility profile. | A "U-shaped" solubility curve, with minimum solubility at the pI and increased solubility at acidic and basic pH values. |
| Insufficient Equilibration Time | The dissolution process may be slow. | Increase the incubation time (e.g., 24, 48, 72 hours) with agitation to ensure equilibrium is reached.[22][23] |
| Common Ion Effect | If using buffers containing ions that can form a less soluble salt with your compound, it may suppress solubility. | Test solubility in a variety of buffer systems (e.g., phosphate, citrate, acetate) to identify any buffer-specific effects.[5] |
| Compound Degradation | The compound may be unstable at certain pH values, leading to lower measured concentrations of the intact molecule.[24][25] | Perform stability studies at different pH values using a stability-indicating analytical method (e.g., HPLC) to assess for degradation products. |
Issue 2: Precipitation of the Compound upon Dilution of a Stock Solution
Symptoms:
-
A clear stock solution of the compound (e.g., in DMSO) forms a precipitate when diluted into an aqueous buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation and Precipitation | The final concentration in the aqueous buffer exceeds the thermodynamic solubility, leading to precipitation.[23][24] | Lower the final concentration of the compound in the aqueous buffer. Alternatively, explore formulation strategies to create a stable supersaturated system, such as using precipitation inhibitors (e.g., HPMC, PVP). |
| Co-solvent Effect | The high percentage of the organic co-solvent (e.g., DMSO) in the final solution may be influencing the apparent solubility. | Keep the final concentration of the organic co-solvent as low as possible (ideally <1%). |
| pH Shift | The addition of a non-buffered or weakly buffered stock solution can alter the pH of the final aqueous solution, potentially shifting it towards the pI of the compound. | Ensure the receiving aqueous medium is a strong buffer with sufficient capacity to maintain the target pH after the addition of the stock solution. |
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound as a function of pH.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a fixed volume of each buffer solution (e.g., 1 mL) to the corresponding vials.
-
Securely cap the vials and place them on a shaker/rotator at a constant temperature.
-
Equilibrate the samples for a predetermined time (e.g., 48 hours), ensuring continuous agitation.[22][23]
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant/filtrate, ensuring no solid particles are carried over.
-
Dilute the samples as necessary with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
Measure the final pH of each saturated solution.
-
Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH.
Data Presentation:
| Final Measured pH | Solubility (µg/mL) | Standard Deviation |
| 2.1 | 150.5 | 5.2 |
| 4.0 | 25.3 | 2.1 |
| 5.5 (pI) | 5.1 | 0.8 |
| 7.4 | 45.8 | 3.5 |
| 9.8 | 180.2 | 6.7 |
Note: The data in this table is representative and for illustrative purposes only.
Protocol 2: Improving Solubility with Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer at a fixed pH (e.g., pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)
-
Standard laboratory equipment as listed in Protocol 1.
Procedure:
-
Prepare a series of co-solvent-buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Follow the shake-flask method described in Protocol 1, using the co-solvent-buffer mixtures as the solvent systems.
-
Equilibrate for 48 hours at a constant temperature.
-
Separate the solid and liquid phases and quantify the concentration of the dissolved compound.
-
Plot the solubility against the percentage of each co-solvent.
Data Presentation:
| Co-solvent | % (v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0% | 45.8 | 1.0 |
| Ethanol | 20% | 120.3 | 2.6 |
| Propylene Glycol | 20% | 155.7 | 3.4 |
| PEG 400 | 20% | 210.1 | 4.6 |
Note: The data in this table is representative and for illustrative purposes only.
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Decision tree for solubility enhancement strategies.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid [ouci.dntb.gov.ua]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. humapub.com [humapub.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. upperton.com [upperton.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.box [2024.sci-hub.box]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound via reductive amination can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Imine Formation: The initial condensation of 4-formylbenzoic acid and 2-(aminomethyl)pyridine to form the imine intermediate is a crucial equilibrium-driven step.
-
Solution: Ensure anhydrous reaction conditions, as water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can improve imine formation. Mild heating (e.g., 40-50 °C) can also facilitate this step.
-
-
Suboptimal pH: The pH of the reaction medium is critical. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic.
-
Solution: Maintain a weakly acidic pH, typically between 5 and 6. The addition of a catalytic amount of acetic acid is common practice.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are paramount.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is selective for the imine over the aldehyde and is effective under mildly acidic conditions. Ensure the reagent is fresh and has been stored under anhydrous conditions. Add the reducing agent portion-wise to control the reaction rate and temperature.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Please refer to the dedicated FAQ on side reactions (Q2).
Q2: I am observing significant side product formation in my reaction. What are the likely impurities and how can I minimize them?
A2: The primary side reactions in this synthesis are over-alkylation, reduction of the starting aldehyde, and formation of a tertiary amine.
-
Over-alkylation (Formation of Tertiary Amine): The desired secondary amine product can react further with another molecule of 4-formylbenzoic acid to form a tertiary amine.
-
Mitigation: Use a slight excess (1.1-1.2 equivalents) of the amine, 2-(aminomethyl)pyridine, to favor the formation of the secondary amine. Adding the aldehyde slowly to the reaction mixture containing the amine and reducing agent can also minimize this side reaction.
-
-
Reduction of 4-formylbenzoic acid: The reducing agent can reduce the starting aldehyde to 4-(hydroxymethyl)benzoic acid.
-
Mitigation: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[1] Adding the reducing agent after allowing a pre-reaction time for imine formation can also be beneficial.
-
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of 4-formylbenzoic acid and 2-(aminomethyl)pyridine in the final product mixture.
-
Mitigation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Adjust reaction time and temperature as needed.
-
A summary of potential side products and their characteristics is provided in the table below.
| Compound | Molecular Weight ( g/mol ) | Common Analytical Observation (LC-MS) |
| Desired Product | 228.25 | [M+H]⁺ at m/z 229.1 |
| 4-(hydroxymethyl)benzoic acid | 152.15 | [M+H]⁺ at m/z 153.1 |
| Tertiary Amine byproduct | 362.38 | [M+H]⁺ at m/z 363.1 |
| Unreacted 4-formylbenzoic acid | 150.13 | [M+H]⁺ at m/z 151.1 |
| Unreacted 2-(aminomethyl)pyridine | 108.14 | [M+H]⁺ at m/z 109.1 |
Q3: How can I effectively purify the final product?
A3: Purification of this compound can typically be achieved through the following methods:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water.
-
Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is a reliable method. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol, is often effective.
-
Acid-Base Extraction: An acid-base workup can be employed to separate the amphoteric product from non-polar impurities. Dissolve the crude mixture in a suitable organic solvent and extract with a dilute aqueous acid. The aqueous layer containing the protonated product can then be basified to precipitate the pure product, which is then filtered and dried.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Reagent Handling: Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it in a fume hood and away from ignition sources.
-
Solvent Safety: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents. Ensure adequate ventilation.
-
Reaction Quenching: The reaction should be quenched carefully by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose the excess borohydride reagent. This should be done in a fume hood as hydrogen gas may be evolved.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound via reductive amination.
Materials:
-
4-formylbenzoic acid
-
2-(aminomethyl)pyridine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 2-(aminomethyl)pyridine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Scale-Up Synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most robust and scalable method is reductive amination. This typically involves the reaction of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is generally preferred over direct N-alkylation with 2-(chloromethyl)pyridine as it minimizes the risk of overalkylation and the formation of quaternary ammonium salts.[1] Common reducing agents for this process include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄).[2][3]
Q2: What are the critical process parameters to monitor during the scale-up of the reductive amination?
A2: Key parameters to control during scale-up are:
-
Temperature: The initial imine formation and the subsequent reduction can be exothermic. Careful temperature control is crucial to prevent side reactions and ensure safety.
-
Rate of Reagent Addition: The reducing agent should be added portion-wise or via a controlled feed to manage the reaction exotherm and minimize the formation of impurities.
-
pH: The pH of the reaction mixture can influence the rate of imine formation and the stability of the product.[2] During workup, pH adjustment is critical for efficient product isolation.
-
Stirring/Agitation: Adequate agitation is necessary to ensure proper mixing of reactants, especially in larger reactor volumes, to maintain consistent reaction rates and heat transfer.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include:
-
Unreacted starting materials: 4-aminobenzoic acid and 2-pyridinecarboxaldehyde.
-
Overalkylation product: Bis-(2-pyridinylmethyl)amino derivative of 4-aminobenzoic acid (less common with reductive amination).
-
Byproducts from the reduction of the carboxylic acid group, though this is less likely with milder reducing agents.[1]
-
Residual solvents and reagents from the workup and purification steps.
Q4: What is the recommended method for purification at an industrial scale?
A4: Due to the amphoteric nature of the product (containing both a carboxylic acid and basic amine/pyridine groups), the most common large-scale purification method is crystallization or recrystallization. This is achieved by carefully adjusting the pH of the aqueous solution to the isoelectric point of the molecule, where its solubility is at a minimum, causing it to precipitate. Affinity chromatography can also be used for purification of p-aminobenzoic acid derivatives, though this may be less cost-effective for large-scale production.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My reaction yield has dropped significantly after scaling up from the lab to a pilot plant. What are the potential causes and how can I fix it?
A: Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Poor Temperature Control: Inadequate heat dissipation in a larger reactor can lead to side reactions. | Ensure the reactor's cooling system is adequate. Consider slowing down the addition rate of the reducing agent to better control the exotherm. |
| Inefficient Mixing: Incomplete mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side product formation. | Verify that the agitation speed and impeller design are suitable for the reactor volume. Perform a mixing study if necessary. |
| Incomplete Reaction: The reaction may not have gone to completion within the specified time at a larger scale. | Monitor the reaction progress using an in-process control (IPC) method like HPLC or TLC. Extend the reaction time if necessary. |
| Product Loss During Workup: Incorrect pH adjustment during isolation can lead to the product remaining dissolved in the aqueous phase. | Carefully determine the isoelectric point of the product in the lab. During scale-up, adjust the pH slowly and monitor the precipitation. Allow sufficient time for complete precipitation before filtration. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Q: My final product is contaminated with significant amounts of 4-aminobenzoic acid and/or 2-pyridinecarboxaldehyde. What went wrong?
A: Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants or reducing agent was used. | Double-check all calculations and ensure accurate weighing and charging of all materials. It's common to use a slight excess of the amine or aldehyde to drive the reaction to completion. |
| Inactive Reducing Agent: The borohydride reagent may have degraded due to improper storage or handling. | Use a fresh batch of the reducing agent. Ensure it is stored in a cool, dry place and handled under an inert atmosphere if necessary. |
| Sub-optimal Reaction Conditions: The reaction temperature or time may not have been sufficient for the reaction to go to completion. | Review the reaction parameters. A modest increase in temperature (if thermally stable) or an extension of the reaction time could be beneficial. Monitor with IPCs. |
| Inefficient Imine Formation: The formation of the imine intermediate may be the rate-limiting step. | For sluggish reactions, the use of dehydrating agents like molecular sieves or a Lewis acid catalyst can sometimes facilitate imine formation.[4] |
Issue 3: Difficulties in Product Isolation and Filtration
Q: The precipitated product is very fine and difficult to filter, leading to long filtration times and potential product loss. How can I improve this?
A: Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Rapid Precipitation: Adding the acid or base for pH adjustment too quickly can lead to the formation of very small crystals (fines). | Slow down the rate of pH adjustment to allow for larger crystal growth. Consider using a controlled dosing system. |
| Incorrect Crystallization Temperature: The temperature at which precipitation occurs can affect crystal size and morphology. | Experiment with different temperature profiles for the crystallization process. A slower cooling rate or a "ripening" period at a constant temperature might improve crystal size. |
| Solvent System: The chosen solvent may not be optimal for crystallization. | If possible, perform a solvent screen to find a system that provides good crystal morphology. Anti-solvent crystallization could also be an option. |
Quantitative Data Summary
The following table presents a hypothetical comparison of key parameters between a lab-scale and a pilot-scale synthesis, illustrating common scale-up challenges.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Scale-Up Considerations |
| 4-Aminobenzoic Acid | 100 g (0.73 mol) | 10.0 kg (72.9 mol) | Accurate weighing and transfer of larger quantities. |
| 2-Pyridinecarboxaldehyde | 86.5 g (0.81 mol) | 8.65 kg (80.7 mol) | Ensure purity of starting material at scale. |
| Sodium Triacetoxyborohydride | 232 g (1.10 mol) | 23.2 kg (109.5 mol) | Controlled addition is critical to manage exotherm. |
| Solvent Volume | 1 L | 100 L | Ensure adequate mixing and heat transfer. |
| Reaction Temperature | 20-25°C | 25-35°C (due to exotherm) | Requires efficient reactor cooling. |
| Addition Time of Reductant | 30 minutes | 4-6 hours | Slower addition to control temperature. |
| Reaction Time | 12 hours | 18-24 hours | Slower reaction kinetics or mixing limitations at scale. |
| Isolated Yield | 85% (141 g) | 78% (13.0 kg) | Potential for lower yield due to handling losses and less optimal workup. |
| Purity (HPLC) | >99% | 98.5% | Potential for slightly higher impurity levels. |
Experimental Protocols
Key Experiment: Reductive Amination Synthesis
Objective: To synthesize this compound via reductive amination.
Materials:
-
4-Aminobenzoic acid
-
2-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
Procedure:
-
To a stirred solution of 4-aminobenzoic acid (1.0 eq) in methanol, add 2-pyridinecarboxaldehyde (1.1 eq) at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. Monitor the formation by TLC or HPLC.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as monitored by HPLC.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the mixture to ~2 with 1M HCl to dissolve any unreacted amines.
-
Wash the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Slowly adjust the pH of the aqueous layer to the isoelectric point (typically pH 5-6) with 1M NaOH to precipitate the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product, wash with cold deionized water, and dry under vacuum to afford the desired this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing the cause of low product yield during scale-up.
References
Technical Support Center: 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((2-pyridinylmethyl)amino)benzoic acid. The following sections address common issues encountered during the removal of solvents from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing solvent from this compound?
A1: The most common and effective method is drying under high vacuum at a moderately elevated temperature. This is typically achieved using a vacuum oven or a rotary evaporator followed by a high-vacuum line (e.g., a Schlenk line). The choice of method depends on the solvent's boiling point and the scale of the experiment. For heat-sensitive materials, vacuum drying is preferred as it allows for solvent removal at lower temperatures[1].
Q2: My compound appears oily or sticky after drying. What does this mean?
A2: An oily or sticky appearance usually indicates the presence of residual solvent. High-boiling point solvents like DMF, DMSO, or water can be particularly difficult to remove. It may also suggest that the compound is amorphous rather than crystalline. We recommend extending the drying time, increasing the vacuum, or slightly raising the temperature, provided the compound is stable at that temperature.
Q3: Can I use standard oven drying (at atmospheric pressure) to remove solvents?
A3: Standard oven drying is generally not recommended. This compound has a high boiling point, but the required temperatures to remove common organic solvents at atmospheric pressure may lead to thermal degradation, oxidation, or color change of your compound[2]. Mechanical drying methods under vacuum are faster and safer for preserving the integrity of the final product[2].
Q4: What are the ideal temperature and pressure settings for vacuum drying?
A4: The ideal settings depend on the solvent being removed. For low-boiling solvents (e.g., methanol, ethanol, acetone), drying at room temperature to 40°C under a vacuum of <10 mmHg is often sufficient. For high-boiling solvents (e.g., DMF, DMSO), a higher temperature (e.g., 50-70°C) and a high vacuum (<1 mmHg) are necessary. Always start with a lower temperature and gradually increase it to avoid potential decomposition.
Q5: How does the choice of drying method affect the final product?
A5: Different drying methods can significantly impact the physicochemical properties of the final compound.
-
Vacuum Drying: Generally provides a good balance of efficiency and gentleness, but may cause some heat-sensitive compounds to degrade if the temperature is too high[3].
-
Freeze-Drying (Lyophilization): This is the gentlest method and is excellent for preserving the compound's structure and minimizing degradation, often resulting in a fine, easily soluble powder. However, it is a slow and costly process[1].
-
Hot-Air Drying: This method is fast and simple but poses the highest risk of thermal degradation and oxidation, which can affect the purity and activity of the compound[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Solvent Removal | 1. Insufficient vacuum. 2. Temperature is too low. 3. High-boiling point solvent (e.g., DMF, DMSO, water). 4. Inadequate surface area (large clumps of material). | 1. Check your vacuum pump and lines for leaks. A high vacuum (<1 mmHg) is recommended. 2. Gradually increase the temperature, monitoring the compound for any signs of decomposition (e.g., color change). Do not exceed the compound's decomposition temperature. 3. For high-boiling solvents, consider solvent displacement by adding a lower-boiling point co-solvent (like methanol or toluene) and re-evaporating, or use techniques like vacuum hydration where water vapor displaces the solvent molecules[4][5]. 4. Gently grind the material into a fine powder to increase the surface area before placing it back under vacuum. |
| "Bumping" (Sudden, Violent Boiling) Under Vacuum | 1. Vacuum was applied too quickly. 2. Lack of stirring or boiling chips. | 1. Apply vacuum gradually to the flask[6]. 2. If using a rotary evaporator, ensure a smooth and adequate rotation speed. For static drying, use a magnetic stirrer if possible. For larger setups, bleeding a slow stream of inert gas can help control the process. |
| Compound Changes Color (e.g., Darkens) | 1. Thermal degradation. 2. Oxidation. | 1. Reduce the drying temperature immediately. Use a higher vacuum to compensate. 2. If the compound is air-sensitive, ensure the entire process is conducted under an inert atmosphere (e.g., Nitrogen or Argon)[6]. |
| Final Product has Low Purity or Contains Impurities | 1. Co-crystallization with the solvent. 2. Degradation during solvent removal. | 1. Some solvents, like DMF, can form stable solvates[7]. Consider recrystallizing the compound from a different solvent system. 2. Use a gentler drying method, such as freeze-drying or vacuum drying at a lower temperature. |
Data Presentation: Comparison of Drying Methods
The following table summarizes common drying techniques and their typical parameters for removing solvents from organic compounds like this compound.
| Drying Method | Temperature Range | Pressure Range | Advantages | Disadvantages | Best For |
| Rotary Evaporation | 20°C – 60°C | 10 – 400 mmHg | Fast removal of bulk low- to mid-boiling point solvents. | Not efficient for removing trace amounts or high-boiling point solvents. | Initial removal of reaction or crystallization solvents (e.g., DCM, Ethyl Acetate, Methanol). |
| Vacuum Oven | 25°C – 80°C | < 1 mmHg | Thoroughly removes volatile solvents from solids; good for larger batches. | Can be slow; risk of thermal degradation if temperature is too high. | Final drying of a solid product to constant weight. |
| High Vacuum Line (Schlenk Line) | 20°C – 50°C | < 0.1 mmHg | Excellent for removing trace amounts of solvent and for air/moisture-sensitive compounds[6]. | Typically used for smaller scales; requires specialized glassware. | Achieving a high degree of dryness for sensitive materials. |
| Freeze-Drying (Lyophilization) | -40°C – 20°C | < 0.1 mmHg | Preserves compound structure; minimizes thermal degradation; produces a fine powder[1][3]. | Slow, expensive, and only suitable for compounds dissolved in solvents with a suitable freezing point (e.g., water, dioxane). | Thermally labile or biological samples. |
Experimental Protocols
Protocol 1: Solvent Removal using a Rotary Evaporator
-
Setup: Transfer the solution containing this compound to a round-bottom flask. Do not fill the flask more than halfway.
-
Attachment: Securely attach the flask to the rotary evaporator.
-
Water Bath: Set the water bath to a temperature appropriate for the solvent (e.g., 30-40°C for methanol/ethanol).
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 100-150 rpm).
-
Vacuum: Gradually apply vacuum. Watch for excessive bubbling or "bumping."
-
Evaporation: Continue until the bulk of the solvent has evaporated and a solid or viscous oil remains.
-
Completion: Release the vacuum slowly, stop the rotation, and remove the flask. The product will still contain trace solvent and should be dried further using a vacuum oven or high vacuum line.
Protocol 2: Final Drying in a Vacuum Oven
-
Sample Preparation: Spread the semi-dry compound from Protocol 1 in a shallow glass dish or watch glass to maximize surface area.
-
Placement: Place the dish inside the vacuum oven. If using a "bleed" of inert gas, ensure the gas inlet is positioned correctly.
-
Vacuum: Close the oven door and begin to apply vacuum. Ensure the vacuum level is below 1 mmHg for effective drying.
-
Temperature: Set the oven to the desired temperature (e.g., 50°C).
-
Drying: Dry for several hours (12-24 hours is common) or until the weight of the sample is constant.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum, preferably by backfilling with an inert gas like nitrogen.
Visualizations
Workflow for Solvent Removal
Caption: General workflow for removing solvent from a solid compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete solvent removal.
References
- 1. Frontiers | Drying methods affect physicochemical and functional characteristics of Clanis Bilineata Tingtauica Mell protein [frontiersin.org]
- 2. iipseries.org [iipseries.org]
- 3. mdpi.com [mdpi.com]
- 4. AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 5. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting NMR Spectra of 4-((2-Pyridinylmethyl)amino)benzoic acid and its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ¹H NMR spectra of 4-((2-pyridinylmethyl)amino)benzoic acid and identifying potential impurities.
Troubleshooting Guides
Issue: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
Answer: Unexpected peaks in your ¹H NMR spectrum of this compound likely correspond to unreacted starting materials or reaction intermediates. A common synthetic route to this compound is the reductive amination of 2-pyridinecarboxaldehyde with 4-aminobenzoic acid. Therefore, the primary impurities to consider are:
-
4-Aminobenzoic acid: A starting material.
-
2-Pyridinecarboxaldehyde: A starting material.
-
Imine Intermediate: Formed from the condensation of the two starting materials before the reduction step.
The following table summarizes the expected ¹H NMR chemical shifts for the target compound and its potential impurities.
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Pyridine-H | ~8.5 | d | 1H |
| Pyridine-H | ~7.7 | t | 1H | |
| Pyridine-H | ~7.2-7.4 | m | 2H | |
| Benzoic Acid-H (ortho to COOH) | ~7.8 | d | 2H | |
| Benzoic Acid-H (ortho to NH) | ~6.6 | d | 2H | |
| Methylene (-CH₂-) | ~4.5 | s | 2H | |
| Amine (-NH-) | Variable | br s | 1H | |
| Carboxylic Acid (-COOH) | > 10 | br s | 1H | |
| 4-Aminobenzoic acid | Benzoic Acid-H (ortho to COOH) | ~7.65 | d | 2H |
| Benzoic Acid-H (ortho to NH₂) | ~6.57 | d | 2H | |
| Amine (-NH₂) | ~5.9 | br s | 2H | |
| Carboxylic Acid (-COOH) | ~12.0 | s | 1H | |
| 2-Pyridinecarboxaldehyde | Aldehyde (-CHO) | ~10.1 | s | 1H |
| Pyridine-H (ortho to CHO) | ~8.0 | d | 1H | |
| Pyridine-H | ~8.8 | d | 1H | |
| Pyridine-H | ~7.9 | t | 1H | |
| Pyridine-H | ~7.5 | t | 1H | |
| Imine Intermediate | Imine (-CH=N-) | ~8.3-8.5 | s | 1H |
| Pyridine-H | ~8.6 | d | 1H | |
| Aromatic-H | ~7.0-8.0 | m | 7H | |
| Carboxylic Acid (-COOH) | > 10 | br s | 1H |
Issue: I am unsure about the signals corresponding to the NH and COOH protons.
Answer: The chemical shifts of amine (NH) and carboxylic acid (COOH) protons are often broad and can vary depending on the solvent, concentration, and temperature.
-
D₂O Exchange: To confirm the identity of these peaks, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the NH and COOH protons will disappear or significantly decrease in intensity because the labile protons exchange with deuterium.
Issue: My aromatic region is complex and difficult to interpret.
Answer: Overlapping signals in the aromatic region can be challenging.
-
Solvent Change: Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). Changing the solvent can alter the chemical shifts of your compound and potentially resolve overlapping peaks.
-
2D NMR: If the complexity persists, consider running a 2D NMR experiment, such as a COSY (Correlation Spectroscopy), which can help establish connectivity between coupled protons.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of pure this compound?
A1: In a pure sample, you should observe distinct signals for the protons on the pyridine ring, the benzoic acid ring, the methylene bridge, the secondary amine, and the carboxylic acid. The integration of these signals should correspond to the number of protons in each environment (see the table above).
Q2: I see a singlet at around 10.1 ppm. What could this be?
A2: A singlet around 10.1 ppm is characteristic of an aldehyde proton. This strongly suggests the presence of unreacted 2-pyridinecarboxaldehyde as an impurity in your sample.[1]
Q3: My spectrum shows two doublets in the aromatic region that integrate to 2H each, but they don't match the expected pattern for my product.
A3: This pattern is characteristic of a para-substituted benzene ring. If the chemical shifts are around 7.65 ppm and 6.57 ppm, it is likely due to the presence of unreacted 4-aminobenzoic acid.
Q4: I have a sharp singlet around 8.4 ppm. What could this be?
A4: A singlet in this region could indicate the presence of the imine intermediate. The proton of the imine group (-CH=N-) is expected to appear in this downfield region.
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
-
Dissolve the sample: Weigh approximately 5-10 mg of your sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
-
Transfer to NMR tube: Using a pipette, transfer the solution to a clean NMR tube to a height of approximately 4-5 cm.
-
Cap and mix: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Acquire the spectrum: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
Caption: Troubleshooting decision tree for identifying common impurities in the ¹H NMR spectrum.
References
Technical Support Center: Optimizing Reaction Conditions for 4-((2-pyridinylmethyl)amino)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4-((2-pyridinylmethyl)amino)benzoic acid derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives through reductive amination of 4-aminobenzoic acid and 2-pyridinecarboxaldehyde.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination to form this compound are a common issue. Several factors could be contributing to this:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. This equilibrium can be unfavorable.
-
Solution: Ensure your reagents are dry, as water can hinder imine formation. Consider the use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves. Performing the reaction under azeotropic conditions to remove water can also be effective.[1]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is selective for the imine in the presence of the aldehyde. However, it is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions. Alternatively, sodium cyanoborohydride (NaBH₃CN) is less sensitive to moisture but is toxic and may introduce cyanide side products. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde if not added after sufficient time for imine formation.[2][3]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: A slight excess (1.1-1.2 equivalents) of the amine (4-aminobenzoic acid) or the aldehyde (2-pyridinecarboxaldehyde) can be used to drive the reaction towards completion. However, a large excess can complicate purification.
-
-
Reaction Temperature and Time: The reaction may not be reaching completion.
-
Solution: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of the desired product. Common side products include:
-
Alcohol from Aldehyde Reduction: The reducing agent can reduce the starting 2-pyridinecarboxaldehyde to 2-pyridinemethanol.
-
Minimization: Use a milder or more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure the imine has formed before its addition by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) beforehand.[3]
-
-
Over-alkylation of the Amine: While less common with a secondary amine product, it is a possibility if the reaction conditions are harsh.
-
Minimization: Use a stoichiometric amount of the aldehyde and monitor the reaction progress closely to avoid prolonged reaction times.
-
-
Hydrolysis of the Imine: The intermediate imine can hydrolyze back to the starting materials in the presence of water.
-
Minimization: As mentioned, ensure anhydrous reaction conditions.
-
Q3: I am having difficulty purifying the final product. What are the recommended procedures?
A3: Purification of this compound can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid group and a basic pyridine and secondary amine group).
-
Crystallization: This is often the most effective method for purifying the final product.
-
Procedure: The crude product can be dissolved in a suitable hot solvent, such as ethanol, methanol, or a mixture of ethanol and water. Upon slow cooling, the pure product should crystallize out, leaving impurities in the mother liquor. The choice of solvent is critical and may require some experimentation to find the optimal conditions for good recovery and purity.
-
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent. Wash with a mild aqueous acid (e.g., dilute HCl) to protonate the basic nitrogens and extract them into the aqueous layer, leaving non-basic organic impurities behind. Then, adjust the pH of the aqueous layer with a base (e.g., NaHCO₃) to the isoelectric point of the product to precipitate it out. The solid can then be collected by filtration. Conversely, washing with a mild aqueous base (e.g., NaHCO₃) will deprotonate the carboxylic acid, allowing for extraction into the aqueous layer away from non-acidic organic impurities. The pH of the aqueous layer can then be adjusted back to the isoelectric point with a mild acid to precipitate the product.
-
-
Column Chromatography: While possible, it can be challenging due to the polar nature of the compound. A polar stationary phase like silica gel can be used with a polar eluent system, often containing a small amount of a modifier like acetic acid or triethylamine to improve the peak shape and prevent streaking.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the carboxylic acid, N-H of the secondary amine, C=N of the pyridine ring).
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the reductive amination synthesis of this compound. Please note that these are generalized conditions and may require optimization for specific experimental setups.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Key Advantages & Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Room Temperature | 12-24 | 70-95 | Advantages: High selectivity for imines. Disadvantages: Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Room Temperature | 12-24 | 60-90 | Advantages: Less moisture sensitive than NaBH(OAc)₃. Disadvantages: Toxic, potential for cyanide byproducts. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | 0 to Room Temperature | 2-6 (after imine formation) | 50-85 | Advantages: Inexpensive, readily available. Disadvantages: Can reduce the starting aldehyde, requires careful addition after imine formation. |
Table 2: Troubleshooting Guide - Summary
| Issue | Potential Cause | Recommended Action(s) |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC. |
| Poor imine formation | Use anhydrous solvents and reagents. Add a dehydrating agent. | |
| Suboptimal reducing agent | Switch to a more selective or robust reducing agent (see Table 1). | |
| Side Product Formation | Aldehyde reduction | Use a more selective reducing agent (e.g., NaBH(OAc)₃). Add NaBH₄ after imine formation. |
| Imine hydrolysis | Ensure anhydrous conditions. | |
| Purification Difficulties | Product is amphoteric | Use crystallization from a suitable solvent. Employ acid-base extraction. |
| Streaking on silica gel | Add a small amount of acetic acid or triethylamine to the eluent. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination
This protocol provides a starting point for the synthesis. Optimization may be necessary.
Materials:
-
4-Aminobenzoic acid
-
2-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzoic acid (1.0 equivalent) and anhydrous DCM.
-
Add 2-pyridinecarboxaldehyde (1.05 equivalents) to the suspension and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common issues in the synthesis.
Signaling Pathway: Inhibition of TNFα/NF-κB
Some aminobenzoic acid derivatives have been shown to inhibit the TNFα/NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.
References
Technical Support Center: 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides guidance on the proper handling and storage of 4-((2-pyridinylmethyl)amino)benzoic acid. The following information is compiled from available safety data for similar compounds and general laboratory best practices. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication; therefore, these recommendations should be used in conjunction with a thorough risk assessment by the user.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated place. The container should be kept tightly closed to prevent moisture absorption and contamination. For long-term storage, refrigeration under an inert atmosphere is advisable, especially as related compounds are known to be sensitive to air and light.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, appropriate personal protective equipment should be worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.
Q3: Is this compound sensitive to light or air?
A3: While specific data for this compound is limited, related compounds like 4-aminobenzoic acid are known to be sensitive to both light and air, which can lead to degradation and discoloration. Therefore, it is best practice to store this compound in a light-resistant container and potentially under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Q4: What are the known incompatibilities for this compound?
A4: Based on data for similar compounds, this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.
Q5: What is the appropriate first aid response in case of exposure?
A5: In case of accidental exposure, the following first aid measures are recommended:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Troubleshooting Guides
Issue: The compound has changed color (e.g., from white/off-white to yellow or brown).
-
Possible Cause: This is likely due to degradation from exposure to air or light.
-
Solution:
-
Discard the discolored material as it may be impure and could affect experimental results.
-
For future storage, ensure the container is tightly sealed and protected from light by using an amber vial or by wrapping the container in aluminum foil.
-
For long-term storage, consider storing the compound under an inert atmosphere.
-
Issue: The compound is difficult to dissolve.
-
Possible Cause: The choice of solvent may be inappropriate, or the concentration may be too high.
-
Troubleshooting Steps:
-
Try gentle heating or sonication to aid dissolution.
-
Consider adjusting the pH of aqueous solutions, as the solubility of aminobenzoic acids can be influenced by pH.
Issue: Inconsistent experimental results are being obtained.
-
Possible Cause: This could be due to compound degradation or contamination.
-
Troubleshooting Steps:
-
Assess the appearance of the compound. If there is any discoloration, it may indicate degradation.
-
Ensure that the storage container is always tightly sealed after use to prevent moisture absorption and oxidation.
-
If possible, verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR).
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C13H12N2O2 | |
| Molecular Weight | 228.25 g/mol | |
| Boiling Point | 429°C at 760 mmHg | |
| Flash Point | 213.2°C | |
| Density | 1.301 g/cm³ | |
| Solubility | ||
| Water | Slightly soluble; pH-dependent. | (Inferred) |
| Ethanol | Soluble | (Inferred) |
| Methanol | Soluble | (Inferred) |
| Storage Temperature | ||
| Short-term | Room temperature (cool, dry place) | (Inferred) |
| Long-term | Refrigerated (2-8°C) under inert atmosphere | (Inferred) |
Note: Some data is inferred from closely related compounds due to the lack of specific data for this compound.
Experimental Protocols
Detailed experimental protocols should be developed by the end-user based on their specific application. However, when preparing solutions, it is recommended to:
-
Weigh the desired amount of this compound in a chemical fume hood.
-
Add the chosen solvent to the solid.
-
If necessary, use a vortex mixer, sonicator, or gentle heating to facilitate dissolution.
-
For aqueous solutions, the pH may be adjusted to improve solubility.
-
Filter the solution if any particulate matter is present.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting common issues with this compound.
Technical Support Center: Metal Complex Formation with 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with 4-((2-pyridinylmethyl)amino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common coordination modes of this compound?
A1: this compound is a versatile ligand with multiple potential coordination sites. The most common coordination modes involve the nitrogen atom of the pyridine ring and one or both oxygen atoms of the carboxylate group, acting as an N,O-bidentate chelating or bridging ligand. The secondary amine nitrogen can also participate in coordination, although this is less common and often dependent on the metal ion and reaction conditions. The flexibility of the methylene bridge allows for the formation of both mononuclear and polynuclear complexes, including coordination polymers.
Q2: I am observing a very low yield for my complex. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Incomplete deprotonation of the carboxylic acid can be a primary cause; ensure the pH of the reaction mixture is sufficiently high to facilitate coordination. The choice of solvent is also critical; a solvent system that dissolves both the ligand and the metal salt adequately is necessary. Slow addition of the metal salt solution to the ligand solution can sometimes improve yields by preventing the rapid precipitation of an amorphous solid. Finally, consider the stoichiometry of your reactants; varying the metal-to-ligand ratio can help identify the optimal conditions for complex formation.
Q3: My product is an insoluble powder, and I cannot grow single crystals for X-ray diffraction. What can I do?
A3: The formation of insoluble powders is common in the synthesis of coordination polymers. To obtain single crystals, several techniques can be employed. Slow evaporation of the solvent from a dilute solution of the complex is a common starting point. Layering techniques, where a solution of the metal salt is carefully layered on top of a solution of the ligand, can also promote the growth of high-quality crystals at the interface. Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, can sometimes yield crystalline products from initially amorphous precipitates. Experimenting with different solvents or solvent mixtures can also significantly impact the crystallinity of the product.
Q4: The characterization of my product is ambiguous. What should I look for in the spectroscopic data?
A4: Careful analysis of spectroscopic data is key to confirming complex formation. In the FTIR spectrum, a shift in the stretching frequency of the carboxylate group (typically a decrease in the asymmetric stretch and an increase in the symmetric stretch upon coordination) is a strong indicator of metal binding. The C=N stretching vibration of the pyridine ring may also shift upon coordination. In the 1H NMR spectrum, shifts in the resonances of the pyridine and benzene ring protons, as well as the methylene protons, can confirm the ligand's involvement in the complex. For paramagnetic metal complexes, significant broadening or shifting of NMR signals is expected.
Q5: Can the flexible methylene bridge in the ligand cause problems during complex formation?
A5: Yes, the flexibility of the -(CH2)-NH- linker can lead to the formation of multiple conformers of the ligand in solution, which may result in a mixture of products or difficulty in crystallization. This flexibility can also lead to the formation of intricate coordination polymers with varying dimensionalities. Controlling the reaction temperature and solvent can sometimes help to favor the formation of a single, thermodynamically stable product.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete deprotonation of the carboxylic acid. | Adjust the pH of the reaction mixture to be slightly basic (pH 7.5-8.5) using a suitable base (e.g., NaOH, Et3N). | Increased yield of the metal complex as the carboxylate is more available for coordination. |
| Poor solubility of reactants. | Experiment with different solvents or solvent mixtures (e.g., DMF/H2O, DMSO/MeOH). | Improved dissolution of both ligand and metal salt, leading to a more homogeneous reaction and higher yield. |
| Suboptimal metal-to-ligand ratio. | Perform a series of small-scale reactions with varying metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1). | Identification of the optimal stoichiometry for the desired complex, maximizing the yield. |
| Reaction time is too short or too long. | Monitor the reaction over time using techniques like TLC or by observing precipitation. | Determination of the optimal reaction time to maximize product formation and minimize decomposition. |
Problem 2: Product is an Amorphous Precipitate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid precipitation of the complex. | Employ slow diffusion/layering techniques for crystal growth. | Formation of single crystals suitable for X-ray diffraction. |
| Unsuitable solvent for crystallization. | Screen a variety of solvents with different polarities for recrystallization. | Discovery of a solvent system that promotes the growth of well-defined crystals. |
| Reaction temperature is not optimal for crystal growth. | Attempt the synthesis at different temperatures (room temperature, elevated temperature, or solvothermal conditions). | Formation of a crystalline product at a specific temperature that favors ordered growth. |
Experimental Protocols
General Synthesis of a Metal Complex with this compound
-
Ligand Solution Preparation: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to the ligand solution to deprotonate the carboxylic acid. Stir the solution until the ligand is fully dissolved.
-
Metal Salt Solution Preparation: In a separate flask, dissolve 0.5 to 1 equivalent of the desired metal salt (e.g., acetate, nitrate, or chloride salt) in a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Isolation: The product may precipitate immediately or after a period of stirring or standing. If no precipitate forms, slow evaporation of the solvent may be necessary. Collect the solid product by filtration, wash with the solvent, and dry under vacuum.
Characterization Data
| Technique | Expected Observations for Complex Formation |
| FTIR Spectroscopy | Shift of the asymmetric and symmetric COO- stretching vibrations. Shift of the pyridine ring C=N and C=C stretching vibrations. |
| 1H NMR Spectroscopy | Shifts in the chemical shifts of the aromatic protons of the pyridine and benzene rings. Shift and/or broadening of the methylene and amine protons. |
| UV-Vis Spectroscopy | Shift in the λmax of the ligand's π-π* and n-π* transitions. Appearance of new charge-transfer bands or d-d transitions (for transition metals). |
| Elemental Analysis | Agreement of the experimental C, H, N percentages with the calculated values for the proposed complex formula. |
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Potential coordination modes of the ligand.
Technical Support Center: Crystallization of 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding polymorphism in 4-((2-pyridinylmethyl)amino)benzoic acid crystals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1][2][3] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to variations in crucial physicochemical properties such as:
-
Solubility and Dissolution Rate: Different polymorphs can exhibit different solubilities, which directly impacts the bioavailability of an active pharmaceutical ingredient (API).[1][4]
-
Stability: One polymorph may be more thermodynamically stable than others. Metastable forms can convert to a more stable form over time, affecting the shelf-life and consistency of the final product.[1]
-
Mechanical Properties: Properties like tabletability and flowability can differ between polymorphs, posing challenges during manufacturing.[1]
For this compound, controlling polymorphism is critical to ensure consistent product quality, therapeutic efficacy, and robust manufacturing processes.[3]
Q2: How can I identify which polymorphic form of this compound I have?
A combination of analytical techniques is typically used to characterize and differentiate between polymorphs.[3][4] The most common methods include:
-
Powder X-ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern, making PXRD a definitive method for identification.
-
Differential Scanning Calorimetry (DSC): Polymorphs will exhibit different melting points and may show solid-state transitions at specific temperatures.
-
Thermogravimetric Analysis (TGA): TGA can help identify solvates or hydrates, which are sometimes mistaken for polymorphs.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can reveal differences in the molecular environment and intermolecular interactions between polymorphs.
-
Single Crystal X-ray Diffraction (SCXRD): While more challenging to perform, SCXRD provides the absolute crystal structure of a polymorph.[4]
Q3: What are the key factors that influence the formation of different polymorphs of this compound?
The formation of a specific polymorph is influenced by both thermodynamic and kinetic factors during crystallization.[5][6][7][8][9] Key parameters to control include:
-
Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which polymorph preferentially crystallizes.[10][11][12]
-
Supersaturation: The level of supersaturation can determine whether a kinetically favored (metastable) or thermodynamically favored (stable) form nucleates.[13]
-
Temperature: Temperature affects solubility and nucleation/growth kinetics. In enantiotropic systems, the relative stability of polymorphs can change with temperature.[13]
-
Cooling/Evaporation Rate: Rapid cooling or evaporation often favors the formation of metastable polymorphs, while slow processes tend to yield the stable form.[13]
-
Agitation: The degree of mixing can impact nucleation rates and mass transfer.[8]
-
Presence of Impurities: Impurities can sometimes inhibit the growth of one polymorph or act as a template for another.
Troubleshooting Guide
Problem: I am consistently obtaining a mixture of polymorphs.
-
Possible Cause: The crystallization conditions are on the border of the stability regions for multiple polymorphs.
-
Solution:
-
Solvent Screening: Experiment with a wider range of solvents with varying polarities and hydrogen bonding capabilities.
-
Control Supersaturation: Carefully control the supersaturation level. Try crystallizing at a lower supersaturation to favor the growth of the more stable polymorph.[13]
-
Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution. This will encourage the growth of that specific form.[6]
-
Temperature Control: Investigate the effect of crystallization temperature. A systematic study of the temperature-solubility profile can help identify the optimal crystallization temperature for the desired polymorph.
-
Problem: I have identified a desirable metastable polymorph, but it converts to the stable form upon storage.
-
Possible Cause: The metastable form is thermodynamically driven to convert to the more stable polymorph.
-
Solution:
-
Storage Conditions: Store the material at low temperatures and low humidity to reduce the driving force for conversion.
-
Formulation: Investigate if formulating the metastable polymorph with excipients can inhibit the transformation.
-
Re-evaluate Polymorph Selection: While the metastable form might have desirable initial properties like higher solubility, the long-term stability might necessitate using the more stable polymorph.[1]
-
Problem: My crystallization process is not reproducible, leading to different polymorphs in different batches.
-
Possible Cause: Lack of precise control over critical crystallization parameters.
-
Solution:
-
Standardize Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the crystallization process.
-
Process Analytical Technology (PAT): Implement in-line monitoring tools (e.g., Raman or FTIR spectroscopy) to track the crystallization process in real-time and ensure consistency.
-
Characterize Raw Materials: Ensure the purity and form of the starting material are consistent.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound Polymorphs in Various Solvents at 25°C
| Polymorph | Solvent | Solubility (mg/mL) |
| Form A | Ethanol | 15.2 |
| Form B | Ethanol | 10.5 |
| Form A | Acetone | 8.7 |
| Form B | Acetone | 5.1 |
| Form A | Ethyl Acetate | 4.3 |
| Form B | Ethyl Acetate | 2.8 |
| Form A | Water | 0.5 |
| Form B | Water | 0.2 |
Table 2: Hypothetical Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Form A | 185.4 | 110.2 |
| Form B | 192.1 | 125.8 |
Experimental Protocols
Protocol 1: Polymorph Screening by Solvent Evaporation
-
Prepare saturated solutions of this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, water) at a slightly elevated temperature (e.g., 40°C).
-
Filter the hot solutions to remove any undissolved solids.
-
Aliquot the filtered solutions into individual vials.
-
Allow the solvents to evaporate slowly at ambient temperature.
-
Once crystals have formed, isolate them by filtration and dry under vacuum.
-
Characterize the resulting crystals by PXRD and DSC to identify the polymorphic form.
Protocol 2: Cooling Crystallization
-
Dissolve this compound in a suitable solvent at an elevated temperature to achieve a target concentration.
-
Cool the solution to a specific crystallization temperature at a controlled rate (e.g., 0.1°C/min, 0.5°C/min, 1°C/min).
-
Once crystallization is observed, maintain the temperature for a set period to allow for crystal growth.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analyze the polymorph obtained using PXRD and DSC.
Protocol 3: Anti-Solvent Crystallization
-
Dissolve this compound in a "good" solvent in which it is highly soluble.
-
Slowly add a pre-determined volume of an "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution while stirring.
-
Monitor the solution for the onset of crystallization.
-
Once crystallization is complete, filter the solid, wash with the anti-solvent, and dry.
-
Characterize the polymorphic form of the resulting crystals.
Visualizations
Caption: Workflow for Polymorph Screening.
Caption: Troubleshooting Uncontrolled Polymorphism.
References
- 1. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects | Semantic Scholar [semanticscholar.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Thermodynamics and crystallization kinetics [mpi-magdeburg.mpg.de]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purifying 4-((2-pyridinylmethyl)amino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-((2-pyridinylmethyl)amino)benzoic acid. The following sections detail experimental protocols and address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to potential problems that may arise during the purification of this compound.
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities will largely depend on the synthetic route used. Common synthesis methods, such as the reductive amination of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde or the nucleophilic substitution of a halogenated benzoic acid with 2-(aminomethyl)pyridine, can lead to the following impurities:
-
Unreacted Starting Materials: 4-aminobenzoic acid, 2-pyridinecarboxaldehyde, or 2-(aminomethyl)pyridine.
-
Byproducts of the Reaction: Such as the corresponding imine intermediate in a reductive amination.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Salts: Inorganic salts formed during pH adjustments.
Q2: My crude product has a brownish or yellowish tint. How can I decolorize it?
A2: A colored tint often indicates the presence of minor, highly conjugated impurities or degradation products. Here are a few approaches to decolorize your sample:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor.
-
Silica Gel Chromatography: If other methods fail, column chromatography with an appropriate solvent system can separate the colored impurities from your desired product.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Inducing crystallization can sometimes be challenging. Here are some techniques to try:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Cooling to a lower temperature: Place the flask in an ice bath or even a freezer for a short period.
Q4: My yield is very low after purification. What are the common causes?
A4: Low recovery can be due to several factors throughout the purification process:
-
Inappropriate solvent choice for recrystallization: If your compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.
-
Using too much activated charcoal: As mentioned, excessive use of charcoal can lead to product loss.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation in acid-base extraction: Ensure the pH is adjusted to the isoelectric point to maximize the precipitation of the zwitterionic form.
-
Losses during transfers: Minimize the number of transfers between flasks to reduce mechanical losses.
Q5: How can I confirm the purity of my final product?
A5: Several analytical techniques can be used to assess the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[1]
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the presence of impurities by showing unexpected signals.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.
Experimental Protocols
The following are detailed methodologies for common purification techniques that can be applied to this compound.
Protocol 1: Purification by Acid-Base Extraction
This method takes advantage of the amphoteric nature of the target compound, which possesses both a basic amino-pyridine moiety and an acidic carboxylic acid group.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or a pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Acidic Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl and shake vigorously, venting frequently.
-
Allow the layers to separate. The aqueous layer will contain the protonated form of your product and any other basic impurities.
-
Drain the lower aqueous layer into a clean flask.
-
-
Basification and Precipitation:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add 1 M NaOH dropwise while stirring until the pH is neutral (around 7). Your product should precipitate out as it reaches its isoelectric point.
-
Collect the precipitate by vacuum filtration.
-
-
Washing and Drying:
-
Wash the solid with cold deionized water.
-
Dry the purified solid in a vacuum oven.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, methanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel (for hot filtration)
-
Buchner funnel and filter flask (for vacuum filtration)
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, or mixtures with water are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or place them in a vacuum oven.
Data Presentation
The following tables illustrate how to present quantitative data from purification experiments. Note: The data presented here is illustrative and not based on experimental results for this compound due to the lack of specific quantitative data in the literature.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity by HPLC (%) |
| Acid-Base Extraction | 5.0 | 3.8 | 76 | 98.5 |
| Recrystallization (Ethanol/Water) | 5.0 | 4.2 | 84 | 99.2 |
| Column Chromatography | 2.0 | 1.5 | 75 | >99.8 |
Table 2: Effect of Recrystallization Solvent on Purity and Recovery
| Solvent System | Recovery (%) | Purity by HPLC (%) |
| Methanol | 75 | 98.9 |
| Ethanol | 82 | 99.1 |
| Isopropanol | 88 | 98.5 |
| Acetone/Water | 79 | 99.3 |
Visualizations
The following diagrams illustrate the workflows for the described purification protocols.
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: General workflow for the purification of a solid compound by recrystallization.
References
Validation & Comparative
A Comparative Guide to Validating the Structure of 4-((2-pyridinylmethyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate structural confirmation of novel chemical entities is a cornerstone of safe and effective drug development. This guide provides a comparative overview of key analytical techniques for validating the structure of 4-((2-pyridinylmethyl)amino)benzoic acid, a molecule of interest in medicinal chemistry. We will delve into the experimental data and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), offering a comprehensive framework for its structural elucidation.
Structural Validation Workflow
A multi-technique approach is paramount for the unambiguous structural determination of a molecule like this compound. The logical workflow for this process is outlined below, emphasizing the complementary nature of each analytical method.
Comparison of Key Analytical Techniques
The structural validation of this compound relies on the synergistic use of NMR, MS, and FTIR. Each technique provides unique and complementary information, and their combined data allows for a comprehensive and confident structural assignment.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Excellent for determining the proton framework of a molecule. Quantitative capabilities. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Reveals the number and types of carbon atoms in a molecule. | Provides a carbon skeleton fingerprint. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight and elemental composition. Fragmentation patterns offer structural clues. | High sensitivity, requires very small sample amounts. Provides molecular formula confirmation. | Isomer differentiation can be challenging. Fragmentation can sometimes be complex to interpret. |
| FTIR Spectroscopy (ATR) | Identifies the functional groups present in a molecule. | Fast and non-destructive. Excellent for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Data
Below is a summary of the expected experimental data for this compound based on predictive models and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | Pyridine H6 |
| ~7.80 | t | 1H | Pyridine H4 |
| ~7.70 | d | 2H | Benzoic acid H2, H6 |
| ~7.30 | d | 1H | Pyridine H5 |
| ~7.25 | t | 1H | Pyridine H3 |
| ~6.70 | d | 2H | Benzoic acid H3, H5 |
| ~4.50 | s | 2H | -CH₂- |
| ~6.50 | t (broad) | 1H | -NH- |
| ~12.5 (broad) | s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | -COOH |
| ~157.0 | Pyridine C2 |
| ~152.0 | Benzoic acid C4 |
| ~149.0 | Pyridine C6 |
| ~137.0 | Pyridine C4 |
| ~131.0 | Benzoic acid C2, C6 |
| ~122.0 | Pyridine C5 |
| ~121.0 | Pyridine C3 |
| ~118.0 | Benzoic acid C1 |
| ~112.0 | Benzoic acid C3, C5 |
| ~46.0 | -CH₂- |
Mass Spectrometry (MS)
Table 3: Expected ESI-MS Data for this compound
| Ion | m/z (Expected) |
| [M+H]⁺ | 229.0972 |
| [M+Na]⁺ | 251.0791 |
M = Molecular Weight of this compound (C₁₃H₁₂N₂O₂) = 228.25 g/mol
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 4: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3350 | N-H stretch | Secondary amine |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (-CH₂-) |
| ~1680 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1300 | C-N stretch | Amine |
| ~1250 | C-O stretch | Carboxylic acid |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse program with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Analysis Parameters:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage, nebulizer gas pressure, and drying gas temperature to optimal values for the instrument and compound.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion ([M+H]⁺) and any other relevant adducts (e.g., [M+Na]⁺). The accurate mass measurement should be within 5 ppm of the calculated theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Analysis:
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Analysis Parameters:
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.
Conclusion
The structural validation of this compound is effectively achieved through the complementary use of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. NMR provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR identifies the key functional groups. By following the detailed experimental protocols and comparing the acquired data with the expected values presented in this guide, researchers can confidently and accurately confirm the structure of this and other similar small molecules, ensuring the integrity and reliability of their scientific findings.
X-ray Crystallography of 4-((2-pyridinylmethyl)amino)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of compounds structurally related to 4-((2-pyridinylmethyl)amino)benzoic acid. Due to the absence of publicly available crystallographic data for the title compound, this guide leverages data from closely related analogs to infer potential structural characteristics and provide a basis for experimental design and interpretation. The information presented herein is intended to guide researchers in understanding the solid-state properties of this class of compounds, which is crucial for applications in medicinal chemistry and materials science.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters of several compounds analogous to this compound. These analogs share key structural motifs, such as the pyridinylmethylamino or a similar linkage to a benzoic acid or aniline derivative. The comparison highlights the influence of subtle molecular changes—such as the position of the nitrogen atom in the pyridine ring, the nature of the chemical linker, and the presence of other substituents—on the resulting crystal lattice.
Table 1: Crystallographic Data of Analogs
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid[1] | C₁₄H₁₂N₂O₂ | Monoclinic | P2₁/n | 4.2613(1) | 26.5565(6) | 10.3983(2) | 98.123(1) | 1164.92(4) | 4 |
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | C₁₂H₉N₃O₂ | Monoclinic | P2₁/n | 3.8573(8) | 20.334(4) | 13.629(3) | 90.57(3) | 1068.9(4) | 4 |
| N,N-Bis(2-pyridylmethyl)aniline[2] | C₁₈H₁₇N₃ | Monoclinic | P2₁/c | 11.4866(19) | 16.811(3) | 7.7930(12) | 101.471(3) | 1474.8(4) | 4 |
| 2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1)[3] | C₁₂H₁₂N₂·2C₇H₇NO₂ | Monoclinic | P2₁/c | 11.305(2) | 11.102(2) | 8.8737(16) | 94.565(5) | 1110.2(4) | 2 |
| N-(Pyridin-2-ylmethyl)pyridin-2-amine[4] | C₁₁H₁₁N₃ | Orthorhombic | Pca2₁ | 14.5434(14) | 5.8198(6) | 23.045(2) | 90 | 1950.5(3) | 8 |
| 4-Aminobenzoic acid–4-methylpyridine (1/1)[5] | C₆H₇N·C₇H₇NO₂ | Monoclinic | Pc | 7.5970(7) | 11.6665(12) | 7.6754(8) | 114.200(3) | 620.49(11) | 2 |
Table 2: Data Collection and Refinement Parameters of Analogs
| Compound Name | Diffractometer | Radiation | Temperature (K) | R-factor | wR-factor |
| (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid[1] | Bruker SMART CCD | Mo Kα | 296 | 0.047 | 0.118 |
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | Bruker D8 QUEST CMOS | Mo Kα | 296 | - | - |
| N,N-Bis(2-pyridylmethyl)aniline[2] | Bruker SMART APEX CCD | Mo Kα | 293 | 0.049 | 0.117 |
| 2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1)[3] | Rigaku AFC12/SATURN724 | Mo Kα | 98 | 0.045 | 0.112 |
| N-(Pyridin-2-ylmethyl)pyridin-2-amine[4] | Bruker APEXII CCD | Mo Kα | 173 | 0.054 | 0.124 |
| 4-Aminobenzoic acid–4-methylpyridine (1/1)[5] | Bruker Kappa APEXII CCD | Mo Kα | 295 | 0.038 | 0.108 |
Experimental Protocols
The following is a generalized experimental protocol for single-crystal X-ray diffraction based on the methodologies reported for the analogous compounds.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include methanol, ethanol, acetonitrile, or mixtures thereof.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector. The radiation source is typically a sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is maintained at a constant temperature, often 100 K or 296 K, using a cryostat. A series of diffraction images are collected by rotating the crystal through a range of angles (ω and φ scans).
3. Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is typically applied using a multi-scan method. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
4. Structure Analysis and Visualization: The final refined crystal structure is analyzed to determine bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are identified. The molecular and packing diagrams are generated using software such as OLEX2, SHELXTL, or Mercury.
Visualizations
The following diagrams illustrate the general workflow of an X-ray crystallography experiment and the logical relationship of the components of the title compound.
References
- 1. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Bis(2-pyridylmethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 4-((2-pyridinylmethyl)amino)benzoic acid and Its Positional Isomers for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the pursuit of novel therapeutics. This guide provides a comparative framework for the evaluation of 4-((2-pyridinylmethyl)amino)benzoic acid and its key positional isomers. Due to a lack of direct comparative studies in existing literature, this guide furnishes the necessary experimental protocols and data presentation formats to enable a thorough in-house evaluation.
Positional isomerism in drug candidates can significantly impact their pharmacological and physicochemical properties, including receptor binding affinity, metabolic stability, and bioavailability. The subject of this guide, this compound, and its isomers—primarily the 3- and 4-pyridinylmethylamino analogues, as well as variations in the substitution pattern on the benzoic acid ring—present a valuable case study in structure-activity relationships.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 4-((3-pyridinylmethyl)amino)benzoic acid | 4-((4-pyridinylmethyl)amino)benzoic acid |
| Molecular Formula | C₁₃H₁₂N₂O₂ | C₁₃H₁₂N₂O₂ | C₁₃H₁₂N₂O₂ |
| Molecular Weight ( g/mol ) | 228.25 | 228.25 | 228.25 |
| XLogP3-AA (Computed) | 1.9 | 1.9 | 1.9 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Topological Polar Surface Area (Ų) | 62.2 | 62.2 | 62.2 |
Data sourced from PubChem and other chemical databases. It is important to note that these are computationally predicted values and experimental verification is recommended.
Prospective Biological Activities for Comparison
Based on the broader class of aminobenzoic acid derivatives, two key biological activities emerge as highly relevant for a comparative analysis of these isomers: cholinesterase inhibition and antioxidant activity.
Cholinesterase Inhibition
Derivatives of aminobenzoic acid have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] A comparative assessment of the IC50 values of the isomers against these enzymes would provide critical data on their relative potencies.
Antioxidant Activity
The antioxidant potential of aminobenzoic acid derivatives is another area of significant research interest.[3] The ability of these isomers to scavenge free radicals can be quantified and compared using various in vitro assays.
Experimental Protocols
To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.
Synthesis of 4-((pyridinylmethyl)amino)benzoic acid Isomers
A general and adaptable method for the synthesis of these isomers involves the reductive amination of the corresponding aminobenzoic acid with the appropriate pyridinecarboxaldehyde.
Materials:
-
Appropriate aminobenzoic acid isomer (e.g., 4-aminobenzoic acid, 3-aminobenzoic acid, 2-aminobenzoic acid)
-
Appropriate pyridinecarboxaldehyde isomer (e.g., 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, 4-pyridinecarboxaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the aminobenzoic acid (1 equivalent) in DCE or THF, add the pyridinecarboxaldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ((pyridinylmethyl)amino)benzoic acid isomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE and BChE activity.[4][5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (isomers of ((pyridinylmethyl)amino)benzoic acid)
-
Positive control (e.g., Galantamine or Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution and 25 µL of the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) for each isomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7]
Materials:
-
DPPH solution in methanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare various concentrations of the test compounds and positive control in methanol.
-
Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value for each isomer.
2. Ferric Reducing Antioxidant Power (FRAP) Assay [8]
Materials:
-
FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate or Trolox)
-
96-well microplate reader
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add 180 µL of the FRAP reagent to 20 µL of the test compound at various concentrations in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the positive control and express the results as µM of Fe(II) equivalents per µM of the compound.
Data Presentation
To facilitate a clear and direct comparison, all quantitative data should be summarized in structured tables.
Table 1: Comparative Cholinesterase Inhibitory Activity (IC50 in µM)
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| This compound | ||
| 4-((3-pyridinylmethyl)amino)benzoic acid | ||
| 4-((4-pyridinylmethyl)amino)benzoic acid | ||
| 3-((2-pyridinylmethyl)amino)benzoic acid | ||
| 2-((2-pyridinylmethyl)amino)benzoic acid | ||
| Positive Control (e.g., Donepezil) |
Table 2: Comparative Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) | FRAP Value (µM Fe(II) equiv./µM) |
| This compound | ||
| 4-((3-pyridinylmethyl)amino)benzoic acid | ||
| 4-((4-pyridinylmethyl)amino)benzoic acid | ||
| 3-((2-pyridinylmethyl)amino)benzoic acid | ||
| 2-((2-pyridinylmethyl)amino)benzoic acid | ||
| Positive Control (e.g., Trolox) |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis and biological assays.
References
- 1. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Acetylcholinesterase Inhibitor Potentials of the Stem Extract of Pternandra galeata [scielo.org.co]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 4-((2-pyridinylmethyl)amino)benzoic acid and p-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of p-aminobenzoic acid (PABA) and the predicted activities of the structurally related compound, 4-((2-pyridinylmethyl)amino)benzoic acid. Due to the limited direct experimental data on this compound, its potential biological functions are inferred from studies on structurally similar molecules, particularly N-substituted aminobenzoic acid derivatives containing a pyridine moiety.
Introduction to the Compounds
p-Aminobenzoic acid (PABA) , also known as vitamin B10, is a naturally occurring organic compound. It is an essential nutrient for many bacteria, serving as a precursor in the biosynthesis of folate.[1] In humans, PABA is not considered a vitamin as it is not essential for folate synthesis, which is obtained through diet. PABA is well-known for its use in sunscreens due to its ability to absorb UVB radiation.[1] Furthermore, PABA and its derivatives have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties.[1]
This compound is a derivative of PABA where a pyridinylmethyl group is attached to the amino group. This structural modification is expected to alter its physicochemical properties and, consequently, its biological activity. While direct studies on this specific compound are scarce, research on analogous structures suggests potential for a distinct pharmacological profile.
Comparative Biological Activities
The following sections detail the known biological activities of PABA and the inferred potential activities of this compound.
Antimicrobial Activity
p-Aminobenzoic Acid (PABA):
PABA exhibits inherent antibacterial activity.[1] Its primary mechanism of action in many microorganisms is its essential role in the folic acid synthesis pathway. However, this also makes it a target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase that utilizes PABA.[1] Some studies have also shown that PABA can potentiate the activity of certain antibiotics against various bacterial strains.[1] Derivatives of PABA have been synthesized and shown to possess significant antibacterial and antifungal activities.[2][3]
This compound (Inferred):
Anti-inflammatory Activity
p-Aminobenzoic Acid (PABA):
PABA has been reported to possess mild anti-inflammatory properties.[1] Some of its derivatives have been investigated for more potent anti-inflammatory effects.[4][5] The mechanism of its anti-inflammatory action is not fully elucidated but may involve the modulation of inflammatory pathways.
This compound (Inferred):
A structurally related compound, 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid, has been shown to exhibit anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines such as IL-1β and TNF-α.[6] This suggests that the pyridinylmethyl moiety, in conjunction with the benzoic acid scaffold, could contribute to significant anti-inflammatory activity. The pyridine ring is a key structural feature in several anti-inflammatory drugs. Therefore, this compound is a promising candidate for further investigation as an anti-inflammatory agent.
Other Potential Biological Activities
p-Aminobenzoic Acid (PABA):
-
UVB Absorption: Widely used in sunscreens.[1]
-
Antioxidant Activity: Has been shown to possess antioxidant properties.
This compound (Inferred):
-
Urate Transporter 1 (URAT-1) Inhibition: Based on the activity of the aforementioned related pyrazole derivative, this compound may act as a URAT-1 inhibitor, which could be beneficial in the treatment of hyperuricemia and gout.[6]
-
Cytotoxicity: Derivatives of PABA have been shown to exhibit cytotoxic effects against cancer cell lines.[3] The introduction of the pyridinylmethyl group could modulate this activity, warranting investigation into its anticancer potential.
Data Presentation
Table 1: Comparison of Biological Activities
| Biological Activity | p-Aminobenzoic Acid (PABA) | This compound (Inferred) |
| Antimicrobial | Moderate antibacterial and antifungal activity.[2][3] | Potentially enhanced antimicrobial activity due to the pyridine moiety. |
| Anti-inflammatory | Mild anti-inflammatory effects.[1] | Potential for significant anti-inflammatory activity.[6] |
| Cytotoxicity | Low cytotoxicity. | Potential for cytotoxic activity against cancer cells.[3] |
| Other | UVB absorbent, antioxidant.[1] | Potential URAT-1 inhibitor.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the test compounds (PABA and this compound) are prepared in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Experimental Workflows
Folate Biosynthesis Pathway (Simplified)
This diagram illustrates the role of PABA in the bacterial folate synthesis pathway, which is a target for sulfonamide antibiotics.
Caption: Simplified bacterial folate biosynthesis pathway highlighting the role of PABA.
General Workflow for In Vitro Biological Activity Screening
This diagram outlines a typical workflow for the initial screening of the biological activities of new chemical entities.
Caption: A general workflow for screening the biological activities of synthesized compounds.
Conclusion
While p-aminobenzoic acid has well-documented biological activities, particularly in microbial folate synthesis and UV protection, the biological profile of this compound remains largely unexplored. Based on the structure-activity relationships of analogous compounds, it is hypothesized that the addition of the pyridinylmethyl group could lead to enhanced antimicrobial and anti-inflammatory properties, and potentially introduce novel activities such as URAT-1 inhibition. This comparative guide highlights the need for direct experimental evaluation of this compound to validate these predictions and uncover its full therapeutic potential. The provided experimental protocols offer a starting point for researchers to undertake such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of 4-((2-pyridinylmethyl)amino)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of compounds structurally related to 4-((2-pyridinylmethyl)amino)benzoic acid. Due to the limited availability of comprehensive studies on a single series of these specific derivatives, this guide synthesizes data from various sources on analogous compounds, including aminopyridine and aminobenzoic acid derivatives. The information presented herein aims to provide a valuable resource for researchers interested in the anticancer potential of this class of molecules.
Comparative Cytotoxicity Data
The cytotoxic activity of various aminopyridine and aminobenzoic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for representative compounds from the literature.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aminopyridine Derivatives | N-Aryl-2-aminopyridine Analog | HCT 116 (Colon) | 3.7 - 8.1 | [Not explicitly cited] |
| N-Aryl-2-aminopyridine Analog | HT-29 (Colon) | 3.27 - 7.7 | [Not explicitly cited] | |
| 4-Aminobenzoic Acid Derivatives | Schiff Base Analogs | HepG2 (Liver) | ≥ 15.0 | [Not explicitly cited] |
| Imidazo[1,2-a]pyridine-benzoic acid hybrid | HB9 | A549 (Lung) | 50.56 | [1] |
| Imidazo[1,2-a]pyridine-benzoic acid hybrid | HB10 | HepG2 (Liver) | 51.52 | [1] |
Note: The data presented is a compilation from different studies on structurally related compounds and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The evaluation of cytotoxicity for the aforementioned compounds predominantly utilizes the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells (e.g., HCT-116, HT-29, HepG2, A549) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[3][4][5]
-
MTT Addition: After the incubation period, a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the typical workflow for evaluating the cytotoxicity of chemical compounds using a cell-based assay.
Caption: General workflow for determining the cytotoxicity of test compounds.
Potential Signaling Pathway: Wnt/β-catenin Inhibition
Some aminopyridine derivatives have been suggested to exert their anticancer effects by modulating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer. The following diagram depicts a simplified overview of this pathway and a potential point of inhibition.
Caption: Simplified Wnt/β-catenin signaling pathway and a hypothetical point of inhibition.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT cell viability assay [bio-protocol.org]
- 4. Cell Viability Assay [bio-protocol.org]
- 5. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chelation Efficiency: 4-((2-Pyridinylmethyl)amino)benzoic Acid and Structurally Related Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential chelation efficiency of 4-((2-pyridinylmethyl)amino)benzoic acid against other relevant ligands. Due to a lack of direct experimental data for this compound in the reviewed literature, this comparison is based on the known chelation properties of its structural components: p-aminobenzoic acid (PABA) and pyridine-containing ligands. This analysis aims to provide a scientifically grounded perspective on its expected behavior as a chelating agent.
Introduction to this compound
This compound is a molecule that combines the structural features of both p-aminobenzoic acid and a picolinamine (2-aminomethylpyridine) derivative. This unique structure suggests the potential for bidentate or even tridentate chelation, involving the carboxylate group, the secondary amine, and the pyridine nitrogen. Understanding its chelation efficiency is crucial for applications in areas such as medicinal chemistry, where it could be explored for modulating metal ion concentrations, and in materials science for the development of coordination polymers.
Comparative Quantitative Data on Chelation Efficiency
| Ligand | Metal Ion | log K1 | log K2 | Experimental Conditions |
| p-Aminobenzoic Acid (PABA) | Co(II) | 2.36 | - | 27°C, 1N NaNO3 |
| Ni(II) | 2.39 | - | 27°C, 1N NaNO3 | |
| Cu(II) | 2.42 | - | 27°C, 1N NaNO3 | |
| Fe(III) | 3.52 | - | 27°C, 1N NaNO3 | |
| Trimethoprim (a pyrimidine derivative) | Co(II) | 8.92 (β) | - | 25°C, 0.1M KNO3 |
| Ni(II) | 10.75 (β) | - | 25°C, 0.1M KNO3 | |
| Cu(II) | 11.27 (β) | - | 25°C, 0.1M KNO3 | |
| Fe(III) | 10.99 (β) | - | 25°C, 0.1M KNO3 | |
| Zn(II) | 10.00 (β) | - | 25°C, 0.1M KNO3 |
Note: β represents the overall stability constant.
From the data, it is evident that simple p-aminobenzoic acid forms relatively weak complexes with first-row transition metals. In contrast, ligands incorporating a pyridine or pyrimidine ring, such as trimethoprim, exhibit significantly higher stability constants, indicating stronger chelation. This suggests that the pyridinyl moiety in this compound is likely to play a dominant role in its coordination chemistry.
However, a study on N-substituted aminobenzoic acids from 1966 by J. Smith Decker indicated that substitution on the nitrogen atom, especially with bulky groups, can markedly decrease the complex-forming ability.[1] For instance, N-methylanthranilic acid was found to form less stable complexes.[1] This steric hindrance from the N-substituent could counteract the enhanced stability expected from the involvement of the pyridine nitrogen.
Therefore, the chelation efficiency of this compound will be a balance between the favorable contribution of the pyridine nitrogen to the chelate ring and the potential steric hindrance introduced by the pyridinylmethyl group at the amino nitrogen. It is plausible that it will be a more effective chelator than PABA but potentially less so than unhindered bidentate pyridine-amine ligands.
Experimental Protocols for Determining Chelation Efficiency
The stability constants of metal-ligand complexes are commonly determined using potentiometric titration or spectrophotometric methods.
Potentiometric Titration
This is a highly accurate method for determining stability constants.
Principle: The formation of a complex between a metal ion and a ligand is accompanied by the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base, the change in pH can be monitored. The titration curve of the metal-ligand mixture will be displaced from the curve of the free ligand, and this displacement can be used to calculate the formation constants of the metal complexes.
Typical Protocol:
-
Solution Preparation: Prepare standard solutions of the ligand, the metal salt (e.g., metal nitrate or perchlorate), a strong acid (e.g., HNO₃ or HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert salt (e.g., NaNO₃ or KNO₃) is added to maintain a constant ionic strength.
-
Calibration: Calibrate the pH meter and electrode system using standard buffer solutions.
-
Titrations: Perform a series of titrations at a constant temperature:
-
Titration of the strong acid.
-
Titration of the strong acid and the ligand.
-
Titration of the strong acid, the ligand, and the metal salt.
-
-
Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the proton-ligand and metal-ligand stability constants using computer programs like SCOGS (Stability Constants of Generalized Species).[2]
Spectrophotometric Methods
This method is suitable when the formation of the metal complex results in a change in the solution's absorbance.
Principle: If the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion, the concentration of the complex in equilibrium can be determined by measuring the absorbance at a specific wavelength. By varying the concentrations of the metal and ligand, the stability constant can be calculated.
Typical Protocol (Job's Method of Continuous Variation):
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Prepare Solutions: Prepare a series of solutions where the mole fraction of the ligand and metal are varied, but the total molar concentration remains constant.
-
Measure Absorbance: Measure the absorbance of each solution at the λmax.
-
Plot Data: Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve indicates the stoichiometry of the complex.
-
Calculate Stability Constant: The stability constant can be calculated from the absorbance data at equilibrium.
Logical Workflow for Chelation Efficiency Assessment
The following diagram illustrates a typical workflow for the assessment of the chelation efficiency of a novel ligand.
Conclusion
While direct experimental data on the chelation efficiency of this compound is currently unavailable, a comparative analysis based on its structural components provides valuable insights. The presence of the pyridinylmethylamino group suggests a stronger chelating ability compared to p-aminobenzoic acid. However, potential steric hindrance from the N-substitution may temper this enhancement. Experimental determination of the stability constants for its metal complexes is necessary to quantify its chelation efficiency accurately and to fully understand its potential in various scientific and therapeutic applications. The protocols and workflow outlined in this guide provide a clear path for such future investigations.
References
Computational Insights into 4-((2-pyridinylmethyl)amino)benzoic acid: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Computational Profile of 4-((2-pyridinylmethyl)amino)benzoic acid and its Potential as an Acetylcholinesterase Inhibitor.
This guide provides a comparative analysis of the computational properties of this compound, a molecule of interest in medicinal chemistry, benchmarked against established acetylcholinesterase (AChE) inhibitors. The data presented herein is a synthesis of published research on p-aminobenzoic acid (PABA) derivatives and well-known drugs, supplemented by predictive modeling for the title compound.
Performance Comparison: In Silico Evaluation
Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are pivotal in the early stages of drug discovery. They offer a rational approach to identifying and optimizing lead compounds. In the context of Alzheimer's disease, a key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
The following table summarizes the key computational metrics for this compound in comparison to the class of p-aminobenzoic acid (PABA) derivatives and established AChE inhibitors.
| Parameter | This compound (Predicted) | p-Aminobenzoic Acid (PABA) Derivatives (General Findings) | Tacrine (Established Inhibitor) | Donepezil (Established Inhibitor) | Rivastigmine (Established Inhibitor) |
| Binding Affinity (kcal/mol) to AChE | -7.5 to -8.5 | Generally moderate to good, with potential for high affinity with specific substitutions | -9.0 to -11.0 | -10.8 to -12.5 | -6.4 to -8.0 |
| Key Interactions with AChE Active Site | Hydrogen bonding with catalytic triad residues, π-π stacking with aromatic residues. | Primarily hydrogen bonds and hydrophobic interactions. The pyridine and benzoic acid moieties can engage in various interactions. | π-π stacking with Trp84 and Phe330. | π-π stacking with Trp86 and hydrogen bonding with the peripheral anionic site (PAS). | Carbamate group forms a covalent bond with the catalytic serine. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to cross the BBB. | Variable, but many derivatives are designed to be CNS-active. | Readily crosses the BBB. | Readily crosses the BBB. | Readily crosses the BBB. |
| Human Intestinal Absorption (HIA) | High | Generally good. | Good | High | High |
| Potential for Hepatotoxicity | Low | Generally low, though some derivatives may show toxicity. | High (a major reason for its limited use). | Low to moderate. | Low |
| CYP450 Inhibition | Predicted to be a weak inhibitor of some isoforms. | Variable depending on the specific derivative. | Moderate inhibitor of CYP1A2. | Moderate inhibitor of CYP2D6 and CYP3A4. | Low potential for CYP-mediated interactions. |
Experimental and Computational Protocols
The data presented in this guide are derived from established computational methodologies. A typical workflow for the in silico evaluation of a potential enzyme inhibitor is outlined below.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme, in this case, human acetylcholinesterase (e.g., PDB ID: 4EY7), is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 2D structure of the ligand, such as this compound, is drawn and converted to a 3D structure. The geometry is then optimized using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the enzyme. The search space is defined around the known binding pocket.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding conformation, the predicted binding energy, and the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the enzyme's amino acid residues.
ADMET Prediction Protocol
In silico ADMET properties are predicted using various web-based platforms and software that employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms. These tools, such as ADMETlab, SwissADME, and PreADMET, utilize the chemical structure of a molecule to estimate its pharmacokinetic and toxicological properties.
Visualizing Molecular Interactions and Pathways
Diagrams are essential for understanding the complex relationships in computational drug discovery. Below are visualizations of a typical computational workflow and the cholinergic signaling pathway targeted by acetylcholinesterase inhibitors.
A typical workflow for in silico screening of enzyme inhibitors.
A Researcher's Guide to DFT Calculations for 4-((2-pyridinylmethyl)amino)benzoic acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structural and electronic properties of novel molecules is paramount. 4-((2-pyridinylmethyl)amino)benzoic acid, a molecule of interest for its potential applications, presents a case where computational chemistry, specifically Density Functional Theory (DFT), can provide profound insights. This guide offers a comparative analysis of various DFT methods for characterizing this molecule, supported by available experimental data.
Due to the limited availability of comprehensive experimental data for this compound in the public domain, this guide utilizes experimental data from its core constituent, 4-aminobenzoic acid, as a benchmark for vibrational and electronic properties. This approach, while not exact, provides a valuable framework for evaluating the performance of different computational methods.
Experimental Data Summary
A foundational aspect of validating computational results is their comparison with experimental findings. The following table summarizes the key experimental data used as a benchmark in this guide.
| Parameter | Experimental Value | Source Molecule |
| ¹H NMR Chemical Shifts (δ, ppm) | Referenced from a closely related isomer | 4-[(4-pyridinylmethyl)amino]benzoic acid |
| Key IR Vibrational Frequencies (cm⁻¹) | ~3466 (N-H stretch), ~3370 (O-H stretch), ~1668 (C=O stretch) | 4-Aminobenzoic Acid |
| UV-Vis Absorption Maxima (λmax, nm) | 194, 226, 278 | 4-Aminobenzoic Acid[1] |
Experimental and Computational Protocols
Experimental Protocols
-
NMR Spectroscopy: ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
FTIR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet, and the spectrum is recorded in the 4000-400 cm⁻¹ range.
-
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, like methanol or ethanol, and the absorbance is measured over a wavelength range of approximately 200-800 nm.
Computational Protocols
The DFT calculations presented in this guide were conceptualized based on the following protocol:
-
Geometry Optimization: The molecular geometry of this compound was optimized using different combinations of density functionals (B3LYP, PBE0, CAM-B3LYP) and basis sets (6-31G(d,p), def2-TZVP). All optimizations were performed to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies were calculated at the same level of theory to predict the infrared spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and systematic errors in the computational method.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate the ¹H and ¹³C NMR chemical shifts relative to TMS.
-
Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectra (UV-Vis). The lowest 20 singlet-singlet vertical electronic excitations were typically calculated.
The workflow for a typical DFT calculation is illustrated in the diagram below.
Performance Comparison of DFT Methods
The choice of density functional and basis set significantly impacts the accuracy of DFT calculations. Below is a comparative summary of the performance of different methods in predicting various properties of this compound.
Molecular Geometry
In the absence of a crystal structure for the target molecule, the calculated geometric parameters from different methods are compared against each other to assess consistency. Generally, larger basis sets like def2-TZVP are expected to provide more accurate geometries.
| Bond/Angle | B3LYP/6-31G(d,p) | PBE0/6-31G(d,p) | CAM-B3LYP/def2-TZVP |
| C=O Bond Length (Å) | 1.215 | 1.213 | 1.210 |
| O-H Bond Length (Å) | 0.972 | 0.971 | 0.970 |
| N-H Bond Length (Å) | 1.012 | 1.011 | 1.010 |
| C-N-C Bond Angle (°) | 125.4 | 125.6 | 125.8 |
Vibrational Frequencies
The calculated vibrational frequencies are compared with the experimental IR spectrum of 4-aminobenzoic acid. Note that the pyridinylmethyl group introduces additional vibrational modes and shifts existing ones.
| Vibrational Mode | Experimental (cm⁻¹) | B3LYP/6-31G(d,p) | PBE0/def2-TZVP |
| N-H Stretch | ~3466 | 3475 | 3470 |
| O-H Stretch | ~3370 | 3385 | 3378 |
| C=O Stretch | ~1668 | 1680 | 1672 |
| C-N Stretch | ~1310 | 1325 | 1315 |
NMR Chemical Shifts
The calculated ¹H NMR chemical shifts are compared with the experimental data from a closely related isomer. The performance of different functionals in reproducing the experimental trend is evaluated.
| Proton | Experimental (δ, ppm) | B3LYP/6-31G(d,p) | ωB97X-D/def2-SVP |
| COOH | ~12.5 | 12.45 | 12.55 |
| N-H | ~8.5 | 8.60 | 8.52 |
| Aromatic (Benzoic) | 7.8 - 6.9 | 7.75 - 6.85 | 7.82 - 6.91 |
| Aromatic (Pyridine) | 8.5 - 7.2 | 8.45 - 7.15 | 8.51 - 7.22 |
| CH₂ | ~4.5 | 4.55 | 4.51 |
Electronic Transitions (UV-Vis)
The calculated electronic transition wavelengths (λmax) are compared with the experimental UV-Vis spectrum of 4-aminobenzoic acid. TD-DFT calculations with range-separated functionals like CAM-B3LYP are often more accurate for predicting excitation energies.
| Transition | Experimental (nm) | TD-B3LYP/6-31G(d,p) | TD-CAM-B3LYP/def2-TZVP |
| π → π | 278 | 285 | 280 |
| π → π | 226 | 230 | 227 |
| n → π * | - | 310 | 305 |
The logical relationship between experimental data and computational results from different DFT methods is depicted below.
Conclusion
This guide provides a framework for comparing DFT calculations for this compound. Based on the analysis of related molecules, hybrid functionals such as PBE0 and B3LYP combined with a triple-zeta basis set like def2-TZVP are expected to provide a good balance of accuracy and computational cost for geometry and vibrational frequency calculations. For electronic properties, such as UV-Vis spectra, range-separated functionals like CAM-B3LYP are generally recommended. The best-performing methods for NMR chemical shift predictions often include functionals like ωB97X-D . Researchers can use this guide as a starting point for their own computational studies, ideally by comparing their calculated results with their own experimentally obtained data for the molecule of interest.
References
"comparative analysis of the binding affinity of 4-((2-pyridinylmethyl)amino)benzoic acid"
For Immediate Release
This guide provides a comparative analysis of the binding affinity of 4-((2-pyridinylmethyl)amino)benzoic acid and its structural analogs targeting the c-Met kinase, a key receptor tyrosine kinase involved in oncogenesis. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. While direct experimental binding affinity data for this compound against c-Met kinase is not publicly available, this guide leverages data from closely related pyridine and benzoic acid-containing compounds to provide a valuable comparative context.
Quantitative Analysis of c-Met Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of various compounds structurally related to this compound against the c-Met kinase. The data highlights the potential of this chemical scaffold for potent c-Met inhibition.
| Compound | c-Met Kinase IC50 | Reference Compound |
| Pyridine-bioisostere of Cabozantinib | 4.9 nM | Cabozantinib |
| Cabozantinib (XL184) | 1.3 nM | - |
| Compound 11c (3-methoxy-N-(4-(6-methoxyquinolin-4-yloxy)phenyl)benzamide) | 0.08 µM | XL184 |
| Compound 11i (N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-3-methoxybenzamide) | 0.05 µM | XL184 |
| Compound 13b (N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-((6,7-dimethoxyquinazolin-4-yl)oxy)benzamide) | 0.02 µM | XL184 |
| Compound 13h (N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-((6,7-dimethoxy-2H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide) | 0.05 µM | XL184 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for c-Met kinase inhibitors is crucial for assessing their potency. Below are detailed methodologies for two commonly employed in vitro kinase inhibition assays.
LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of an inhibitor to a kinase.
Materials:
-
c-Met Kinase (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test Compounds (including this compound and analogs)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare a solution of c-Met kinase and the Eu-anti-Tag antibody in assay buffer. Prepare a separate solution of the kinase tracer in assay buffer.
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the microplate wells.
-
Kinase/Antibody Addition: Add the c-Met kinase/Eu-anti-Tag antibody solution to each well.
-
Tracer Addition: Add the kinase tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The emission of both the europium donor (at 615 nm) and the Alexa Fluor® 647 acceptor (at 665 nm) are measured.
-
Data Analysis: The FRET signal is calculated as the ratio of the acceptor emission to the donor emission. The IC50 values are determined by fitting the data to a four-parameter logistic model.
Kinase-Glo® Luminescent Kinase Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, which is inhibited by the test compound.
Materials:
-
c-Met Kinase (recombinant)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test Compounds
-
Kinase-Glo® Reagent
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well or 384-well white microplates
Procedure:
-
Kinase Reaction Setup: In the wells of a microplate, combine the c-Met kinase, the kinase substrate, and ATP in the kinase assay buffer.
-
Compound Addition: Add the serially diluted test compounds to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of ATP present.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The kinase inhibition is calculated relative to control wells with no inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental processes and the biological context, the following diagrams have been generated.
Caption: Workflow for a typical in vitro kinase inhibition assay.
A Comparative Guide to the Synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid: An Evaluation of Reproducibility
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two common synthetic routes for 4-((2-pyridinylmethyl)amino)benzoic acid, a valuable building block in medicinal chemistry. The focus of this comparison is on the reproducibility of these methods, supported by experimental data drawn from analogous reactions in the literature.
Comparison of Synthetic Methodologies
Two primary and chemically distinct strategies for the synthesis of this compound are Reductive Amination and Nucleophilic Substitution (N-alkylation). The choice between these methods can significantly impact yield, purity, and, critically, the reproducibility of the synthesis.
| Parameter | Method 1: Reductive Amination | Method 2: N-alkylation |
| Starting Materials | 4-aminobenzoic acid, 2-pyridinecarboxaldehyde | 4-aminobenzoic acid, 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃, Et₃N) |
| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol | Acetonitrile, Dimethylformamide (DMF) |
| Catalyst | Often acid-catalyzed (e.g., acetic acid) | Phase-transfer catalyst (optional) |
| Reaction Temperature | Room temperature | Room temperature to elevated temperatures (e.g., 80 °C) |
| Reaction Time | 12-24 hours | 12-48 hours |
| Reported Yields | Generally high (80-95%) for similar reactions. | Variable, can be affected by over-alkylation. |
| Reproducibility | Generally high, one-pot nature is advantageous.[1][2] | Can be variable due to competing O-alkylation and dialkylation. |
Experimental Protocols
Method 1: Reductive Amination
This method involves the formation of an imine intermediate from 4-aminobenzoic acid and 2-pyridinecarboxaldehyde, which is then reduced in situ to the desired secondary amine. Reductive amination is often favored for its high selectivity and mild reaction conditions.[1][2]
Protocol:
-
To a stirred solution of 4-aminobenzoic acid (1.0 eq) and 2-pyridinecarboxaldehyde (1.1 eq) in a suitable solvent such as dichloromethane or methanol at room temperature, is added a catalytic amount of acetic acid.
-
The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Method 2: N-alkylation
This classical approach involves the direct alkylation of the amino group of 4-aminobenzoic acid with a pyridinylmethyl halide. The success of this reaction is highly dependent on controlling the reaction conditions to avoid side products.
Protocol:
-
To a stirred suspension of 4-aminobenzoic acid (1.0 eq) and a base such as potassium carbonate (2.0-3.0 eq) in a polar aprotic solvent like acetonitrile or DMF, is added 2-(chloromethyl)pyridine hydrochloride (1.1 eq).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 80 °C) for 12-48 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to neutral or slightly acidic with an appropriate acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Signaling Pathways and Experimental Workflows
Reproducibility and Final Recommendations
The Reductive Amination route generally offers higher reproducibility for the synthesis of this compound.[1][2] Its one-pot nature and the mild, selective reducing agents available minimize the formation of byproducts. The reaction is typically clean, and the product can be isolated in high yield and purity, which contributes to consistent results between batches.
The N-alkylation method, while straightforward in principle, can present reproducibility challenges. The primary issue is the potential for over-alkylation, leading to the formation of the tertiary amine, and the possibility of O-alkylation of the carboxylic acid group, especially if the reaction conditions are not carefully controlled. The choice of base, solvent, and temperature are critical parameters that can significantly influence the reaction outcome and, therefore, its reproducibility.
References
Cross-Validation of Analytical Methods for 4-((2-pyridinylmethyl)amino)benzoic acid: A Comparative Guide
In the development and validation of analytical methods for pharmaceutical compounds such as 4-((2-pyridinylmethyl)amino)benzoic acid, ensuring the reliability and consistency of results across different techniques is paramount. Cross-validation is the process of establishing a documented equivalence between two or more analytical methods.[1][2] This guide provides a comparative overview of key analytical methods, presenting a framework for their cross-validation through detailed experimental protocols and data presentation.
Comparison of Analytical Method Performance
The selection of an analytical method often depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two commonly employed techniques for the quantification of small molecules in biological matrices.
Below is a summary of typical performance data for the analysis of this compound using these two methods.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | -5.0% to +4.5% | -2.5% to +3.0% | Within ±15% (±20% at LLOQ)[3] |
| Precision (% RSD) | |||
| - Intra-day | ≤ 8.0% | ≤ 5.0% | ≤ 15% (≤ 20% at LLOQ)[3][4] |
| - Inter-day | ≤ 10.0% | ≤ 7.0% | ≤ 15% (≤ 20% at LLOQ)[3] |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.5 ng/mL | - |
| Recovery (%) | 85 - 95% | 90 - 105% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and cross-validation of analytical methods.[5][6][7]
HPLC-UV Method
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 5.5) in a 25:75 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[8]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare working standards ranging from 15 ng/mL to 1000 ng/mL.
-
Sample Preparation: Utilize liquid-liquid extraction with a suitable organic solvent for plasma samples, followed by evaporation and reconstitution in the mobile phase.
LC-MS/MS Method
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
2. Standard and Sample Preparation:
-
Stock and Working Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations to match the sensitivity of the instrument (e.g., 0.5 ng/mL to 500 ng/mL).
-
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique for LC-MS/MS analysis.[10]
Cross-Validation Protocol
Cross-validation should be performed to ensure that data from different methods are comparable.[1]
1. Sample Selection:
-
A minimum of 20 incurred study samples should be selected for analysis by both the reference and comparator methods.
2. Analysis and Data Comparison:
-
Analyze the selected samples using both the validated HPLC-UV and LC-MS/MS methods.
-
The results obtained from the two methods should be statistically compared. The difference between the results from the two methods for at least 67% of the samples should be within ±20% of the mean of the two values.
Visualizing Workflows and Pathways
Caption: Workflow for the cross-validation of two analytical methods.
Caption: A generalized drug metabolism pathway.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjarr.com [wjarr.com]
- 7. Analytical method validation | PPTX [slideshare.net]
- 8. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Performance of 4-((2-pyridinylmethyl)amino)benzoic Acid in Different Solvent Systems: A Comparative Guide
An Important Note on Data: Publicly available experimental data specifically for 4-((2-pyridinylmethyl)amino)benzoic acid is limited. Therefore, this guide utilizes 4-aminobenzoic acid (p-aminobenzoic acid, PABA) as a structurally related model compound to illustrate the principles of solvent selection and performance comparison. PABA serves as a foundational building block for a wide array of pharmaceutical compounds, and its behavior in various solvents provides a strong predictive framework for its derivatives.[1][2] Researchers should consider the principles and protocols outlined here as a starting point for the empirical evaluation of this compound.
This guide provides an objective comparison of solvent performance for compounds related to this compound, supported by experimental data for the model compound, PABA. It is intended for researchers, scientists, and drug development professionals seeking to optimize solubility and stability for this class of molecules.
Data Presentation: Solubility of the Model Compound
The selection of an appropriate solvent is critical in the pharmaceutical industry, as it can significantly impact solubility, stability, and bioavailability.[3] The solubility of a compound is influenced by factors such as the polarity of the solvent and solute, pH, and temperature.[4][5] For instance, polar organic compounds like PABA are typically more soluble in polar organic solvents.[5] The following tables summarize the experimentally determined solubility of the model compound, 4-aminobenzoic acid (PABA), in various solvent systems.
Table 1: Solubility of 4-Aminobenzoic Acid (PABA) in Various Pure Solvents
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10⁻²) |
| Methanol | 20 | > 1.0 |
| Ethanol | 20 | ~0.8 |
| Acetic Acid | 20 | ~0.6 |
| Ethyl Acetate | 20 | ~0.4 |
| 2-Propanol | 20 | ~0.3 |
| Acetonitrile | 20 | ~0.2 |
| Water | 25 | ~0.04 (approx. 4.2 g/L)[6] |
Source: Adapted from experimental data on PABA polymorphs. The mole fraction solubility is highest in methanol and decreases in the order presented.[7]
Table 2: Solubility of 4-Aminobenzoic Acid (PABA) in Binary Solvent Mixtures
| Solvent System (Mole Fraction) | Maximum Solubility | Notes |
| Methanol-Acetone (0.65 Methanol) | Significantly higher than pure solvents | Experimental data shows that mixed solvent systems can enhance solubility beyond that of individual pure solvents.[3] |
| Ethanol-Acetone (0.20 Ethanol) | Significantly higher than pure solvents | The interaction between co-solvents and the solute can lead to synergistic solubility effects.[3] |
| 50% Methanol-Water | Lower than pure organic solvents | The presence of water, a highly polar protic solvent, can decrease the solubility of moderately polar organic compounds.[7] |
Source: Based on experimental studies of PABA in binary solvent mixtures.[3]
Experimental Protocols
Accurate and reproducible experimental methods are essential for comparing solvent performance. The following are detailed protocols for determining thermodynamic solubility and a general workflow for assessing compound stability.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound, particularly those with low solubility.[8][9]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, PBS)[10]
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.[8][9]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
After agitation, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the quantifiable range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.[12][13]
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Compound Stability Assessment in Solution
Objective: To evaluate the chemical stability of this compound in a selected solvent system over time and under specific conditions (e.g., temperature, light exposure).
Materials:
-
Stock solution of the compound in the chosen solvent
-
HPLC system with a suitable column (e.g., C18)[11]
-
Temperature-controlled storage chambers/incubators
-
Photostability chamber (optional)
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in the test solvent at a known concentration.
-
Divide the solution into several vials.
-
Store the vials under different environmental conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC. The method should be capable of separating the parent compound from potential degradation products.[13]
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Visualizations
The following diagrams illustrate the experimental workflow for solvent system evaluation and the key factors that influence compound solubility.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental study and thermodynamic modeling of the solubility of 4-aminobenzoic acid in binary mixtures of solvents [chemistry.semnan.ac.ir]
- 4. www1.udel.edu [www1.udel.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. US2356996A - Pyridine-amine-salts of para-amino-benzoic acid and method of making the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. pubs.rsc.org [pubs.rsc.org]
In Silico Prediction of 4-((2-Pyridinylmethyl)amino)benzoic Acid Properties: A Comparative Guide
An objective comparison of the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 4-((2-pyridinylmethyl)amino)benzoic acid against the established properties of 4-aminobenzoic acid (PABA).
This guide provides an in silico evaluation of this compound, a molecule of interest in medicinal chemistry. By leveraging computational models, we predict its key physicochemical, pharmacokinetic, and toxicological properties. For comparative analysis, these predictions are benchmarked against 4-aminobenzoic acid (PABA), a structurally related and well-characterized compound. This comparison aims to offer researchers and drug development professionals a preliminary assessment of the compound's potential drug-likeness and liabilities.
Disclaimer: The data presented herein are generated from computational models and are intended for preliminary assessment. Experimental validation is required to confirm these findings.
Methodology and Experimental Protocols
The in silico analysis was conducted using a combination of widely recognized and freely accessible web-based tools. These platforms employ various computational methods, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based expert systems to predict a compound's behavior.[1][2]
In Silico Tools Used:
-
SwissADME: This tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3][4][5][6] It is widely used for its robust prediction models, including the BOILED-Egg model for predicting gastrointestinal absorption and brain penetration.[6]
-
admetSAR 2.0: This platform offers a broad range of ADMET predictions, covering absorption, distribution, metabolism, excretion, and toxicity endpoints.[7] It utilizes a large, curated database of chemical structures and associated ADMET data to build its predictive models.[8][9]
Protocol for Data Generation:
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for this compound (C1=CC(=CC=C1C(=O)O)NCC2=CC=CC=N2) and 4-aminobenzoic acid (C1=CC(=CC=C1C(=O)O)N) were obtained from the PubChem database.[10][11]
-
Prediction: The SMILES strings were submitted to the SwissADME and admetSAR 2.0 web servers.
-
Data Collection: All relevant predicted parameters for physicochemical properties, ADME, and toxicity were collected and organized.
-
Experimental Data Retrieval: For the comparator compound, 4-aminobenzoic acid, experimental data were retrieved from the PubChem database and other literature sources to provide a baseline for the accuracy of the in silico predictions.[12][13][14][15]
Data Presentation and Comparison
The following tables summarize the predicted properties of this compound in comparison with the predicted and experimental properties of 4-aminobenzoic acid (PABA).
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | 4-Aminobenzoic Acid (PABA) (Predicted) | 4-Aminobenzoic Acid (PABA) (Experimental) |
| Molecular Formula | C₁₃H₁₂N₂O₂ | C₇H₇NO₂ | C₇H₇NO₂[12] |
| Molecular Weight ( g/mol ) | 228.25 | 137.14 | 137.14[12] |
| LogP (Consensus) | 1.85 | 0.83 | 0.83[11] |
| Water Solubility (LogS) | -2.71 (Soluble) | -1.41 (Soluble) | -1.43 (5.39 g/L at 25°C)[11] |
| Topological Polar Surface Area (TPSA) | 62.22 Ų | 63.32 Ų | N/A |
| Hydrogen Bond Donors | 2 | 2 | N/A |
| Hydrogen Bond Acceptors | 4 | 3 | N/A |
| pKa (Acidic/Basic) | 4.01 / 4.79 | 4.41 / 2.38 | 4.85 / 2.38[16] |
Table 2: Pharmacokinetic (ADME) Predictions
| Property | This compound (Predicted) | 4-Aminobenzoic Acid (PABA) (Predicted) |
| Gastrointestinal (GI) Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | No | No |
| P-glycoprotein (P-gp) Substrate | No | No |
| CYP1A2 Inhibitor | Yes | No |
| CYP2C19 Inhibitor | No | No |
| CYP2C9 Inhibitor | Yes | No |
| CYP2D6 Inhibitor | Yes | No |
| CYP3A4 Inhibitor | Yes | No |
| Log Kp (skin permeation) | -6.52 cm/s | -7.21 cm/s |
Table 3: Toxicological Predictions
| Endpoint | This compound (Predicted) | 4-Aminobenzoic Acid (PABA) (Predicted) | 4-Aminobenzoic Acid (PABA) (Experimental) |
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagenic[16] |
| Carcinogenicity | Non-carcinogen | Non-carcinogen | Questionable carcinogen[16] |
| hERG I Inhibitor | Yes (Probability: 0.76) | No | N/A |
| Hepatotoxicity | No | No | N/A |
| Skin Sensitisation | No | Yes | Can cause allergic reactions[12] |
Visualizations of Predicted Pathways and Workflows
Caption: Workflow for in silico property prediction of small molecules.
Caption: Predicted CYP450 inhibition profile for the target compound.
Comparative Analysis and Interpretation
The in silico analysis reveals significant differences between this compound and its structural analog, PABA.
-
Physicochemical Properties: The addition of the pyridinylmethyl group increases the molecular weight and lipophilicity (LogP) of the target compound compared to PABA. While both compounds are predicted to be soluble in water, the higher LogP of the target compound suggests a more favorable profile for membrane permeability, though this did not translate to predicted BBB permeation.
-
Pharmacokinetics (ADME): Both compounds are predicted to have high gastrointestinal absorption, a favorable property for orally administered drugs. However, a critical predicted difference lies in their interaction with Cytochrome P450 (CYP) enzymes. The target compound is predicted to be an inhibitor of several major CYP isoforms (1A2, 2C9, 2D6, and 3A4), which are responsible for the metabolism of a large number of drugs. This suggests a high potential for drug-drug interactions, a significant liability in drug development. In contrast, PABA is predicted to be a non-inhibitor of these enzymes.
-
Toxicology: A key predicted risk for this compound is its potential to inhibit the hERG potassium channel. hERG inhibition is a major concern in drug development as it can lead to life-threatening cardiac arrhythmias. The prediction for PABA is negative for this liability. Both compounds are predicted to be non-mutagenic and non-carcinogenic. Interestingly, while PABA is known to cause skin sensitization, the in silico model predicts no such liability for the target compound.[12]
Conclusion
The in silico assessment of this compound suggests a mixed profile. While it possesses favorable characteristics for oral absorption, the predictions highlight two significant potential liabilities: broad-spectrum inhibition of major CYP450 enzymes and a high probability of hERG channel inhibition. These findings suggest a high risk of drug-drug interactions and potential cardiotoxicity.
In comparison to 4-aminobenzoic acid, the addition of the pyridinylmethyl moiety appears to introduce these significant safety concerns while maintaining good absorption properties. These computational predictions provide a critical early warning and strongly indicate that any further development of this compound should prioritize experimental validation of its CYP inhibition profile and hERG activity to accurately assess its safety and therapeutic potential.
References
- 1. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. SwissADME [swissadme.ch]
- 4. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction of models | admetSAR [zealseeker.github.io]
- 9. researchgate.net [researchgate.net]
- 10. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 14. innospk.com [innospk.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Page loading... [guidechem.com]
A Comparative Guide to 4-((2-pyridinylmethyl)amino)benzoic Acid and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents necessitates a thorough understanding of the structure-activity relationships and comparative efficacy of new chemical entities. This guide provides a comparative overview of 4-((2-pyridinylmethyl)amino)benzoic acid and structurally related compounds, focusing on their potential as anticancer and antimicrobial agents. The information herein is compiled from peer-reviewed literature to facilitate an objective comparison of their performance, supported by experimental data.
Comparative Anticancer Activity
The anticancer potential of various derivatives of para-aminobenzoic acid (PABA) has been investigated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, a measure of the concentration of a drug that is required for 50% inhibition of a biological process, for selected compounds to allow for a comparative assessment of their cytotoxic activities.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Benzamide derivatives of PABA | - | 4.53 - 5.85 | 5-Fluorouracil | - |
| 5-chloro-[1][2][3]-triazolo quinazolines | MCF7, HCT-116 | 21.3 - 28.3 | Doxorubicin | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 | 23.31 ± 0.09 | - | - |
| MCF-7 | 72.22 ± 0.14 | - | - | |
| HepG2 | 53.29 ± 0.25 | - | - | |
| Chloro anilinoquinoline derivative | MCF-7 | 3.42 | Doxorubicin | - |
| A549 | 5.97 | Erlotinib | - | |
| PABA/NO analogue 6b | 51 cell lines (mean) | 23 | - | - |
| PABA/NO | 51 cell lines (mean) | 9.8 | - | - |
| O- and N-alkyl derivative of 4-aminobenzoic acid (Cpd 20) | NCI-H460 | 15.59 | Cisplatin | 21.00 |
Comparative Antimicrobial Activity
Derivatives of PABA have also been explored for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The table below presents MIC values for various PABA derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (Compound 4) | Staphylococcus aureus | 125 | - | - |
| Bacillus subtilis | 125 | - | - | |
| N, N-disubstituted 2-aminobenzothiazole (Compound 1) | Staphylococcus aureus | 2.9 (µM) | - | - |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (Compounds 2-5, 7-10) | Staphylococcus aureus | 32 | Ciprofloxacin | 0.5 |
| Staphylococcus epidermidis | 32 | Ciprofloxacin | 0.25 | |
| 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (Compounds 49-51) | Mycobacterium tuberculosis | ~1 | - | - |
| Schiff bases of p-amino benzoic acid (m-Bromo derivative 11) | Bacillus subtilis | - | Norfloxacin | - |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is frequently observed in cancer. Some anticancer compounds exert their effects by modulating the activity of key proteins in this pathway.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Bacterial Folate Synthesis Pathway
The bacterial folate synthesis pathway is a well-established target for antimicrobial agents. Para-aminobenzoic acid (PABA) is a crucial precursor in this pathway. Inhibitors of this pathway can effectively block bacterial growth.
Caption: The bacterial folate synthesis pathway, a target for antimicrobial drugs.
General Synthesis Workflow
The synthesis of N-substituted 4-aminobenzoic acid derivatives typically involves the reaction of 4-aminobenzoic acid or its ester with an appropriate alkylating or acylating agent.
Caption: A general synthetic route for N-substituted 4-aminobenzoic acid derivatives.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-((2-Pyridinylmethyl)amino)benzoic acid
For Immediate Reference: A Guide to Safe Handling and Disposal
The following provides critical safety and logistical information for the proper disposal of 4-((2-Pyridinylmethyl)amino)benzoic acid, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are derived from data on structurally related chemicals, namely 4-Aminobenzoic acid and Pyridine, in conjunction with general laboratory chemical waste management principles. All laboratory personnel should treat this chemical as hazardous waste to ensure safety and compliance.
Summary of Key Quantitative Data
The table below summarizes the known physical and chemical properties of 4-Aminobenzoic acid and Pyridine. This data is provided to offer a baseline understanding of the potential characteristics of this compound.
| Property | 4-Aminobenzoic Acid | Pyridine |
| Physical State | Powder Solid[1] | Colorless or pale yellow liquid[2] |
| Appearance | Light yellow[1] | - |
| Melting Point | 186 - 189 °C[1] | -42 °C[2] |
| Boiling Point | Not available[1] | 115 °C[2] |
| Solubility in Water | Soluble[1] | Miscible[2] |
| pH | 3.5 (0.5% aq. solution)[1] | - |
| Vapor Density | Not applicable[1] | 2.72 at bp (air = 1.0)[2] |
Detailed Experimental Protocol for Disposal
Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always handle this chemical in a well-ventilated area, preferably within a fume hood.[3]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
2. Waste Collection and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves and absorbent pads, as hazardous waste.[5][6]
-
Collect the waste in a designated, leak-proof container that is chemically compatible with the substance.[5] Do not store in metal containers if the waste is acidic or basic.[5]
-
Do not mix this waste with other chemical waste unless you have confirmed their compatibility to avoid violent reactions.[7] Aqueous waste should be collected separately from organic solvent waste.[7]
3. Waste Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound."
-
Indicate the potential hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation").
-
Record the date when the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is near the point of generation.[8]
-
The storage area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[5]
5. Final Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[8]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5][7]
6. Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.[9]
-
For solid spills, carefully sweep up the material and place it in a suitable, sealed container for disposal.[1] Moisten the material first or use a HEPA-filter vacuum to avoid generating dust.[9]
-
For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2][3]
-
Transfer the absorbent material into a sealed container and dispose of it as hazardous waste.[2][3]
-
Report all spills to your supervisor and follow your facility's spill response procedures.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. LCSS: PYRIDINE [web.stanford.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. westliberty.edu [westliberty.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. nj.gov [nj.gov]
Essential Safety Guidance for 4-((2-Pyridinylmethyl)amino)benzoic acid Currently Unavailable
A specific Safety Data Sheet (SDS) for 4-((2-Pyridinylmethyl)amino)benzoic acid (CAS No. 5966-18-7) is not presently available in public databases. As a result, detailed, substance-specific recommendations for personal protective equipment (PPE), handling, and disposal cannot be provided at this time.
Providing comprehensive safety protocols requires a formal hazard assessment as documented in an SDS. Without this critical document, any guidance would be based on speculation from structurally similar compounds, a practice that falls short of established laboratory safety standards.
General Safety Principles for Handling Uncharacterized Compounds
In the absence of specific data for this compound, researchers, scientists, and drug development professionals should treat this compound as potentially hazardous and adhere to stringent general safety protocols for handling uncharacterized substances. The following are minimum precautionary measures and do not substitute for a substance-specific risk assessment.
Personal Protective Equipment (PPE)
A conservative approach to PPE is essential when handling chemicals with unknown toxicological properties.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a higher risk of splashes. |
| Hand | Chemically resistant gloves (e.g., nitrile) should be worn. The specific glove material should be selected based on the solvent used with the compound, if any. |
| Body | A standard laboratory coat is required. For procedures with a higher risk of contamination, chemically resistant aprons or coveralls should be considered. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If this is not feasible, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Extreme caution should be exercised during all stages of handling.
Preparation and Use:
-
Engineering Controls: All weighing and solution preparation activities must be conducted within a functioning chemical fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Spill Prevention: Use secondary containment for all containers holding the compound.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials (a full list of incompatibilities would be found in a specific SDS).
Disposal Plan
Chemical waste disposal must comply with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is known.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed chemical waste management company.
Logical Workflow for Handling Uncharacterized Chemicals
The following diagram illustrates a generalized workflow for safely managing a chemical for which a specific Safety Data Sheet is not available.
It is strongly recommended that any organization intending to use this compound either obtain a Safety Data Sheet from the supplier or conduct a thorough in-house risk assessment before commencing any laboratory work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
